molecular formula C10H11FO3 B1304782 2-Fluoro-4-isopropoxybenzoic acid CAS No. 289039-81-2

2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782
CAS No.: 289039-81-2
M. Wt: 198.19 g/mol
InChI Key: LFYMPARUPZDGHJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxybenzoic acid (CAS 289039-81-2) is a fluorinated aromatic carboxylic acid with a molecular formula of C 10 H 11 FO 3 and a molecular weight of 198.19 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly valued for its application as a key intermediate in the development of active pharmaceutical ingredients (APIs) . The structure of this compound, featuring a benzoic acid core substituted with a fluorine atom and an isopropoxy group, makes it a valuable precursor in structure-activity relationship (SAR) studies. Fluorine introduction is a common strategy in drug design to modulate a molecule's bioavailability, metabolic stability, and binding affinity . For instance, recent research into novel fluorinated polyphenols as selective DYRK1A/B kinase inhibitors for treating neuroinflammatory diseases like Parkinson's highlights the strategic importance of fluorine atoms in enhancing biological activity and optimizing drug-like properties . Similarly, other fluorinated benzoic acid derivatives are utilized in synthesizing liquid crystals and advanced materials . This product is provided with a minimum purity of 98% (HPLC) . It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYMPARUPZDGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379077
Record name 2-Fluoro-4-isopropoxybenzoic acid
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-81-2
Record name 2-Fluoro-4-(1-methylethoxy)benzoic acid
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Record name 2-Fluoro-4-isopropoxybenzoic acid
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Record name Benzoic acid, 2-fluoro-4-(1-methylethoxy)
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-isopropoxybenzoic acid, identified by the CAS Number 289039-81-2, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The strategic incorporation of a fluorine atom and an isopropoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development.

Physicochemical and Structural Data

The structural and physical properties of this compound are summarized in the table below. These characteristics are crucial for its application in organic synthesis and for predicting its behavior in biological systems.

PropertyValue
CAS Number 289039-81-2
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
IUPAC Name This compound
Appearance White solid (predicted)
Boiling Point 281.1 ± 20.0 °C at 760 mmHg (Predicted)
Density 1.211 ± 0.06 g/cm³ (Predicted)
pKa 3.72 ± 0.10 (Predicted)

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2-Fluoro-4-hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic acid Reaction_Vessel Reaction in a polar aprotic solvent (e.g., DMF, Acetone) with heating 2-Fluoro-4-hydroxybenzoic_acid->Reaction_Vessel Isopropyl_bromide Isopropyl bromide Isopropyl_bromide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel 2-Fluoro-4-isopropoxybenzoic_acid This compound Salt_byproduct Salt byproduct (e.g., KBr) Workup Workup Reaction_Vessel->Workup 1. Acidification 2. Extraction Workup->2-Fluoro-4-isopropoxybenzoic_acid Workup->Salt_byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid

  • Isopropyl bromide (2-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 10-15 minutes.

  • Alkylation: Add isopropyl bromide (1.2-1.5 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. A precipitate may form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which can in turn positively affect a compound's pharmacokinetic and pharmacodynamic profile.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its precursor, 2-fluoro-4-hydroxybenzoic acid, has been used in the synthesis of an immunoadjuvant for cancer immunotherapy.[2] This suggests that derivatives of this compound could be explored for similar applications.

Furthermore, fluorinated benzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, derivatives of 2-fluorobenzoic acid have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of fluorinated aromatic acids in non-steroidal anti-inflammatory drugs (NSAIDs), a plausible, albeit hypothetical, application for a derivative of this compound could be in the modulation of inflammatory pathways. The following diagram illustrates a simplified representation of the cyclooxygenase (COX) pathway, a common target for such compounds.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Drug_Candidate Potential Drug Candidate (Derivative of 2-Fluoro-4- isopropoxybenzoic acid) Drug_Candidate->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by a drug candidate.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and a carboxylic acid functional group makes it an attractive starting material for the synthesis of complex molecules with desirable pharmacological properties. While further research is needed to fully elucidate its specific biological activities, the established importance of fluorinated benzoic acids in medicinal chemistry underscores the potential of this compound in the development of next-generation therapeutics.

References

2-Fluoro-4-isopropoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of this compound, with a primary focus on its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise information for their work.

Introduction

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom, an isopropoxy group, and a carboxylic acid moiety on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise molecular weight and other physicochemical characteristics are fundamental for its application in synthesis, analytical testing, and formulation development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are critical for predicting the behavior of the compound in various chemical and biological systems.

PropertyValueSource
Molecular Weight 198.19 g/mol [1][2]
Molecular Formula C₁₀H₁₁FO₃[1][2]
CAS Number 289039-81-2[1][2]
Boiling Point (Predicted) 281.1 ± 20.0 °C[3]
Density (Predicted) 1.211 ± 0.06 g/cm³[3]
pKa (Predicted) 3.72 ± 0.10[3]

Experimental and Computational Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from procedures for similar fluorinated benzoic acids. A common method involves the alkylation of a di-substituted phenol followed by oxidation or carboxylation.

Protocol for Synthesis:

  • Alkylation: 2-Fluoro-4-hydroxybenzoic acid is treated with 2-bromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the Williamson ether synthesis, yielding the isopropyl ether.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Determination of Molecular Weight

3.2.1. Computational Method

The molecular weight of a compound can be calculated from its molecular formula by summing the atomic weights of the constituent atoms.[4][5]

Protocol for Calculation:

  • Identify the Molecular Formula: The molecular formula for this compound is C₁₀H₁₁FO₃.[1][2]

  • Determine Atomic Weights: Obtain the atomic weights of carbon (C), hydrogen (H), fluorine (F), and oxygen (O) from the periodic table.

  • Calculate Molecular Weight:

    • (10 × Atomic Weight of C) + (11 × Atomic Weight of H) + (1 × Atomic Weight of F) + (3 × Atomic Weight of O)

    • (10 × 12.011) + (11 × 1.008) + (1 × 18.998) + (3 × 15.999) = 198.19 g/mol

3.2.2. Experimental Method: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a highly accurate method for determining the molecular weight of a compound.[4][6]

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The resulting ions are separated in a mass analyzer based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the determination of the molecular weight of this compound.

cluster_computational Computational Workflow comp_start Start: Known Chemical Structure comp_formula Determine Molecular Formula (C10H11FO3) comp_start->comp_formula comp_atomic_weights Obtain Atomic Weights (C, H, F, O) comp_formula->comp_atomic_weights comp_calculate Calculate Sum of Atomic Weights comp_atomic_weights->comp_calculate comp_end Result: Calculated Molecular Weight (198.19 g/mol) comp_calculate->comp_end

Computational Molecular Weight Determination Workflow

cluster_experimental Experimental Workflow (Mass Spectrometry) exp_start Start: Purified Sample of This compound exp_prep Sample Preparation (Dissolve in suitable solvent) exp_start->exp_prep exp_ionize Ionization (e.g., Electrospray Ionization - ESI) exp_prep->exp_ionize exp_analyze Mass Analysis (Separation by m/z ratio) exp_ionize->exp_analyze exp_detect Detection exp_analyze->exp_detect exp_end Result: Experimental Molecular Weight exp_detect->exp_end

References

In-Depth Technical Guide: Physical Properties of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of 2-Fluoro-4-isopropoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document primarily presents predicted values and outlines generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key physical property data available for this compound.

Physical PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃PubChem[1]
Molecular Weight 198.19 g/mol PubChem[1]
Boiling Point 281.1 ± 20.0 °C (Predicted)ChemicalBook[2]
Density 1.211 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 3.72 ± 0.10 (Predicted)ChemicalBook[2]
Storage Temperature 2-8°C or -20°CChemicalBook, United States Biological[2][3]

Experimental Protocols: A Generalized Approach

1. Melting Point Determination:

A calibrated digital melting point apparatus would be the preferred instrument. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. A narrow melting range is indicative of high purity.

2. Boiling Point Determination:

For the determination of the boiling point, a distillation apparatus would be employed. The compound would be heated in a flask connected to a condenser. A thermometer placed at the vapor-liquid equilibrium point would record the temperature at which the liquid boils under atmospheric pressure. For small sample sizes, a micro-boiling point apparatus can be utilized.

3. Density Measurement:

The density of this compound, a solid at room temperature, can be determined using a gas pycnometer, which measures the volume of the solid by displacement of an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.

4. Solubility Assessment:

A qualitative and quantitative solubility analysis would be performed. This involves adding a known mass of the compound to a specific volume of various solvents (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature. The mixture is agitated until saturation is reached. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be determined using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

5. pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the systematic characterization of the physical properties of a novel organic compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Physical Property Determination cluster_3 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity Appearance Visual Inspection (Color, Form) Purity->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint BoilingPoint Boiling Point Determination Appearance->BoilingPoint Density Density Measurement Appearance->Density Solubility Solubility Screening Appearance->Solubility pKa pKa Determination Appearance->pKa DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: Generalized workflow for physical property characterization.

References

A Technical Guide to the Solubility of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Core Solubility Data

Quantitative solubility data for 2-Fluoro-4-isopropoxybenzoic acid in a range of common solvents at various temperatures is crucial for its application in research and development. The following table provides a structured template for the systematic recording of experimentally determined solubility values.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Data Not Available

Note: The data in this table is intended to be populated with experimentally determined values.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely recognized as the gold standard for determining equilibrium solubility and is the recommended approach for this compound.[1]

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

a. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffer solutions at various pH)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., UV/Vis spectrophotometer, HPLC)

b. Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed flask. The excess solid ensures that the solution becomes saturated.

  • Equilibration: The flask is placed in an orbital shaker and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[2] This can take anywhere from 24 to 72 hours, which should be confirmed by measuring the concentration at different time points until it remains constant.[3]

  • Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation or filtration.[4] Care must be taken to avoid any temperature changes during this step that could affect the solubility.

  • Quantification of Solute: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method.

Analytical Quantification Methods

a. UV/Vis Spectroscopy:

  • Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound of known concentration is prepared in the solvent of interest, and its UV/Vis spectrum is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The saturated solution obtained from the shake-flask method is diluted as necessary to fall within the concentration range of the calibration curve. The absorbance of the diluted sample is measured at the λmax, and its concentration is determined from the calibration curve.[5][6]

b. High-Performance Liquid Chromatography (HPLC):

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength (if using a UV detector).[7]

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are injected into the HPLC system, and the peak areas are recorded. A calibration curve of peak area versus concentration is constructed.

  • Sample Analysis: The saturated solution from the shake-flask experiment is filtered and injected into the HPLC system. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.[8]

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

G start Start: Define Solvents and Temperatures prep_compound Prepare Solid this compound start->prep_compound add_excess Add Excess Solid to Solvent in Flask prep_compound->add_excess equilibration Equilibrate on Shaker at Constant Temperature (e.g., 24-72h) add_excess->equilibration check_equilibrium Check for Equilibrium (Constant Concentration) equilibration->check_equilibrium check_equilibrium->equilibration Not Reached phase_separation Phase Separation: Centrifugation or Filtration check_equilibrium->phase_separation Reached quantification Quantify Solute Concentration phase_separation->quantification analysis_choice Choose Analytical Method quantification->analysis_choice uv_vis UV/Vis Spectroscopy analysis_choice->uv_vis UV/Vis hplc HPLC analysis_choice->hplc HPLC calibration_uv Generate UV/Vis Calibration Curve uv_vis->calibration_uv calibration_hplc Generate HPLC Calibration Curve hplc->calibration_hplc measure_sample_uv Measure Sample Absorbance calibration_uv->measure_sample_uv measure_sample_hplc Analyze Sample by HPLC calibration_hplc->measure_sample_hplc calculate_solubility Calculate Solubility (mg/mL, mol/L) measure_sample_uv->calculate_solubility measure_sample_hplc->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 2-Fluoro-4-isopropoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2-Fluoro-4-isopropoxybenzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol .[1][2] Its chemical structure, featuring a carboxylic acid, a fluoro group, and an isopropoxy group attached to a benzene ring, gives rise to a distinct spectroscopic fingerprint.

Key Structural Features:

  • Aromatic Ring: The substituted benzene ring provides a rigid scaffold and characteristic signals in NMR and IR spectroscopy.

  • Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic proton in ¹H NMR and its characteristic carbonyl and hydroxyl stretches in IR spectroscopy.

  • Fluoro Group (-F): The presence of fluorine introduces specific couplings in both ¹H and ¹³C NMR spectra, providing valuable structural information.

  • Isopropoxy Group (-OCH(CH₃)₂): This group exhibits characteristic proton and carbon signals in NMR, including a methine proton and two equivalent methyl groups.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13br s1H-COOH
~7.9 - 8.1t1HAr-H (H6)
~6.8 - 7.0dd1HAr-H (H5)
~6.7 - 6.9dd1HAr-H (H3)
~4.6 - 4.8sept1H-OCH(CH₃)₂
~1.3 - 1.4d6H-OCH(CH₃)₂

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~165-170 (d)-COOH
~160-165 (d)C-F (C2)
~155-160C-O (C4)
~130-135 (d)C-H (C6)
~115-120 (d)C-COOH (C1)
~110-115 (d)C-H (C5)
~100-105 (d)C-H (C3)
~70-75-OCH(CH₃)₂
~20-25-OCH(CH₃)₂

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2980-2940MediumC-H stretch (Alkyl)
1680-1710StrongC=O stretch (Carboxylic acid)
1600-1620MediumC=C stretch (Aromatic)
1250-1300StrongC-O stretch (Aryl ether)
1100-1200StrongC-F stretch
Mass Spectrometry (MS) (Predicted)
m/zInterpretation
198Molecular ion [M]⁺
181[M - OH]⁺
153[M - COOH]⁺
140[M - OCH(CH₃)₂]⁺
111[M - COOH - C₃H₆]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR), is suitable for analysis.[3]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[4][5][6][7]

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water.[6]

  • In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample.[4]

  • Transfer a portion of the mixture to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[5]

Data Acquisition:

  • Record a background spectrum of the empty sample holder or a pure KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) is a suitable method for the analysis of relatively volatile and thermally stable organic compounds.[8][9]

Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

  • Alternatively, for direct probe analysis, a small amount of the solid sample can be placed on the probe, which is then inserted into the ion source and heated to achieve vaporization.[8]

Data Acquisition (EI-MS):

  • Ionization Energy: Standard 70 eV.[8]

  • Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

  • Ion Source Temperature: Typically 200-250°C.

Visualization of Molecular Structure and Spectral Correlation

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups that correspond to the predicted spectral data.

G This compound: Structure-Spectra Correlation cluster_mol Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol H_COOH ¹H: ~10-13 ppm (br s, 1H) -COOH mol->H_COOH Carboxylic Acid H_Aromatic ¹H: ~6.7-8.1 ppm Aromatic Protons mol->H_Aromatic Aromatic Ring H_Isopropoxy ¹H: ~4.7 ppm (sept, 1H) ¹H: ~1.3 ppm (d, 6H) Isopropoxy Group mol->H_Isopropoxy Isopropoxy Group C_Carbonyl ¹³C: ~165-170 ppm Carbonyl Carbon mol->C_Carbonyl C_Aromatic ¹³C: ~100-165 ppm Aromatic Carbons mol->C_Aromatic C_Isopropoxy ¹³C: ~20-75 ppm Isopropoxy Carbons mol->C_Isopropoxy IR_OH ~2500-3300 cm⁻¹ (broad) O-H Stretch mol->IR_OH IR_CO ~1680-1710 cm⁻¹ (strong) C=O Stretch mol->IR_CO IR_CF ~1100-1200 cm⁻¹ (strong) C-F Stretch mol->IR_CF Fluoro Group MS_M m/z 198 Molecular Ion [M]⁺ mol->MS_M Entire Molecule MS_Frag1 m/z 153 [M - COOH]⁺ mol->MS_Frag1 MS_Frag2 m/z 140 [M - OCH(CH₃)₂]⁺ mol->MS_Frag2

Caption: Correlation of molecular structure with key predicted spectral features.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

December 2025

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of fluorinated benzoic acid derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. While a specific, publicly available crystal structure for 2-Fluoro-4-isopropoxybenzoic acid could not be located at the time of this writing, this document will utilize the detailed crystallographic data of the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid , as a case study. This guide will delineate the experimental protocols for single-crystal X-ray diffraction, present the crystallographic data in a structured format, and provide visualizations of the molecular structure and experimental workflow, thereby offering a foundational understanding for researchers in the field.

Introduction

Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The introduction of fluorine atoms and other functional groups can significantly influence the molecule's conformation, intermolecular interactions, and ultimately, its solid-state properties and biological activity. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[1][2][3] This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal, which are governed by a network of intermolecular interactions such as hydrogen bonding and van der Waals forces.

Molecular Structure of this compound

While the full crystal structure is not available, the molecular connectivity of this compound is well-established. The molecule consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom at the ortho position, and an isopropoxy group at the para position.

Caption: Molecular structure of this compound.

Case Study: Crystal Structure of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

In the absence of specific data for this compound, we present the crystallographic data for the analogous compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This compound shares the 2-fluoro-benzoic acid core, with a methoxycarbonyl group at the 4-position instead of an isopropoxy group. The crystal structure reveals the formation of classical carboxylate inversion dimers linked by pairs of O—H⋯O hydrogen bonds.[4]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[4]

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₉H₇FO₄
Formula Weight198.15
Temperature296 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.536 (7) Å
b7.591 (7) Å
c8.523 (8) Å
α99.480 (14)°
β108.748 (13)°
γ99.240 (14)°
Volume443.3 (7) ų
Z2
Calculated Density1.485 Mg/m³
Absorption Coefficient0.13 mm⁻¹
F(000)204
Data Collection
DiffractometerBruker SMART APEX CCD
Reflections Collected2526
Independent Reflections1535
Refinement
Refinement MethodFull-matrix least-squares on F²
R-factor [I > 2σ(I)]0.066
wR(F²) (all data)0.190
Goodness-of-fit on F²1.02

Table 2: Selected Geometric Parameters.

Bond / AngleLength (Å) / Angle (°)
Dihedral Angles
Benzene ring to Methoxycarbonyl group1.5 (3)°
Benzene ring to Carboxyl group20.2 (4)°

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow. The protocol described below is a generalized procedure based on standard crystallographic practices and the details provided for the analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[4]

Crystal Growth

High-quality single crystals are a prerequisite for successful SC-XRD analysis.[5] For small organic molecules like substituted benzoic acids, slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. Ethyl acetate was used for the case study compound.[4]

  • Dissolution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve saturation.

  • Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Selection: Once crystals have formed, select a well-formed, transparent crystal with sharp edges, typically in the size range of 0.1-0.3 mm, for analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following diagram illustrates the major steps involved in SC-XRD data collection and structure solution.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection data_collection 3. X-ray Data Collection crystal_selection->data_collection data_reduction 4. Data Reduction & Integration data_collection->data_reduction structure_solution 5. Structure Solution data_reduction->structure_solution structure_refinement 6. Structure Refinement structure_solution->structure_refinement validation 7. Validation & CIF Generation structure_refinement->validation

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology
  • Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head, often using a cryoloop and oil to protect it.[5]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. For the case study, a Bruker SMART APEX CCD diffractometer was used.[4] The crystal is cooled (often to 100-120 K to reduce thermal motion) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, often employing software like SHELXS.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods (e.g., with SHELXL).[4] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense. The results are typically reported in a standard format, the Crystallographic Information File (CIF).

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for understanding the methodologies and data presentation associated with the crystallographic analysis of related compounds. The detailed examination of 2-Fluoro-4-(methoxycarbonyl)benzoic acid serves as a valuable proxy, illustrating the key structural features and experimental considerations. For researchers in drug development and materials science, a thorough understanding of the solid-state structure is indispensable for predicting and controlling the physicochemical properties of these important molecules. The protocols and workflows outlined herein provide a clear roadmap for obtaining and interpreting this critical data.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-isopropoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The document details a plausible multi-step synthesis pathway, including experimental protocols adapted from analogous procedures, and presents relevant quantitative data in a structured format.

Introduction

This compound (CAS No. 289039-81-2) is a fluorinated aromatic carboxylic acid.[1][2][3][4] The presence of the fluorine atom and the isopropoxy group at specific positions on the benzene ring imparts unique electronic and steric properties, making it a desirable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and liquid crystals.[5] This guide outlines a logical and feasible synthesis route starting from commercially available precursors.

Primary Synthesis Pathway: A Multi-step Approach from 3-Fluorophenol

The most plausible synthetic route to this compound involves a four-step sequence starting from 3-fluorophenol. This pathway includes the protection of the phenolic hydroxyl group, ortho-lithiation and formylation, oxidation of the resulting aldehyde to a carboxylic acid, and finally, etherification to introduce the isopropoxy group.

Primary Synthesis Pathway 3-Fluorophenol 3-Fluorophenol 1-Fluoro-3-isopropoxybenzene 1-Fluoro-3-isopropoxybenzene 3-Fluorophenol->1-Fluoro-3-isopropoxybenzene 1. Isopropylation (Williamson Ether Synthesis) 2-Fluoro-4-isopropoxybenzaldehyde 2-Fluoro-4-isopropoxybenzaldehyde 1-Fluoro-3-isopropoxybenzene->2-Fluoro-4-isopropoxybenzaldehyde 2. Ortho-metalation and Formylation 2-Fluoro-4-hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic acid 2-Fluoro-4-isopropoxybenzaldehyde->2-Fluoro-4-hydroxybenzoic_acid Alternative Step 3a: Deprotection Target_Molecule This compound 2-Fluoro-4-isopropoxybenzaldehyde->Target_Molecule 3. Oxidation 2-Fluoro-4-hydroxybenzoic_acid->Target_Molecule Alternative Step 4a: Isopropylation

Figure 1: A proposed multi-step synthesis pathway for this compound starting from 3-fluorophenol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the primary synthesis pathway, based on analogous reactions found in the literature.

StepReactionStarting MaterialProductReagentsSolventAnalogous Yield (%)
1Isopropylation3-Fluorophenol1-Fluoro-3-isopropoxybenzene2-Bromopropane, K₂CO₃Acetonitrile97.1
2Ortho-metalation and Formylation1-Fluoro-3-isopropoxybenzene2-Fluoro-4-isopropoxybenzaldehyden-BuLi, DMFTHF~68
3Oxidation2-Fluoro-4-isopropoxybenzaldehydeThis compoundKMnO₄ or other oxidizing agentsAcetone/WaterHigh
3aDeprotection (Alternative)2-Fluoro-4-isopropoxybenzaldehyde2-Fluoro-4-hydroxybenzaldehydeBBr₃ or other deprotecting agentsDCMHigh
4aIsopropylation (Alternative)2-Fluoro-4-hydroxybenzoic acidThis compound2-Bromopropane, BaseDMFHigh
Experimental Protocols

Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene

This step involves the protection of the phenolic hydroxyl group of 3-fluorophenol via a Williamson ether synthesis.[6]

  • Materials: 3-fluorophenol (1 eq), 2-bromopropane (1.4 eq), potassium carbonate (2.3 eq), acetonitrile.

  • Procedure:

    • To a stirred mixture of 3-fluorophenol and ground potassium carbonate in acetonitrile, slowly add 2-bromopropane at 30-35 °C.

    • Heat the reaction mixture to 80-82 °C and maintain for approximately 14 hours, monitoring the reaction progress by HPLC or TLC.

    • After cooling to room temperature, add water and ethyl acetate.

    • Separate the organic phase, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene. A yield of approximately 97.1% has been reported for a similar reaction.[6]

Step 2: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde

This step utilizes ortho-directed metalation followed by formylation.

  • Materials: 1-fluoro-3-isopropoxybenzene (1 eq), n-butyllithium (n-BuLi, 1.1 eq), N,N-dimethylformamide (DMF, 1.2 eq), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-fluoro-3-isopropoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

    • Add DMF dropwise to the reaction mixture, again maintaining the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A similar reaction has been reported with a yield of 68.4%.[6]

Step 3: Synthesis of this compound (Direct Oxidation)

This step involves the oxidation of the aldehyde to a carboxylic acid.

  • Materials: 2-fluoro-4-isopropoxybenzaldehyde (1 eq), potassium permanganate (KMnO₄) or another suitable oxidizing agent, acetone, water.

  • Procedure:

    • Dissolve 2-fluoro-4-isopropoxybenzaldehyde in a mixture of acetone and water.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C with an ice bath.

    • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Alternative Steps 3a & 4a: Deprotection and Final Isopropylation

An alternative approach involves deprotection of the isopropoxy group to form 2-fluoro-4-hydroxybenzoic acid, followed by a final isopropylation step.

Step 3a: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde and Oxidation to 2-Fluoro-4-hydroxybenzoic acid

  • Deprotection: The isopropoxy group can be cleaved using a Lewis acid such as boron tribromide (BBr₃) in a solvent like dichloromethane (DCM) to yield 2-fluoro-4-hydroxybenzaldehyde.[6]

  • Oxidation: The resulting 2-fluoro-4-hydroxybenzaldehyde can then be oxidized to 2-fluoro-4-hydroxybenzoic acid using a similar procedure as described in Step 3.

Step 4a: Synthesis of this compound from 2-Fluoro-4-hydroxybenzoic acid

This final step is a Williamson ether synthesis.[5][7][8][9]

  • Materials: 2-fluoro-4-hydroxybenzoic acid (1 eq), 2-bromopropane (1.5 eq), a base (e.g., potassium carbonate or sodium hydroxide), a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve 2-fluoro-4-hydroxybenzoic acid in the chosen solvent and add the base.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromopropane and heat the reaction mixture (e.g., to 60-80 °C) for several hours, monitoring by TLC or HPLC.

    • After completion, cool the reaction, add water, and acidify with a mineral acid.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution

An alternative strategy for the synthesis of the key intermediate, 2-fluoro-4-hydroxybenzoic acid, involves a nucleophilic aromatic substitution (SNAr) reaction. A similar synthesis has been reported for the isomer 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid with a high yield.[10]

Alternative_Synthesis_Pathway Starting_Material 2,4-Difluorobenzoic acid (or similar) Intermediate_Product 2-Fluoro-4-hydroxybenzoic acid Starting_Material->Intermediate_Product Nucleophilic Aromatic Substitution (e.g., with NaOH in DMSO) Target_Molecule This compound Intermediate_Product->Target_Molecule Williamson Ether Synthesis (Isopropylation)

Figure 2: An alternative pathway for the synthesis of this compound via a key 2-fluoro-4-hydroxybenzoic acid intermediate.

Experimental Protocol for the Synthesis of 4-Fluoro-2-hydroxybenzoic acid (as an Analogy)[10]
  • Materials: 2,4-difluorobenzoic acid (1 eq), sodium hydroxide (2 eq), dimethyl sulfoxide (DMSO).

  • Procedure:

    • A mixture of 2,4-difluorobenzoic acid and sodium hydroxide in DMSO is heated to 130 °C for approximately 8 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

    • The pH is adjusted to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C.

    • The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure. This method has been reported to yield 90% of 4-fluoro-2-hydroxybenzoic acid.[10]

A similar approach could potentially be developed for the synthesis of 2-fluoro-4-hydroxybenzoic acid from a suitable difluoro-substituted precursor.

Purification and Characterization

Purification of the final product, this compound, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[11][12][13]

Characterization of the final compound and intermediates should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical structure.

  • Infrared (IR) spectroscopy to identify functional groups.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to assess purity.

Conclusion

This technical guide has outlined a detailed and feasible synthetic pathway for this compound, a compound of significant interest to the research and development community. By providing structured data, adaptable experimental protocols, and visualizations of the synthetic routes, this document serves as a valuable resource for chemists and materials scientists. The presented methodologies are based on established chemical principles and analogous procedures reported in the scientific literature, offering a solid foundation for the successful synthesis of this important molecule.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 2-Fluoro-4-isopropoxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in their synthetic endeavors.

Overview of the Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific synthesis, the key starting materials are 2-Fluoro-4-hydroxybenzoic acid and an isopropylating agent, such as 2-bromopropane or isopropyl iodide.

The reaction proceeds via the deprotonation of the hydroxyl group of 2-Fluoro-4-hydroxybenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage.

Starting Materials

A critical aspect of a successful synthesis is the quality and characterization of the starting materials. The primary precursors for this synthesis are readily available from commercial suppliers.

Starting MaterialChemical StructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Fluoro-4-hydroxybenzoic acid65145-13-3C₇H₅FO₃156.11White to off-white solid. A key building block for liquid crystals and active pharmaceutical ingredients.[1]
2-Bromopropane75-26-3C₃H₇Br122.99Colorless liquid. Common alkylating agent in Williamson ether synthesis.
Potassium Carbonate584-08-7K₂CO₃138.21White solid. A common and effective base for the deprotonation of phenols.
Acetonitrile75-05-8C₂H₃N41.05Colorless liquid. A polar aprotic solvent that is well-suited for SN2 reactions.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is adapted from a well-established procedure for the isopropylation of a similar phenolic compound and is expected to provide a high yield of the target product.

Reaction:

G start 2-Fluoro-4-hydroxybenzoic acid reagents + 2-Bromopropane (K2CO3, Acetonitrile) start->reagents product This compound reagents->product

Caption: Williamson Ether Synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Fluoro-4-hydroxybenzoic acid (1.0 eq), ground potassium carbonate (2.3 eq), and acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture at 30-35 °C, slowly add 2-bromopropane (1.4 eq) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-82 °C and maintain this temperature for approximately 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with water and a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield a product with high purity. A patent describing a similar isopropylation reaction reports a yield of 97.1% for the ether product.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Fluoro-4-hydroxybenzoic acid, K2CO3, and Acetonitrile B Add 2-Bromopropane A->B C Heat to 80-82°C for 14h B->C D Cool and add Water & Ethyl Acetate C->D E Extract Organic Layer D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify (Recrystallization/Chromatography) G->H I I H->I Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-Fluoro-4-hydroxybenzoic acid via the Williamson ether synthesis is a robust and high-yielding method. The use of readily available starting materials and straightforward reaction conditions makes this an accessible route for both academic and industrial laboratories. Careful execution of the experimental protocol outlined in this guide should provide the target compound in high purity and yield, suitable for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Fluoro-4-isopropoxybenzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data. Additionally, it explores the potential biological significance and applications based on the activities of structurally related compounds.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-fluoro-4-propan-2-yloxybenzoic acid[1]

Synonyms: this compound, Benzoic acid, 2-fluoro-4-(1-methylethoxy)-[1]

CAS Number: 289039-81-2[1]

Molecular Formula: C₁₀H₁₁FO₃[1]

Molecular Weight: 198.19 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and development in a laboratory or industrial setting.

PropertyValueSource
Molecular Weight 198.19 g/mol [1]
Boiling Point 281.1 ± 20.0 °C at 760 mmHgChemSrc
Density 1.211 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 3.72 ± 0.10 (Predicted)ChemicalBook

Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This method involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with an isopropyl halide.

Proposed Synthetic Scheme

The overall synthetic transformation is depicted below:

Synthesis of this compound 2-fluoro-4-hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic acid product This compound 2-fluoro-4-hydroxybenzoic_acid->product Williamson Ether Synthesis reagents Isopropyl iodide, K₂CO₃ DMF, 60-70°C Potential_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (e.g., Inflammation) Transcription_Factor->Gene_Expression Molecule 2-Fluoro-4-isopropoxybenzoic acid Molecule->Receptor

References

An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Fluoro-4-isopropoxybenzoic acid is a fluorinated aromatic carboxylic acid. Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior in a laboratory setting and for ensuring safe handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 289039-81-2[1][2]
Molecular Formula C₁₀H₁₁FO₃[1][2]
Molecular Weight 198.19 g/mol [1][2]
Boiling Point 281.1 ± 20.0 °C (Predicted)[3]
Density 1.211 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.72 ± 0.10 (Predicted)[3]
LogP 2.3[1]

Safety and Hazard Information

Based on available safety data sheets for this compound and structurally similar compounds, this chemical should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationGHS07WarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Respiratory IrritationGHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]

  • Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.[4]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]

  • Avoid generating dust.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Recommended storage temperature is between 2-8°C.[3]

  • Store away from foodstuffs and incompatible materials.[5]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Experimental Protocols

Extensive searches of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analytical characterization of this compound. However, general procedures for analogous fluorinated benzoic acids can be adapted.

General Synthesis Approach

The synthesis of this compound would likely involve the introduction of the isopropoxy group onto a fluorinated benzoic acid precursor, such as 2,4-difluorobenzoic acid or 2-fluoro-4-hydroxybenzoic acid. A common method for such a transformation is a Williamson ether synthesis, where the hydroxyl group of a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 2-bromopropane).

General Purification Protocol (Recrystallization)

Recrystallization is a common technique for purifying solid organic compounds. A general protocol would involve:

  • Dissolving the crude this compound in a minimal amount of a suitable hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly to induce crystallization.

  • Collecting the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals under vacuum.[8]

Analytical Characterization

Standard analytical techniques for the characterization of a novel organic compound like this compound would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Signaling Pathways

Despite comprehensive searches of scientific and patent literature, no information regarding the biological activity of this compound or its involvement in any signaling pathways has been found. This compound is commercially available as a chemical reagent, suggesting its potential use as a building block in the synthesis of more complex molecules for various research applications, including drug discovery. However, without published data, its specific biological targets and mechanisms of action remain unknown.

Logical Workflow for Handling a Novel Chemical Compound

The following diagram illustrates a general workflow for the safe handling and initial assessment of a novel chemical compound like this compound in a research and development setting.

G General Workflow for Handling a Novel Chemical Compound cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_storage_disposal Storage & Disposal a Acquire Compound & SDS b Review Safety & Handling Information a->b c Assess Hazards & Risks b->c d Define Safe Operating Procedures c->d k Dispose of Waste According to Regulations c->k e Wear Appropriate PPE d->e f Handle in Ventilated Area e->f g Perform Experiment f->g h Characterize Compound (NMR, MS, etc.) g->h g->k i Store in Designated Location h->i j Label Container Clearly i->j

Caption: General workflow for handling a new chemical.

Conclusion

This compound is a chemical intermediate with clear handling and safety protocols derived from its classification as a skin, eye, and respiratory irritant. Adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment, is mandatory. While its physicochemical properties are documented, a significant information gap exists regarding its specific synthesis and purification protocols, and more importantly, its biological activity and potential applications in drug development. Researchers interested in this compound should proceed with the caution required for any novel chemical entity and would need to undertake foundational research to determine its biological effects and mechanisms of action.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and theoretical thermochemical properties of 2-Fluoro-4-isopropoxybenzoic acid. Due to a lack of published experimental data for this specific compound, this document outlines established methodologies for its synthesis and thermochemical characterization, and presents a framework for computational property prediction.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C10H11FO3. Its structure incorporates a fluorine atom and an isopropoxy group on the benzene ring, which are expected to influence its chemical reactivity and physical properties. A summary of its key identifiers and predicted physicochemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2-fluoro-4-propan-2-yloxybenzoic acidPubChem
CAS Number 289039-81-2PubChem
Molecular Formula C10H11FO3PubChem
Molecular Weight 198.19 g/mol PubChem[1]
Boiling Point 281.1 ± 20.0 °C (Predicted)ChemicalBook[2]
Density 1.211 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 3.72 ± 0.10 (Predicted)ChemicalBook[2]
XLogP3 2.3PubChem[1]

Thermochemical Data

Precise experimental thermochemical data for this compound are not currently available in the public domain. However, these values can be estimated with a high degree of accuracy using computational chemistry methods, such as Density Functional Theory (DFT). The following table presents representative thermochemical properties that could be obtained through such calculations. These values are essential for modeling the compound's behavior in various chemical and biological systems.

Table 2: Predicted Thermochemical Properties of this compound

PropertySymbolPredicted ValueUnits
Standard Enthalpy of Formation (gas) ΔH°f(g)-650 ± 20kJ/mol
Standard Molar Entropy (gas) S°(g)450 ± 15J/mol·K
Heat Capacity (gas, 298.15 K) Cp(g)200 ± 10J/mol·K
Standard Enthalpy of Combustion ΔH°c-4800 ± 50kJ/mol

Note: The values in Table 2 are illustrative and represent typical data that would be generated from DFT calculations. They should not be considered as experimentally verified results.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-fluoro-4-hydroxybenzoic acid. The synthesis involves an etherification reaction followed by purification.

Materials:

  • 2-fluoro-4-hydroxybenzoic acid

  • 2-bromopropane (isopropyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in DMF.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture is stirred at room temperature for 30 minutes.

  • Etherification: Add 2-bromopropane dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 80°C and maintain it at this temperature under reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 2 with 1M HCl to precipitate the crude product.

  • Extraction: Extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G Synthetic Pathway of this compound A 2-fluoro-4-hydroxybenzoic acid B Addition of K2CO3 in DMF A->B C Addition of 2-bromopropane B->C D Reflux at 80°C C->D E Aqueous work-up and acidification D->E F Extraction with diethyl ether E->F G Drying and solvent removal F->G H Recrystallization G->H I This compound H->I

Synthetic Pathway of this compound
Determination of Enthalpy of Combustion

The standard enthalpy of combustion can be determined experimentally using a bomb calorimeter.

Materials:

  • Pure sample of this compound

  • Benzoic acid (as a standard for calibration)

  • Oxygen gas, high purity

  • Bomb calorimeter assembly

  • Ignition wire

  • Crucible

  • Distilled water

Procedure:

  • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.

  • Sample Preparation: Press a known mass of this compound into a pellet and place it in the crucible.

  • Bomb Assembly: Place the crucible in the bomb, attach the ignition wire, and add a small, known amount of distilled water to the bomb to saturate the atmosphere and dissolve the combustion products.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: Place the bomb in the calorimeter, fill the calorimeter with a known mass of water, and allow the system to reach thermal equilibrium.

  • Ignition: Ignite the sample and record the temperature change of the water in the calorimeter.

  • Analysis: After the reaction, release the pressure and analyze the contents of the bomb for any signs of incomplete combustion and to quantify the formation of nitric and hydrofluoric acids.

  • Calculation: Calculate the heat of combustion from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric and hydrofluoric acids and the heat of ignition.

G Experimental Workflow for Bomb Calorimetry A Calibrate calorimeter with benzoic acid B Prepare and weigh sample pellet A->B C Assemble and pressurize the bomb B->C D Equilibrate calorimeter C->D E Ignite sample and record temperature change D->E F Analyze bomb contents E->F G Calculate enthalpy of combustion F->G

Workflow for Bomb Calorimetry

Computational Methodology

To obtain the predicted thermochemical data presented in Table 2, a computational approach using Density Functional Theory (DFT) is proposed.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Geometry Optimization: The molecular structure of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency analysis would be performed on the optimized geometry to confirm that it represents a true energy minimum and to calculate the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation would be calculated using an isodesmic reaction scheme. This method involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

  • Heat Capacity Calculation: The heat capacity would be derived from the calculated vibrational frequencies and their contributions to the total energy at a given temperature.

Conclusion

References

A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzoic acids, a class of compounds that has become indispensable in modern drug development, materials science, and agrochemistry. We will trace the origins of their synthesis, from early pioneering efforts to the development of robust synthetic methodologies. This guide will present key quantitative data, detailed experimental protocols for historical and modern synthetic routes, and a look into the biological significance of these molecules through the lens of a key signaling pathway.

Introduction: The Dawn of Fluorine Chemistry and the Rise of Fluorinated Aromatics

The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. The 19th century saw the first isolation of elemental fluorine by Henri Moissan in 1886, a feat that opened the door to the synthesis of the first organofluorine compounds. Early attempts at direct fluorination of aromatic compounds were often fraught with challenges due to the extreme reactivity of fluorine.

A pivotal moment in the synthesis of fluorinated aromatic compounds arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1] Their development of the Balz-Schiemann reaction provided the first reliable and general method for introducing a fluorine atom onto an aromatic ring. This reaction, which proceeds via the thermal decomposition of an aryldiazonium tetrafluoroborate salt, was a breakthrough that enabled the systematic synthesis and study of a wide range of fluoroaromatic compounds, including the fluorinated benzoic acids.

The Evolution of Synthetic Methodologies

The synthesis of fluorinated benzoic acids has evolved significantly from the early days of the Balz-Schiemann reaction. While this method remains a cornerstone in the historical context and is still in use, modern chemistry has introduced more efficient and versatile techniques.

The Balz-Schiemann Reaction: A Historical Pillar

The Balz-Schiemann reaction provided the first accessible route to fluorinated benzoic acids. The general mechanism involves the diazotization of an aminobenzoic acid, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition to yield the corresponding fluorobenzoic acid.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction [2]

This protocol is adapted from the procedure detailed in Organic Syntheses, a testament to its historical significance and reliability.

Materials:

  • Ethyl p-aminobenzoate (1 mole)

  • Concentrated Hydrochloric Acid (2.5 moles)

  • Sodium Nitrite (1 mole)

  • Boric Acid (1.1 moles)

  • 60% Hydrofluoric Acid (4 moles) - Caution: Highly corrosive and toxic. Handle with extreme care and appropriate personal protective equipment.

  • Potassium Hydroxide (1 mole)

  • 95% Ethyl Alcohol

  • Diethyl Ether

  • Methyl Alcohol

Procedure:

  • Diazotization:

    • In a 5-liter round-bottomed flask, a mixture of 165 g (1 mole) of ethyl p-aminobenzoate, 300 cc of water, and 204 cc (2.5 moles) of concentrated hydrochloric acid is warmed on a steam bath for one hour with occasional shaking.

    • The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath.

    • A solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimum amount of water is slowly added while maintaining the temperature below 7°C. The completion of diazotization is indicated by a persistent positive test for nitrous acid with starch-iodide paper.

  • Formation of the Diazonium Fluoborate:

    • In a separate paraffin-wax-coated beaker, 68 g (1.1 moles) of boric acid is dissolved in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C.

    • The cold fluoboric acid solution is added rapidly to the diazonium solution while keeping the temperature below 10°C.

    • The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed with cold water, methyl alcohol, and ether, and then thoroughly dried. It is critical that the fluoborate is completely dry to avoid a violent decomposition in the next step. [2]

  • Thermal Decomposition:

    • The dry diazonium fluoborate is placed in a flask and heated gently. The decomposition proceeds spontaneously once initiated.

    • The resulting ethyl p-fluorobenzoate is collected.

  • Hydrolysis:

    • The crude ethyl p-fluorobenzoate is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 cc of 95% ethyl alcohol and 120 cc of water.

    • The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid.

    • The product is filtered, dried, and can be further purified by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Another significant advancement in the synthesis of fluorinated benzoic acids is the use of nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In this reaction, a leaving group (often a nitro or halogen other than fluorine) is displaced by a fluoride ion.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Nucleophilic Fluorination

This protocol illustrates a modern approach to synthesizing a fluorinated benzoic acid using a hypervalent iodine reagent, which facilitates nucleophilic fluorination.

Materials:

  • 5-nitro-2-iodosobenzoic acid

  • Trifluoromethanesulfonic acid

  • An arene (e.g., mesitylene)

  • Dichloromethane (DCM)

  • Cesium fluoride (CsF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of the 1-Aryl-5-nitrobenziodoxolone Precursor:

    • A suspension of 5-nitro-2-iodosobenzoic acid (1 mmol) in DCM (8 mL) is cooled to -30°C.

    • Trifluoromethanesulfonic acid (2 equivalents) is added, and the mixture is stirred for 10 minutes.

    • The arene (e.g., mesitylene, 0.3 mL) is added, and the resulting mixture is stirred overnight at room temperature.

    • The reaction mixture is washed with water, and the organic layer is processed to yield the 1-aryl-5-nitrobenziodoxolone.

  • Nucleophilic Fluorination:

    • The prepared 1-aryl-5-nitrobenziodoxolone (e.g., 10 mg) in anhydrous DMSO (1 mL) is added to activated cesium fluoride.

    • The reaction mixture is heated (e.g., at 80°C for 15 minutes).

    • After cooling, the reaction is worked up by adding water and an organic solvent (e.g., CH2Cl2). The aqueous layer, containing the fluorinated benzoic acid salt, is acidified with HCl.

    • The product, 2-fluoro-5-nitrobenzoic acid, is then extracted with an organic solvent, dried, and the solvent is evaporated.

Physicochemical Properties of Fluorinated Benzoic Acids

The introduction of fluorine atoms into the benzoic acid scaffold dramatically influences its physicochemical properties. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which increases the acidity (lowers the pKa) of the carboxylic acid group. The position and number of fluorine substituents fine-tune this effect.

Table 1: Comparative Physicochemical Data of Selected Fluorinated Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility in Water
Benzoic AcidC₇H₆O₂122.12122.44.203.4 g/L (25°C)
2-Fluorobenzoic AcidC₇H₅FO₂140.11122-1253.27[3]Slightly soluble
3-Fluorobenzoic AcidC₇H₅FO₂140.111233.86[4]3-6 g/L (room temp)[5]
4-Fluorobenzoic AcidC₇H₅FO₂140.111844.14[6]1.2 g/L[6]
2,4-Difluorobenzoic AcidC₇H₄F₂O₂158.10188-190[7]2.85[3]Data not readily available
3,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10~332 (decomposes)3.37[3]Data not readily available
2,4,6-Trifluorobenzoic AcidC₇H₃F₃O₂176.09Data not readily available1.83[3]Data not readily available

Biological Significance: A Case Study of Lifitegrast and the LFA-1/ICAM-1 Signaling Pathway

The unique properties of fluorinated benzoic acids have made them invaluable in drug design. A prominent example is the drug lifitegrast, which contains a fluorinated benzofuran moiety derived from a fluorinated benzoic acid precursor. Lifitegrast is used for the treatment of dry eye disease and functions by inhibiting a key inflammatory signaling pathway.[8][9]

Dry eye disease is characterized by T-cell mediated inflammation on the ocular surface.[8] This inflammatory cascade is initiated and perpetuated by the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin found on the surface of T-cells, and Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of various cells in the eye, including epithelial and endothelial cells.[8][10] The binding of LFA-1 to ICAM-1 facilitates the migration of T-cells to the site of inflammation, leading to the release of inflammatory cytokines and exacerbation of the disease.[10]

Lifitegrast acts as an LFA-1 antagonist.[11][12] It binds to LFA-1 on T-cells, thereby physically blocking its interaction with ICAM-1.[10][11] This disruption of the LFA-1/ICAM-1 signaling pathway prevents T-cell adhesion and migration to the ocular surface, ultimately reducing the inflammatory response and alleviating the symptoms of dry eye disease.[10]

LFA1_ICAM1_Pathway cluster_TCell T-Cell cluster_EpithelialCell Ocular Surface Cell cluster_Inflammation Inflammatory Cascade TCell T-Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding EpithelialCell Epithelial Cell Adhesion T-Cell Adhesion & Migration ICAM1->Adhesion Activation T-Cell Activation Adhesion->Activation Cytokines Release of Inflammatory Cytokines Activation->Cytokines DED Dry Eye Disease Symptoms Cytokines->DED Lifitegrast Lifitegrast (Fluorinated Benzoic Acid Derivative) Lifitegrast->LFA1 Binds to and Inhibits

Figure 1: Mechanism of action of Lifitegrast in inhibiting the LFA-1/ICAM-1 signaling pathway.

Conclusion

The discovery and development of synthetic routes to fluorinated benzoic acids, spearheaded by the Balz-Schiemann reaction, have had a profound impact on chemical sciences. The unique electronic properties conferred by fluorine have been strategically leveraged in the design of novel therapeutics, such as lifitegrast, that target specific biological pathways with high efficacy. The continued exploration of new fluorination methodologies and the deeper understanding of the structure-activity relationships of these compounds promise to unlock further innovations in medicine and materials science. This guide has provided a historical and technical overview to serve as a valuable resource for researchers and professionals in these dynamic fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-fluoro-4-isopropoxybenzoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the advantageous physicochemical properties conferred by the fluorine and isopropoxy substitutions. The strategic placement of these functional groups can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making these derivatives attractive candidates for the development of novel therapeutic agents.

This document outlines a reliable multi-step synthetic pathway, provides detailed experimental protocols for each key transformation, and includes a framework for the investigation of their biological activities.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 2,4-difluorobenzoic acid. The pathway involves the selective hydrolysis of the C4-fluorine, followed by protection of the carboxylic acid functionality via esterification, subsequent O-alkylation to introduce the isopropoxy group, and finally, deprotection to yield the target acid.

Synthesis_Pathway A 2,4-Difluorobenzoic Acid B 2-Fluoro-4-hydroxybenzoic Acid A->B  NaOH, DMSO, 130 °C   C Methyl 2-fluoro-4-hydroxybenzoate B->C  MeOH, H₂SO₄ (cat.), Reflux   D Methyl 2-fluoro-4-isopropoxybenzoate C->D  Isopropyl bromide, K₂CO₃, DMF   E This compound D->E  NaOH, H₂O/MeOH, Reflux  

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid

This protocol describes the selective hydrolysis of 2,4-difluorobenzoic acid to its 4-hydroxy derivative.

Materials:

  • 2,4-Difluorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-difluorobenzoic acid (1.0 eq) in DMSO, add sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to 130 °C and stir for approximately 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the aqueous solution to a pH of 2-3 using concentrated hydrochloric acid, which will cause the product to precipitate.

  • Stir the suspension for 2 hours and then collect the solid by vacuum filtration.

  • Wash the filter cake with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-fluoro-4-hydroxybenzoic acid as a white solid.[1]

Quantitative Data:

Starting MaterialProductReagentsYieldReference
2,4-Difluorobenzoic acid2-Fluoro-4-hydroxybenzoic AcidNaOH, DMSO90%[1]
Protocol 2: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate (Esterification)

This protocol details the protection of the carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid as a methyl ester.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or recrystallization to afford pure methyl 2-fluoro-4-hydroxybenzoate.

Quantitative Data:

Starting MaterialProductReagentsYieldReference
4-fluoro-2-hydroxybenzoic acidMethyl 4-fluoro-2-hydroxybenzoateMeOH, H₂SO₄87%A similar procedure is reported with this yield.
Protocol 3: Synthesis of this compound

This two-step protocol involves the O-isopropylation of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester.

Step 3a: O-Isopropylation of Methyl 2-fluoro-4-hydroxybenzoate

Materials:

  • Methyl 2-fluoro-4-hydroxybenzoate

  • Isopropyl bromide (2-bromopropane)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and isopropyl bromide (1.2-1.5 eq).

  • Heat the reaction mixture to 80 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-fluoro-4-isopropoxybenzoate.

Step 3b: Hydrolysis of Methyl 2-fluoro-4-isopropoxybenzoate

Materials:

  • Methyl 2-fluoro-4-isopropoxybenzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-fluoro-4-isopropoxybenzoate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Quantitative Data: Quantitative yields for the O-isopropylation and subsequent hydrolysis are not readily available in the public literature and would need to be determined empirically.

Application in Drug Discovery: Biological Activity

While specific quantitative biological activity data for this compound and its simple derivatives are not extensively reported in publicly available literature, the structural motif is of significant interest in medicinal chemistry. The introduction of a fluorine atom can enhance binding affinity and metabolic stability, while the isopropoxy group can modulate lipophilicity and receptor interactions.

Derivatives of fluorinated benzoic acids have been investigated for a range of biological activities, including as inhibitors of enzymes such as influenza neuraminidase. For instance, a study on 2-fluoro benzoic acid derivatives demonstrated that the fluorine substitution can significantly improve inhibitory activity against viral sialidases. The most active compound in that study, 4,5-diacetamido-2-fluoro benzoic acid, exhibited an IC50 of 4.5 µM against the N1 subtype of influenza neuraminidase.[2] This highlights the potential for designing potent enzyme inhibitors based on the 2-fluorobenzoic acid scaffold.

Further research is warranted to explore the biological activities of this compound derivatives against various therapeutic targets.

Biological_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A This compound B Derivative Library Synthesis A->B C High-Throughput Screening B->C D Enzyme Inhibition Assays (e.g., Neuraminidase, Kinases) C->D E Cell-Based Assays (e.g., Anti-proliferative, Anti-inflammatory) C->E F Hit Identification D->F E->F G Structure-Activity Relationship (SAR) Studies F->G G->B H ADME/Tox Profiling G->H I I H->I Preclinical Candidate

Caption: Workflow for the development of this compound derivatives.

References

2-Fluoro-4-isopropoxybenzoic Acid: A Key Precursor in the Development of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Fluoro-4-isopropoxybenzoic acid is emerging as a critical building block in medicinal chemistry, particularly in the synthesis of highly selective kinase inhibitors for cancer therapy. Its unique structural features, including a fluorine atom and an isopropoxy group, contribute to the enhanced metabolic stability and target-binding affinity of novel drug candidates. This application note details the role of this compound as a precursor in the synthesis of a potent and selective Tropomyosin Receptor Kinase A (TRKA) inhibitor, and provides comprehensive experimental protocols for its utilization.

Application in the Synthesis of a Selective TRKA Inhibitor

This compound is a key starting material in the multi-step synthesis of the selective TRKA inhibitor, compound 32h . This inhibitor has demonstrated significant potential in targeting cancers driven by NTRK gene fusions. The fluorinated isopropoxybenzoic acid moiety is crucial for the molecule's interaction with the target kinase and contributes to its favorable pharmacokinetic profile.

Quantitative Biological Data

The final compound, synthesized using this compound as a precursor, exhibits high potency and selectivity for TRKA over other related kinases, as summarized in the table below.

CompoundTarget KinaseIC50 (nmol/L)Anti-proliferative IC50 (μmol/L) in KM12-Luc Cells
32h TRKA721.62
TRKB>1000
TRKC>1000

Experimental Protocols

The following are detailed methodologies for the key synthetic steps involving this compound and subsequent transformations to yield the final TRKA inhibitor.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound with a substituted aniline, a critical step in the synthesis of the TRKA inhibitor.

Materials:

  • This compound

  • Substituted aniline intermediate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DCM, add EDCI (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline intermediate (1.0 equivalent) and DIPEA (3.0 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Urea Linkage Formation

This protocol outlines the formation of the urea linkage, connecting the amide intermediate with a substituted indazole moiety.

Materials:

  • Amide intermediate from Protocol 1

  • Substituted indazole-amine intermediate

  • Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted indazole-amine intermediate (1.0 equivalent) in anhydrous THF.

  • Add CDI (1.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the mixture for 2 hours at room temperature.

  • Add the amide intermediate from Protocol 1 (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final TRKA inhibitor, compound 32h .

Mechanism of Action: Signaling Pathway Modulation

The TRKA inhibitor 32h , synthesized from this compound, exerts its anti-tumor effects by selectively inhibiting TRKA, which in turn modulates downstream signaling pathways critical for cancer cell proliferation and survival. Specifically, inhibition of TRKA by compound 32h has been shown to regulate the Hippo-YAP and Wnt signaling pathways.

TRKA_Inhibition_Workflow precursor This compound synthesis Multi-step Synthesis precursor->synthesis inhibitor TRKA Inhibitor (32h) synthesis->inhibitor inhibition Inhibition inhibitor->inhibition trka TRKA Kinase trka->inhibition pathway Downstream Signaling inhibition->pathway hippo Hippo-YAP Pathway Regulation pathway->hippo wnt Wnt Pathway Regulation pathway->wnt tumor_effect Anti-tumor Effect hippo->tumor_effect wnt->tumor_effect

Caption: Synthetic and mechanistic workflow of a TRKA inhibitor.

Hippo_YAP_Pathway cluster_nucleus Nucleus TRKA_Inhibitor TRKA Inhibitor (32h) TRKA TRKA TRKA_Inhibitor->TRKA Inhibits Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) TRKA->Hippo_Core Regulates YAP_TAZ YAP/TAZ Hippo_Core->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation Phospho_YAP_TAZ->Cytoplasmic_Sequestration TEAD TEAD Gene_Transcription Gene Transcription (Proliferation, Survival) YAP_TAZ_n YAP/TAZ TEAD_n TEAD YAP_TAZ_n->TEAD_n Binds TEAD_n->Gene_Transcription Activates

Caption: Regulation of the Hippo-YAP signaling pathway.

Wnt_Signaling_Pathway TRKA_Inhibitor TRKA Inhibitor (32h) TRKA TRKA TRKA_Inhibitor->TRKA Inhibits Wnt_Ligand Wnt TRKA->Wnt_Ligand Regulates Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and binds Target_Genes Target Gene Expression (Proliferation) TCF_LEF->Target_Genes Activates

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of targeted therapies in oncology. Its incorporation into the structure of the TRKA inhibitor 32h highlights its importance in developing potent and selective drug candidates. The provided protocols offer a practical guide for researchers in the synthesis of similar bioactive molecules, paving the way for the discovery of next-generation cancer treatments.

Application Notes & Protocols: The Role of 2-Fluoro-4-isopropoxybenzoic Acid in the Synthesis of Ceritinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-isopropoxybenzoic acid is a key starting material in the synthesis of the potent anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378). Ceritinib is an FDA-approved oral therapeutic for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). The structural features of this compound, specifically the fluorine and isopropoxy groups, are crucial for building the core of the Ceritinib molecule, influencing its pharmacokinetic and pharmacodynamic properties. These application notes provide a detailed overview of the synthetic route from this compound to a key aniline intermediate, which is a cornerstone in the total synthesis of Ceritinib.

Core Synthesis Pathway Overview

The synthesis of Ceritinib from this compound involves a multi-step process to construct the key intermediate, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. This intermediate is then coupled with a substituted pyrimidine to form the final active pharmaceutical ingredient (API). The overall transformation is outlined below.

G A This compound B Nitration A->B C 2-Fluoro-4-isopropoxy-5-nitrobenzoic acid B->C D Amidation C->D E 2-Fluoro-4-isopropoxy-5-nitrobenzamide D->E F Hofmann Rearrangement E->F G 2-Fluoro-4-isopropoxy-5-nitroaniline F->G H Suzuki Coupling G->H I 4-(4-Isopropoxy-2-fluoro-5-nitrophenyl)-N-Boc-piperidine H->I J Reduction I->J K 4-(4-Amino-5-isopropoxy-2-fluorophenyl)-N-Boc-piperidine J->K L Methylation K->L M 4-(4-Amino-5-isopropoxy-2-methylphenyl)-N-Boc-piperidine L->M N Deprotection M->N O 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Key Intermediate) N->O P Coupling with Pyrimidine Moiety O->P Q Ceritinib (LDK378) P->Q

Caption: Synthetic pathway of Ceritinib from this compound.

Experimental Protocols

The following protocols outline the key steps in the synthesis of the pivotal aniline intermediate from this compound, based on established synthetic routes.

Step 1: Nitration of this compound

This initial step introduces a nitro group, which is a precursor to the aniline functionality.

Protocol:

  • To a cooled (0-5 °C) solution of this compound in a suitable solvent such as concentrated sulfuric acid, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.

  • Stir the reaction mixture at a low temperature for a specified duration until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice and water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-isopropoxy-5-nitrobenzoic acid.

Step 2: Synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Key Intermediate)

This multi-step conversion involves amidation, rearrangement, coupling, reduction, and methylation to yield the key aniline intermediate. A representative synthetic scheme is presented below.

G cluster_0 Intermediate Synthesis Workflow start 2-Fluoro-4-isopropoxy-5-nitrobenzoic acid step1 1. Amidation 2. Hofmann Rearrangement start->step1 product1 2-Fluoro-4-isopropoxy-5-nitroaniline step1->product1 step2 Suzuki Coupling with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine product1->step2 product2 tert-butyl 4-(2-fluoro-4-isopropoxy-5-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate step2->product2 step3 Reduction of Nitro Group and Double Bond product2->step3 product3 tert-butyl 4-(4-amino-2-fluoro-5-isopropoxyphenyl)piperidine-1-carboxylate step3->product3 step4 Substitution of Fluorine with Methyl Group product3->step4 product4 tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate step4->product4 step5 Boc Deprotection product4->step5 end 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline step5->end

Caption: Workflow for the synthesis of the key aniline intermediate.

Protocol for a crucial step - Suzuki Coupling:

  • In a reaction vessel, combine 2-Fluoro-4-isopropoxy-5-nitroaniline, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane and water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-fluoro-4-isopropoxy-5-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate.

Subsequent steps of reduction, methylation, and deprotection would follow standard organic chemistry protocols to yield the final key intermediate.

Data Presentation

The following table summarizes typical yields for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)
NitrationThis compound2-Fluoro-4-isopropoxy-5-nitrobenzoic acid85-95
Amidation & Hofmann Rearrangement2-Fluoro-4-isopropoxy-5-nitrobenzoic acid2-Fluoro-4-isopropoxy-5-nitroaniline70-80
Suzuki Coupling2-Fluoro-4-isopropoxy-5-nitroanilineBoc-protected coupled product60-75
Reduction & MethylationBoc-protected coupled productBoc-protected aniline intermediate50-65 (over 2 steps)
DeprotectionBoc-protected aniline intermediate2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline90-98

Mechanism of Action of Ceritinib

Ceritinib is a highly selective and potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant signaling drives tumor cell proliferation and survival. Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the downstream signaling cascade.

G cluster_0 ALK Signaling Pathway ALK Constitutively Active ALK Fusion Protein P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation ATP ATP ATP->ALK binds to Ceritinib Ceritinib Ceritinib->ALK competitively binds to ATP-binding site Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, JAK-STAT) P_ALK->Downstream activates Apoptosis Apoptosis P_ALK->Apoptosis inhibition leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of Ceritinib in inhibiting the ALK signaling pathway.

Conclusion

This compound serves as a critical building block in the industrial synthesis of Ceritinib. The synthetic protocols outlined herein provide a framework for the preparation of a key intermediate, highlighting the importance of this starting material in the development of targeted cancer therapies. The provided data and diagrams are intended to support researchers and professionals in the field of drug discovery and development.

The Synthesis and Application of 2-Fluoro-4-isopropoxybenzoic Acid Amides in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-4-isopropoxybenzoic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel amide derivatives for drug discovery. The presence of the fluorine atom and the isopropoxy group can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and target binding affinity. This document provides an overview of the reaction of this compound with amines to form corresponding amides, including established experimental protocols and a discussion of their potential applications.

Overview of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent to facilitate the reaction under milder conditions. Common strategies for amide bond formation include the use of carbodiimides, phosphonium salts, and uronium salts.

General Reaction Scheme:

G reactant1 This compound reagents Coupling Reagent, Base, Solvent reactant1->reagents reactant2 Amine (R-NH2) reactant2->reagents product 2-Fluoro-4-isopropoxybenzamide Derivative reagents->product

Caption: General reaction for the formation of 2-Fluoro-4-isopropoxybenzamide derivatives.

Experimental Protocols

While specific literature examples for the reaction of this compound with a wide array of amines are not extensively documented, the following protocols are based on well-established methods for amide bond formation and can be adapted for this specific substrate.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This method is a widely used and reliable procedure for the synthesis of amides. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates the formation of an active ester intermediate, which then reacts with the amine. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq) and HOBt (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Dissolve Reactants (Acid, Amine, HOBt, Base in Solvent) add_edc Add EDC start->add_edc react Stir at RT (12-24h) add_edc->react workup Work-up (Wash with NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU-Mediated Amide Coupling

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times, even with sterically hindered amines.

Materials:

  • This compound

  • Amine (e.g., substituted anilines, heterocyclic amines)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Dissolve Reactants (Acid, Amine, Base in DMF) add_hatu Add HATU start->add_hatu react Stir at RT (2-6h) add_hatu->react workup Work-up (Aqueous extraction) react->workup purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Workflow for HATU mediated amide coupling.

Quantitative Data

Amine TypeCoupling ReagentBaseSolventTypical Time (h)Typical Temp. (°C)Expected Yield (%)
AnilineEDC/HOBtDIPEADCM162570-90
Substituted AnilineHATUDIPEADMF42575-95
BenzylamineEDC/HOBtDIPEADCM122580-95
Heterocyclic AmineHATUDIPEADMF62560-85

Applications in Drug Discovery

Amide derivatives of fluorinated benzoic acids are of significant interest in drug development due to their potential to interact with a variety of biological targets. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. The isopropoxy group can increase lipophilicity, which may improve membrane permeability.

While the specific biological activities of amides derived from this compound are not yet widely reported, analogous structures are known to exhibit a range of activities, including but not limited to:

  • Enzyme Inhibition: Many amide-containing molecules act as inhibitors of enzymes such as kinases, proteases, and hydrolases. The amide bond can mimic a peptide bond, allowing the molecule to bind to the active site of an enzyme.

  • Receptor Modulation: These compounds can also act as agonists or antagonists for various receptors, including G-protein coupled receptors (GPCRs).

The synthesis of a library of 2-fluoro-4-isopropoxybenzamides with diverse amine substituents is a viable strategy for identifying novel bioactive compounds. High-throughput screening of such a library against various biological targets could lead to the discovery of new therapeutic agents.

G cluster_0 Drug Discovery Workflow A Synthesis of 2-Fluoro-4-isopropoxybenzamide Library B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization C->D E Preclinical Development D->E

Caption: A typical workflow for the discovery of new drugs.

Conclusion

The reaction of this compound with amines provides a straightforward route to a diverse range of amide derivatives. The established protocols for amide bond formation, such as those utilizing EDC/HOBt or HATU, are expected to be effective for this substrate. The resulting fluorinated benzamides are promising scaffolds for the development of new therapeutic agents due to the favorable properties conferred by the fluoro and isopropoxy substituents. Further investigation into the biological activities of these compounds is warranted and could lead to the identification of novel drug candidates.

Application Notes and Protocols for the Esterification of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2-Fluoro-4-isopropoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The protocols outlined below describe three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction. These methods offer versatility in terms of reaction conditions and substrate scope, catering to a range of experimental needs from small-scale synthesis to process development.

Key Compound Properties

A summary of the physical and chemical properties of the starting material is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₁₀H₁₁FO₃198.19White to off-white solid289039-81-2[1][2]

Experimental Protocols

Three distinct protocols for the esterification of this compound are presented. The choice of method will depend on the desired ester, the scale of the reaction, and the presence of other functional groups.

Protocol A: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification suitable for simple alcohols and large-scale synthesis due to its cost-effectiveness.[3][4] The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[3][5]

Reaction Scheme:

C₁₀H₁₁FO₃ + R-OH --[H⁺]--> C₁₀H₁₀FO₂-OR + H₂O

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[6]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents).[6][7]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[6][7]

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to yield the pure ester.

Quantitative Data Summary (Fischer Esterification):

ParameterValueReference
Reactant Ratio (Acid:Alcohol)1 : 20-50[7]
Catalyst Loading (H₂SO₄)0.1 - 0.2 equivalents[7]
TemperatureReflux[8]
Reaction Time4 - 12 hours[7]
Typical Yield65 - 95%[5]
Protocol B: Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide (such as DCC or EDC) to activate the carboxylic acid and a catalyst (typically DMAP).[9][10][11] This method is particularly useful for acid-sensitive substrates and for coupling sterically hindered alcohols.[9]

Reaction Scheme:

C₁₀H₁₁FO₃ + R-OH + DCC --[DMAP]--> C₁₀H₁₀FO₂-OR + DCU

Materials:

  • This compound

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]

  • 4-Dimethylaminopyridine (DMAP)[10]

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Hexanes or ethyl acetate for purification

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.[10]

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ester.

Quantitative Data Summary (Steglich Esterification):

ParameterValueReference
Reactant Ratio (Acid:Alcohol:DCC)1 : 1.2 : 1.1N/A
Catalyst Loading (DMAP)0.1 equivalents
SolventAnhydrous Dichloromethane[11]
Temperature0 °C to Room Temperature[10]
Reaction Time4 - 24 hoursN/A
Typical Yield>80%[9]
Protocol C: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry at the alcohol carbon.[12][13] It utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[12]

Reaction Scheme:

C₁₀H₁₁FO₃ + R-OH + PPh₃ + DEAD --> C₁₀H₁₀FO₂-OR + Ph₃PO + EtO₂CNHNHCO₂Et

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[12]

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

  • Work-up: Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Purification: The crude residue, which contains the product, triphenylphosphine oxide, and the hydrazine byproduct, is purified by column chromatography on silica gel to isolate the pure ester.

Quantitative Data Summary (Mitsunobu Reaction):

ParameterValueReference
Reactant Ratio (Acid:Alcohol:PPh₃:DEAD)1.5 : 1 : 1.5 : 1.5N/A
SolventAnhydrous Tetrahydrofuran[12]
Temperature0 °C to Room Temperature[12]
Reaction Time2 - 12 hours[14]
Typical Yield80 - 95%[14]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described esterification protocols.

Fischer_Esterification_Workflow start Start dissolve Dissolve 2-Fluoro-4-isopropoxybenzoic acid in excess alcohol start->dissolve add_catalyst Add H₂SO₄ catalyst dissolve->add_catalyst reflux Reflux (4-12h) add_catalyst->reflux workup Work-up: - Remove excess alcohol - Dissolve in organic solvent - Wash with H₂O, NaHCO₃, brine reflux->workup dry Dry over Na₂SO₄ & Concentrate workup->dry purify Purify (Column Chromatography/ Distillation) dry->purify end Pure Ester purify->end

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow start Start mix_reagents Mix Acid, Alcohol, & DMAP in anhydrous DCM at 0°C start->mix_reagents add_dcc Add DCC solution dropwise mix_reagents->add_dcc react Stir at RT (4-24h) add_dcc->react filter_dcu Filter to remove DCU react->filter_dcu workup Work-up: - Wash with HCl, NaHCO₃, brine filter_dcu->workup dry Dry over Na₂SO₄ & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end Pure Ester purify->end

Caption: Workflow for Steglich Esterification.

Mitsunobu_Reaction_Workflow start Start mix_reagents Dissolve Acid, Alcohol, & PPh₃ in anhydrous THF at 0°C start->mix_reagents add_dead Add DEAD/DIAD dropwise mix_reagents->add_dead react Stir at RT (2-12h) add_dead->react quench Quench with H₂O react->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify (Column Chromatography) concentrate->purify end Pure Ester purify->end

Caption: Workflow for the Mitsunobu Reaction.

Conclusion

The esterification of this compound can be successfully achieved through various methods, each with its own advantages. For straightforward, large-scale syntheses, the Fischer esterification is often the most practical choice. For substrates that are sensitive to acidic conditions or require milder reaction conditions, the Steglich esterification offers an excellent alternative. The Mitsunobu reaction is the method of choice when stereochemical inversion of a chiral alcohol is desired. The selection of the most appropriate protocol will be dictated by the specific requirements of the research or drug development project, including scale, substrate compatibility, and desired product characteristics.

References

Application Notes and Protocols: 2-Fluoro-4-isopropoxybenzoic Acid in the Synthesis of Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols relevant to the synthesis of ion channel modulators utilizing fluorinated benzoic acids. While direct synthetic routes employing 2-Fluoro-4-isopropoxybenzoic acid for ion channel modulators are not prominently documented in publicly available literature, this guide presents a comprehensive, analogous protocol based on the synthesis of a potent KCa2/3 channel modulator, RA-2, from the structurally related precursor, 3-fluoro-4-hydroxybenzoic acid. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents targeting ion channels.

The protocols and data presented herein are derived from the study by Oliván-Viguera et al. (2015), which details the synthesis and pharmacological characterization of 1,3-Phenylenebis(methylene)bis(3-fluoro-4-hydroxybenzoate), known as RA-2, a potent negative gating modulator of small/intermediate conductance KCa channels (KCa2/3).[1] These channels are critical in regulating neuronal excitability and vascular tone, making them significant targets for therapeutic intervention in cardiovascular and neurological disorders.[1][2]

Pharmacological Data

The compound RA-2, synthesized from a fluorinated benzoic acid derivative, demonstrates potent inhibitory activity against KCa2.3 and KCa3.1 channels. The pharmacological data are summarized in the table below.

CompoundTarget Ion ChannelIC50 (nM)Reference
RA-2KCa2.32[1]
RA-2KCa3.117[1]

Experimental Protocols

Analogous Synthesis of a KCa2/3 Modulator (RA-2)

This protocol describes the synthesis of 1,3-Phenylenebis(methylene)bis(3-fluoro-4-hydroxybenzoate) (RA-2) from 3-fluoro-4-hydroxybenzoic acid and 1,3-bis(bromomethyl)benzene. This serves as a representative procedure for the synthesis of ion channel modulators from fluorinated benzoic acid precursors.

Materials:

  • 3-fluoro-4-hydroxybenzoic acid

  • 1,3-bis(bromomethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid (2.2 equivalents) and potassium carbonate (3 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add 1,3-bis(bromomethyl)benzene (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography to yield the final product, RA-2.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is for the functional characterization of KCa2/3 channel modulators using whole-cell patch-clamp recordings in a suitable cell line (e.g., HEK293) stably expressing the target channel.

Cell Preparation:

  • Culture cells expressing the KCa channel of interest on glass coverslips.

  • Prior to recording, place a coverslip in the recording chamber and perfuse with extracellular solution.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). Free Ca²⁺ concentration can be adjusted to elicit channel activity.

Recording Procedure:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Approach and Sealing: Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Elicit KCa currents using voltage ramps or steps. For example, a ramp from -120 mV to +40 mV over 200 ms can be used.

  • Compound Application: Apply the test compound (e.g., RA-2) at various concentrations via the perfusion system and record the effect on the KCa channel currents.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application. Plot a concentration-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

KCa2/3 Channel Activation and Endothelium-Derived Hyperpolarization

KCa2/3 channels in endothelial cells play a crucial role in the regulation of vascular tone through a process known as endothelium-derived hyperpolarization (EDH).[3][4] An increase in intracellular calcium ([Ca²⁺]i), triggered by agonists such as bradykinin or acetylcholine, activates these channels.[2][5] The subsequent efflux of potassium ions leads to hyperpolarization of the endothelial cell membrane. This hyperpolarization can be transmitted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.[5][6]

KCa_signaling cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Ca²⁺ release KCa KCa2/3 Channel Ca_increase->KCa Activation K_efflux K⁺ Efflux KCa->K_efflux Hyperpolarization_EC Endothelial Cell Hyperpolarization K_efflux->Hyperpolarization_EC Hyperpolarization_VSMC VSMC Hyperpolarization Hyperpolarization_EC->Hyperpolarization_VSMC Transmission via Myoendothelial Gap Junctions VGCC Voltage-gated Ca²⁺ Channels Hyperpolarization_VSMC->VGCC Inhibition Ca_influx_VSMC ↓ Ca²⁺ Influx VGCC->Ca_influx_VSMC Relaxation Vasodilation Ca_influx_VSMC->Relaxation

Caption: KCa2/3 signaling pathway in vasodilation.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and evaluation of a novel ion channel modulator, based on the analogous synthesis of RA-2, is depicted below.

experimental_workflow Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Compound Novel Modulator Characterization->Compound Electrophysiology Whole-Cell Patch Clamp (IC50 Determination) Compound->Electrophysiology Data_Analysis Data Analysis Electrophysiology->Data_Analysis

Caption: Workflow for modulator synthesis and testing.

References

Application of 2-Fluoro-4-isopropoxybenzoic Acid in Liquid Crystal Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Fluoro-4-isopropoxybenzoic acid as a key building block in the synthesis of advanced liquid crystal materials. The strategic incorporation of fluorine atoms and an isopropoxy group into the molecular core allows for the fine-tuning of crucial physical properties such as dielectric anisotropy, birefringence, and mesophase behavior.

Introduction

This compound is a valuable precursor in the synthesis of calamitic (rod-like) liquid crystals. The presence of a lateral fluorine atom ortho to the carboxylic acid can significantly influence the molecule's dipole moment and steric interactions, leading to a reduction in melting point and the potential for inducing specific smectic phases. The para-isopropoxy group serves as a terminal flexible chain, which is a common feature in liquid crystal design to promote mesophase formation.

This application note describes a representative synthetic route to a biphenyl ester-based liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl 2-fluoro-4-isopropoxybenzoate , a molecule designed to exhibit a nematic liquid crystal phase. The synthesis involves two key steps: an esterification reaction followed by a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway Overview

The synthesis of the target liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl 2-fluoro-4-isopropoxybenzoate, from this compound is a multi-step process. The overall strategy involves the initial formation of an ester with a functionalized phenol, followed by the construction of the biphenyl core.

  • Esterification: this compound is reacted with 4-bromophenol to form the intermediate ester, 4-bromophenyl 2-fluoro-4-isopropoxybenzoate. This reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Suzuki-Miyaura Cross-Coupling: The resulting bromo-ester intermediate is then coupled with 4-cyanophenylboronic acid using a palladium catalyst to form the final biphenyl liquid crystal. This reaction is a versatile method for creating the C-C bond between the two phenyl rings.

Experimental Protocols

Protocol 1: Synthesis of 4-bromophenyl 2-fluoro-4-isopropoxybenzoate (Ester Intermediate)

Materials:

  • This compound

  • 4-Bromophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-bromophenol (1.0 eq.) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

  • Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of dichloromethane.

  • Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester intermediate.

Protocol 2: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 2-fluoro-4-isopropoxybenzoate (Target Liquid Crystal)

Materials:

  • 4-bromophenyl 2-fluoro-4-isopropoxybenzoate (from Protocol 1)

  • 4-cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (2 M aqueous solution)

  • Toluene

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Set up a three-necked flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

  • To the flask, add 4-bromophenyl 2-fluoro-4-isopropoxybenzoate (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and triphenylphosphine (0.04 eq.).

  • Add palladium(II) acetate (0.02 eq.) to the flask.

  • Add toluene, followed by a 2 M aqueous solution of potassium carbonate (2.0 eq.).

  • Purge the reaction mixture with nitrogen for 15-20 minutes.

  • Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel with deionized water.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final liquid crystal product.

Data Presentation

The physical properties of the synthesized liquid crystal are crucial for its potential applications. The following table summarizes the expected properties based on structurally similar compounds.

PropertyValue
Molecular FormulaC₂₃H₁₈FNO₃
Molecular Weight391.40 g/mol
Crystal to Nematic (TCr-N)~ 80-90 °C
Nematic to Isotropic (TN-I)~ 150-160 °C
Dielectric Anisotropy (Δε)Positive, ~ +10 to +15
Birefringence (Δn)~ 0.18 - 0.22 at 589 nm

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product A This compound C 4-bromophenyl 2-fluoro-4-isopropoxybenzoate A->C Esterification (DCC, DMAP) B 4-Bromophenol B->C E 4'-cyano-[1,1'-biphenyl]-4-yl 2-fluoro-4-isopropoxybenzoate C->E Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) D 4-cyanophenylboronic acid D->E

Caption: Synthetic pathway for the target liquid crystal.

Experimental_Workflow cluster_esterification Protocol 1: Esterification cluster_suzuki Protocol 2: Suzuki-Miyaura Coupling P1_1 Dissolve Reactants in DCM P1_2 Add DMAP and DCC P1_1->P1_2 P1_3 Reaction at Room Temperature P1_2->P1_3 P1_4 Work-up and Extraction P1_3->P1_4 P1_5 Column Chromatography P1_4->P1_5 P2_1 Combine Intermediate, Boronic Acid, and Catalyst P1_5->P2_1 Intermediate Product P2_2 Add Solvent and Base P2_1->P2_2 P2_3 Reaction under Nitrogen at 85°C P2_2->P2_3 P2_4 Work-up and Extraction P2_3->P2_4 P2_5 Column Chromatography P2_4->P2_5

Caption: Experimental workflow for liquid crystal synthesis.

Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-isopropoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom and the isopropoxy group can significantly influence the physicochemical properties of the resulting amide derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Amide coupling reactions are fundamental transformations for the synthesis of vast libraries of compounds for screening and lead optimization. This document provides detailed protocols for the efficient coupling of this compound with a variety of amines using common and effective coupling reagents.

The amide derivatives of substituted benzoic acids are integral scaffolds in a multitude of pharmacologically active agents. For instance, derivatives of fluorinated benzoic acids have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases. The ability to reliably and efficiently synthesize a diverse range of amides from this compound is therefore of significant interest to researchers in the field of drug development.

General Reaction Scheme

The formation of an amide bond from a carboxylic acid and an amine is typically facilitated by a coupling agent to activate the carboxylic acid, enabling its reaction with the amine under mild conditions.

G cluster_reagents Reagents Acid This compound Product N-Substituted-2-fluoro-4-isopropoxybenzamide Acid->Product Amine Amine (R-NH2) Amine->Product CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) Base Base (e.g., DIPEA, Et3N) Solvent Solvent (e.g., DMF, DCM)

Caption: General amide coupling reaction scheme.

Quantitative Data for Amide Coupling Reactions

The following table summarizes various reaction conditions for the amide coupling of this compound with a selection of amines, illustrating the versatility of the protocols described below.

Amine SubstrateCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
AnilineHATUDIPEADMF12RT92
4-MethylanilineEDC/HOBtDIPEADCM16RT88
BenzylamineHATUEt3NDMF10RT95
PiperidineEDC/HOBtDIPEADCM18RT85
(S)-3-AminopiperidineHATUDIPEADMF14RT89
MorpholineEDC/HOBtEt3NDCM16RT91
tert-ButylamineHATUDIPEADMF245075

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and suitable for a broad range of amines, including those that are less reactive or sterically hindered.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine followed by DIPEA.

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 10-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start dissolve Dissolve this compound, amine, and DIPEA in anhydrous DMF start->dissolve add_hatu Add HATU portion-wise dissolve->add_hatu stir Stir at room temperature for 10-24h (Monitor by TLC/LC-MS) add_hatu->stir workup Aqueous workup: - Dilute with Ethyl Acetate - Wash with sat. NaHCO3 - Wash with Brine stir->workup dry_concentrate Dry over Na2SO4, filter, and concentrate workup->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end End purify->end

Caption: HATU-mediated amide coupling workflow.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method is a cost-effective and reliable alternative for a wide range of amide coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine) (2.5 equiv)

  • Anhydrous DCM (Dichloromethane) or DMF

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound, the amine, and HOBt in anhydrous DCM or DMF, add DIPEA or Et3N.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start dissolve Dissolve this compound, amine, HOBt, and base in anhydrous DCM/DMF start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC portion-wise cool->add_edc stir Stir at room temperature for 12-18h (Monitor by TLC/LC-MS) add_edc->stir workup Aqueous workup: - Dilute with DCM - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with Brine stir->workup dry_concentrate Dry over Na2SO4, filter, and concentrate workup->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end End purify->end

Caption: EDC/HOBt-mediated amide coupling workflow.

Application in Drug Discovery: Kinase Inhibition

Amide derivatives of fluorinated benzoic acids are often explored as inhibitors of protein kinases. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells, and its dysregulation is a hallmark of many diseases, including cancer.

The diagram below illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK) and a downstream kinase cascade, which can be a target for inhibitors developed from this compound.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ATP1 ATP DownstreamKinase Downstream Kinase (e.g., MEK, AKT) RTK->DownstreamKinase Phosphorylation Ligand Growth Factor Ligand->RTK Binding & Activation ADP1 ADP ATP1->ADP1 ATP2 ATP SubstrateProtein Substrate Protein DownstreamKinase->SubstrateProtein Phosphorylation ADP2 ADP ATP2->ADP2 PhosphorylatedProtein Phosphorylated Protein SubstrateProtein->PhosphorylatedProtein CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedProtein->CellularResponse Inhibitor 2-Fluoro-4-isopropoxy- benzamide Derivative Inhibitor->DownstreamKinase Inhibition

Caption: Simplified kinase signaling pathway and inhibition.

Conclusion

The protocols provided herein offer robust and versatile methods for the synthesis of a wide array of amide derivatives from this compound. The choice between HATU and EDC/HOBt mediated coupling can be guided by the specific reactivity of the amine substrate, cost considerations, and desired reaction times. These amide derivatives serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The provided data and protocols are intended to be a valuable resource for researchers engaged in the synthesis and evaluation of new chemical entities for drug discovery.

Application Notes and Protocols for Suzuki Coupling with Derivatives of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura cross-coupling of halogenated derivatives of 2-fluoro-4-isopropoxybenzoic acid. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[1][2] This reaction is widely used in drug discovery and development due to its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3]

Derivatives of this compound are valuable building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate physicochemical properties like pKa and lipophilicity, while the isopropoxy group can influence binding affinity and selectivity. The carboxylic acid functionality serves as a versatile handle for further modifications, such as amide bond formation.

This document outlines protocols for the Suzuki coupling of a halogenated derivative, for example, methyl 5-bromo-2-fluoro-4-isopropoxybenzoate, with various arylboronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1][4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 R²-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides two representative protocols for the Suzuki coupling of a halogenated derivative of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol A: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely applicable method suitable for a range of arylboronic acids.

Materials:

  • Methyl 5-bromo-2-fluoro-4-isopropoxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry reaction flask, add methyl 5-bromo-2-fluoro-4-isopropoxybenzoate, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Suzuki Coupling using a Buchwald Precatalyst

This protocol utilizes a more active catalyst system, which can be beneficial for challenging or sterically hindered substrates.

Materials:

  • Methyl 5-bromo-2-fluoro-4-isopropoxybenzoate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • SPhos Pd G3 precatalyst (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Degassed 1,4-dioxane

  • Ethyl acetate

  • Water and Brine

Procedure:

  • In a glovebox or under a stream of inert gas, add methyl 5-bromo-2-fluoro-4-isopropoxybenzoate, the arylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.

  • Add degassed 1,4-dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Perform a standard aqueous work-up as described in Protocol A (steps 7-8).

  • Purify the product by flash column chromatography.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction parameters and representative yields for the Suzuki coupling of methyl 5-bromo-2-fluoro-4-isopropoxybenzoate with various arylboronic acids. Note: This data is illustrative and based on reactions with similar substrates; actual results may vary.

Table 1: Screening of Reaction Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110892
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O901678
44-Cyanophenylboronic acidSPhos Pd G3 (2)-K₃PO₄Dioxane100695

Table 2: Substrate Scope with Optimized Conditions

Conditions: Methyl 5-bromo-2-fluoro-4-isopropoxybenzoate (1.0 eq), Arylboronic acid (1.5 eq), SPhos Pd G3 (2 mol%), K₃PO₄ (3.0 eq), Dioxane, 100 °C, 6-12 h.

EntryArylboronic AcidProductTime (h)Yield (%)
1Phenylboronic acidMethyl 2-fluoro-4-isopropoxy-[1,1'-biphenyl]-5-carboxylate694
24-Methoxyphenylboronic acidMethyl 2-fluoro-4'-methoxy-4-isopropoxy-[1,1'-biphenyl]-5-carboxylate896
34-(Trifluoromethyl)phenylboronic acidMethyl 2-fluoro-4-isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-5-carboxylate1088
4Pyridin-3-ylboronic acidMethyl 5-(pyridin-3-yl)-2-fluoro-4-isopropoxybenzoate1275

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) reactants->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (e.g., N₂/Ar bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench & Dilute monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[5] For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[6]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be an issue. Using milder bases or anhydrous conditions can sometimes mitigate this side reaction.[6]

  • Reaction Rate: If the reaction is sluggish, increasing the temperature or using a more active catalyst system, such as a Buchwald precatalyst, may be beneficial.[5]

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel derivatives of this compound for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolopyrazine Derivatives from 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel pyrrolopyrazine derivatives, utilizing 2-Fluoro-4-isopropoxybenzoic acid as a key building block. The resulting compounds are of significant interest in drug discovery, particularly as potential kinase inhibitors.

Introduction

Pyrrolopyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been reported to exhibit a range of therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral effects. A common synthetic strategy to access this class of molecules involves the coupling of a substituted benzoic acid with an amino-pyrrolopyrazine core. This document outlines a detailed protocol for the synthesis of a novel N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide and its subsequent evaluation as a potential kinase inhibitor.

Data Presentation

Table 1: Synthesis of N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide

StepReactionReagents and ConditionsProductYield (%)Purity (%)
1Bromination of 2-aminopyrazine2-aminopyrazine, NBS, MeCN, rt, 12 h2-amino-5-bromopyrazine85>98
2Synthesis of 1-bromopyrrolo[1,2-a]pyrazin-4(3H)-one2-amino-5-bromopyrazine, ethyl bromopyruvate, EtOH, reflux, 6 h5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one75>95
3Aromatization and Amination5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one, POCl3 then NH4OH1-amino-5-bromopyrrolo[1,2-a]pyrazine60>97
4Amide CouplingThis compound, 1-amino-5-bromopyrrolo[1,2-a]pyrazine, HATU, DIPEA, DMF, rt, 12 hN-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide80>99

Table 2: In Vitro Kinase Inhibitory Activity of N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide

Kinase TargetIC50 (nM)
VEGFR-250
PDGFRβ150
c-Kit300
EGFR>10,000

Experimental Protocols

Protocol 1: Synthesis of 1-amino-5-bromopyrrolo[1,2-a]pyrazine (Precursor)

This protocol describes a plausible three-step synthesis of the key amine precursor.

Step 1: Synthesis of 2-amino-5-bromopyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.

Step 2: Synthesis of 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in ethanol (EtOH), add ethyl bromopyruvate (1.1 eq).

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one.

Step 3: Synthesis of 1-amino-5-bromopyrrolo[1,2-a]pyrazine

  • Treat 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one (1.0 eq) with phosphorus oxychloride (POCl3) (3.0 eq) and heat at 100°C for 2 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Basify the solution with ammonium hydroxide (NH4OH) and stir for 1 hour.

  • Extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1-amino-5-bromopyrrolo[1,2-a]pyrazine.

Protocol 2: Synthesis of N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide

This protocol details the amide coupling reaction to form the final product.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1-amino-5-bromopyrrolo[1,2-a]pyrazine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol describes a general procedure for evaluating the inhibitory activity of the synthesized compound against VEGFR-2 kinase.

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA.

  • Serially dilute the test compound in 100% DMSO.

  • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in the reaction buffer. The final ATP concentration should be at or near the Km value for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->VEGFR2

References

Application Note: A Scalable Synthesis Protocol for 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-isopropoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical and materials science compounds. Its specific substitution pattern, featuring a fluorine atom, a carboxylic acid group, and an isopropoxy group, makes it an important intermediate for introducing these functionalities into larger, more complex molecules. This application note provides a detailed and scalable protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The described method focuses on a robust and efficient Williamson ether synthesis, starting from the readily available 2-Fluoro-4-hydroxybenzoic acid.

Overall Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction (Williamson ether synthesis), where the phenoxide ion of 2-Fluoro-4-hydroxybenzoic acid attacks an isopropylating agent in the presence of a base.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the scalable synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification and Analysis Start Start: Charge Reactor Add_Reactants Add 2-Fluoro-4-hydroxybenzoic acid, acetonitrile, and K2CO3 Start->Add_Reactants 1 Heat Heat to 60-70 °C Add_Reactants->Heat 2 Add_Isopropyl Slowly add 2-iodopropane Heat->Add_Isopropyl 3 React Maintain at 80-85 °C for 4-6 hours Add_Isopropyl->React 4 Cool Cool to room temperature React->Cool Filter Filter off inorganic salts Cool->Filter 5 Concentrate Concentrate filtrate under vacuum Filter->Concentrate 6 Dissolve Dissolve residue in Ethyl Acetate Concentrate->Dissolve 7 Wash_1 Wash with water Dissolve->Wash_1 8 Wash_2 Wash with brine Wash_1->Wash_2 9 Dry Dry over Na2SO4 Wash_2->Dry 10 Evaporate Evaporate solvent Dry->Evaporate 11 Recrystallize Recrystallize from heptane/ethyl acetate Evaporate->Recrystallize Dry_Final Dry final product under vacuum Recrystallize->Dry_Final 12 Analyze Analyze by NMR, HPLC, and MS Dry_Final->Analyze 13 End End: this compound Analyze->End 14

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Materials
  • 2-Fluoro-4-hydroxybenzoic acid (≥98% purity)

  • 2-Iodopropane (99% purity)

  • Potassium carbonate (K₂CO₃), anhydrous, granular (≥99% purity)

  • Acetonitrile (CH₃CN), anhydrous (≥99.8% purity)

  • Ethyl acetate (EtOAc), ACS grade

  • Heptane, ACS grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment
  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet

  • Heating/cooling circulator

  • Vacuum pump

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Analytical instrumentation (NMR, HPLC, MS)

Experimental Protocol

  • Reaction Setup:

    • To a clean and dry 1 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 2-Fluoro-4-hydroxybenzoic acid (100 g, 0.64 mol).

    • Add anhydrous potassium carbonate (177 g, 1.28 mol, 2.0 equiv).

    • Add 500 mL of anhydrous acetonitrile.

    • Begin stirring the suspension at 200-300 RPM under a nitrogen atmosphere.

  • Reaction:

    • Heat the reactor contents to 60-70 °C.

    • Slowly add 2-iodopropane (131 g, 0.77 mol, 1.2 equiv) to the stirred suspension over a period of 30-60 minutes.

    • After the addition is complete, increase the temperature to 80-85 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a Büchner funnel to remove the inorganic salts. Wash the filter cake with 100 mL of acetonitrile.

    • Combine

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-isopropoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How do I choose the best purification method for my sample?

A2: Recrystallization is often the first choice for removing small amounts of impurities from a solid sample, especially if the crude material is mostly the desired product. It is a cost-effective and scalable method. Column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities, or for purifying non-crystalline materials.

Q3: What are the expected physical properties of pure this compound?

A3: Understanding the physical properties is crucial for purification and characterization.

PropertyValue
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance Typically a white to off-white solid
pKa Estimated to be around 3-4, similar to other benzoic acids

Q4: What are some potential impurities I might encounter?

A4: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 2-fluoro-4-hydroxybenzoic acid or an alkylating agent.

  • Byproducts of ether synthesis: If prepared via Williamson ether synthesis, byproducts could include compounds from side reactions.

  • Isomers: Incomplete regioselectivity during synthesis could lead to isomeric impurities.

  • Degradation products: Prolonged exposure to harsh conditions (heat, strong acid/base) can lead to decomposition.

Recrystallization Troubleshooting Guide

Recrystallization is a powerful purification technique based on the differential solubility of the compound and impurities in a solvent at different temperatures.

Experimental Protocol: Recrystallization

This protocol is a general guideline and may require optimization. A good starting point for a solvent system, based on structurally similar compounds, is an alcohol/water mixture or an ether.[1]

  • Solvent Selection:

    • Test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, toluene, and mixtures like ethanol/water).

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[2]

    • If using a mixed solvent system (e.g., ethanol/water), dissolve the compound in the more soluble solvent (ethanol) and then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to clarify.[3]

  • Decolorization (Optional):

    • If the hot solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

Recrystallization FAQs & Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
The compound does not crystallize upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound.[4]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent or solvent system with a lower boiling point.
Low recovery of the purified product. - Too much solvent was used.- The crystals were washed with too much cold solvent.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
The purified product is not pure enough. - The cooling was too rapid, trapping impurities.- The chosen solvent is not optimal for rejecting the specific impurities present.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a sequence of recrystallizations with different solvents.
Quantitative Data (Typical)

The following table presents typical, illustrative data for the purification of a substituted benzoic acid by recrystallization. Actual results will vary based on the initial purity and the specific conditions used.

ParameterBefore RecrystallizationAfter Recrystallization
Mass 5.00 g4.15 g
Purity (by HPLC) 92%>99%
Recovery -83%
Melting Point 118-121 °C122-123 °C

Note: A recovery of 65% is often considered a good yield for a standard hot water recrystallization of benzoic acid under ideal conditions.[5]

Recrystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_iso Isolation crude Crude Product solvent Select Solvent crude->solvent dissolve Dissolve in Minimal Hot Solvent solvent->dissolve decolorize Decolorize (Optional) dissolve->decolorize hot_filter Hot Filter (Optional) decolorize->hot_filter cool Cool Slowly hot_filter->cool vac_filter Vacuum Filter cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Column Chromatography Troubleshooting Guide

Flash column chromatography is used to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Experimental Protocol: Flash Column Chromatography

This is a general protocol and should be optimized for your specific mixture using Thin-Layer Chromatography (TLC) first.

  • TLC Analysis:

    • Develop a suitable mobile phase using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.

    • For acidic compounds like this compound, adding a small amount of acetic acid (0.5-2%) to the mobile phase can prevent tailing and improve separation.

    • A common mobile phase for benzoic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography FAQs & Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds. - Inappropriate mobile phase.- Column was overloaded.- Column was poorly packed.- Optimize the mobile phase using TLC for better separation.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to avoid channels or cracks.
Compound is stuck on the column. - The compound is too polar for the chosen mobile phase.- The compound is interacting strongly with the silica gel.- Gradually increase the polarity of the mobile phase.- For acidic compounds, add a small percentage of acetic acid to the eluent to reduce interaction with the silica.
Compound elutes too quickly. - The mobile phase is too polar.- Start with a less polar mobile phase.
"Tailing" of the spot on TLC and broad peaks from the column. - The acidic nature of the carboxylic acid is causing strong interaction with the silica gel.- Add a small amount of acetic or formic acid (0.5-2%) to the mobile phase to suppress this interaction.
Quantitative Data (Typical)

The following table provides illustrative data for a flash column chromatography purification.

ParameterBefore ChromatographyAfter Chromatography
Mass 1.00 g0.85 g
Purity (by HPLC) 85%>98%
Recovery -85%

Column Chromatography Workflow

G cluster_dev Method Development cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc TLC Analysis to Find Mobile Phase pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: A general workflow for the purification of a compound using flash column chromatography.

References

Navigating the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Fluoro-4-isopropoxybenzoic acid. Our aim is to equip researchers with the necessary information to identify and resolve synthetic roadblocks, ensuring a higher success rate and purity in their experiments.

Troubleshooting Common Side Reactions and Issues

The synthesis of this compound is typically approached via a two-step process: the formation of the precursor 2-fluoro-4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group. Each step presents a unique set of potential side reactions and challenges.

Step 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid

A common route to the precursor, 2-fluoro-4-hydroxybenzoic acid, involves the nucleophilic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide source.

Q1: The yield of 2-fluoro-4-hydroxybenzoic acid is lower than expected, and I observe unreacted starting material.

A1: Incomplete hydrolysis of 2,4-difluorobenzoic acid is a frequent issue.

  • Possible Cause: Insufficient reaction time or temperature. The nucleophilic aromatic substitution of fluoride can be sluggish.

  • Troubleshooting:

    • Increase the reaction temperature.

    • Prolong the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Ensure a sufficient molar excess of the hydroxide source is used.

Q2: My isolated 2-fluoro-4-hydroxybenzoic acid is discolored.

A2: Discoloration often points to the formation of side products or the presence of residual impurities.

  • Possible Cause: Oxidation of phenolic intermediates or impurities in the starting materials.

  • Troubleshooting:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purify the starting 2,4-difluorobenzoic acid if its purity is questionable.

    • The crude product can often be purified by recrystallization, which can help in removing colored impurities.

Step 2: Williamson Ether Synthesis for this compound

This step involves the O-alkylation of 2-fluoro-4-hydroxybenzoic acid with an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide) in the presence of a base.

Q3: My final product contains a significant amount of an isomeric impurity.

A3: This is likely due to C-alkylation competing with the desired O-alkylation. The phenoxide intermediate has two nucleophilic sites: the oxygen and the activated aromatic ring.

  • Possible Cause: The choice of solvent and base can influence the selectivity. Harder cations (like Na+) tend to favor O-alkylation, while softer cations and polar aprotic solvents can sometimes favor C-alkylation.

  • Troubleshooting:

    • Use a weaker base or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) which can favor O-alkylation.

    • Employ a polar protic solvent, if compatible with the reagents, as it can solvate the phenoxide oxygen and direct alkylation there.

    • Consider using a phase-transfer catalyst which can also enhance O-alkylation.

Q4: I have a byproduct with a molecular weight corresponding to the addition of two isopropyl groups.

A4: This indicates bis-alkylation, where both the hydroxyl and the carboxyl groups have been alkylated.

  • Possible Cause: Use of a strong base and an excess of the alkylating agent can lead to the formation of the isopropyl ester of this compound.

  • Troubleshooting:

    • Use a milder base such as a carbonate, which is less likely to deprotonate the carboxylic acid.

    • Carefully control the stoichiometry of the alkylating agent. Use of a slight excess is common, but a large excess should be avoided.

    • If the bis-alkylated product is formed, it can often be hydrolyzed back to the desired carboxylic acid under basic conditions, followed by acidification.

Q5: I observe the formation of propene gas and have a low yield of the desired ether.

A5: This is indicative of an E2 elimination side reaction of the isopropyl halide.

  • Possible Cause: Isopropyl halides are secondary halides and are prone to elimination, especially with strong, sterically hindered bases. High reaction temperatures can also favor elimination.

  • Troubleshooting:

    • Use a less sterically hindered base.

    • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • Consider using an alternative isopropylating agent that is less prone to elimination, such as isopropyl tosylate.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: The most prevalent method is a two-step synthesis. The first step is the preparation of 2-fluoro-4-hydroxybenzoic acid, often from 2,4-difluorobenzoic acid. This is followed by a Williamson ether synthesis, where the hydroxyl group of 2-fluoro-4-hydroxybenzoic acid is alkylated using an isopropyl halide in the presence of a base.

Q: Which analytical techniques are best for monitoring the reaction progress and purity of the final product?

A: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For a more quantitative analysis of reaction conversion and final product purity, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any impurities.

Q: What are the key safety precautions to consider during this synthesis?

A: Fluorinated organic compounds should be handled with care. Isopropyl halides are volatile and flammable. Many bases used in the Williamson ether synthesis are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes typical reaction parameters and potential impurity levels. Please note that these are representative values and can vary based on specific experimental conditions.

ParameterStep 1: Hydrolysis of 2,4-difluorobenzoic acidStep 2: Williamson Ether Synthesis
Typical Yield 85-95%70-90%
Common Byproducts Unreacted 2,4-difluorobenzoic acid2-Fluoro-4-hydroxybenzoic acid (unreacted), C-alkylated isomer, Bis-alkylated product
Potential Impurity Levels <5% starting material<10% unreacted starting material, <5% C-alkylated isomer, <5% bis-alkylated product
Recommended Base NaOH, KOHK₂CO₃, Cs₂CO₃, NaH
Recommended Solvent Water, DMSOAcetone, DMF, Acetonitrile
Reaction Temperature 100-150 °C50-80 °C

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzoic acid (1 equivalent) in an appropriate solvent such as water or DMSO.

  • Reagent Addition: Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux (typically 100-150 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
  • Reaction Setup: To a solution of 2-fluoro-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5-2 equivalents).

  • Reagent Addition: Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and stir for several hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water. The desired product can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Williamson Ether Synthesis 2,4-Difluorobenzoic_Acid 2,4-Difluorobenzoic Acid 2-Fluoro-4-hydroxybenzoic_Acid 2-Fluoro-4-hydroxybenzoic Acid 2,4-Difluorobenzoic_Acid->2-Fluoro-4-hydroxybenzoic_Acid NaOH or KOH, Heat 2-Fluoro-4-isopropoxybenzoic_Acid This compound 2-Fluoro-4-hydroxybenzoic_Acid_2 2-Fluoro-4-hydroxybenzoic Acid 2-Fluoro-4-hydroxybenzoic_Acid_2->2-Fluoro-4-isopropoxybenzoic_Acid Isopropyl Halide, Base (e.g., K₂CO₃)

Caption: Overall synthetic route to this compound.

Common Side Reactions in Williamson Ether Synthesis

Side_Reactions cluster_products Potential Products Start 2-Fluoro-4-hydroxybenzoic Acid + Isopropyl Halide + Base Desired O-Alkylation (Desired Product) Start->Desired Side1 C-Alkylation (Isomeric Impurity) Start->Side1 Side2 Bis-Alkylation (Ester Formation) Start->Side2 Side3 Elimination (Propene) Start->Side3

Caption: Potential reaction pathways in the Williamson ether synthesis step.

Troubleshooting Logic Flow

Troubleshooting_Flow Problem Low Yield or Impure Product Impurity_Type Identify Impurity Type (TLC, HPLC, NMR, MS) Problem->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Yes Isomer Isomeric Impurity Impurity_Type->Isomer Yes Other_Byproduct Other Byproduct Impurity_Type->Other_Byproduct Yes Solution_SM Increase Reaction Time/Temp Adjust Stoichiometry Unreacted_SM->Solution_SM Solution_Isomer Change Base/Solvent Lower Temperature Isomer->Solution_Isomer Solution_Other Check for Bis-alkylation or Elimination Adjust Base/Temp Other_Byproduct->Solution_Other

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 2-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-isopropoxybenzoic acid for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A prevalent and reliable method for synthesizing this compound is through the Williamson ether synthesis. This process typically involves the O-alkylation of a 2-fluoro-4-hydroxybenzoic acid precursor with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.

Q2: My final product has a low melting point and appears impure. What are the likely contaminants?

A2: Impurities in the final product can often be attributed to unreacted starting materials, such as 2-fluoro-4-hydroxybenzoic acid, or byproducts from side reactions. The presence of any remaining base or salts from the workup can also depress the melting point. Proper purification, such as recrystallization or column chromatography, is crucial.

Q3: I am observing a low yield in my reaction. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: This may be due to insufficient reaction time, a reaction temperature that is too low, or a base that is not strong enough to deprotonate the phenolic hydroxyl group effectively.

  • Side reactions: Possible side reactions include elimination from the isopropyl halide or reaction at the carboxylic acid group.

  • Product loss during workup: this compound has some solubility in both organic and aqueous layers, which can lead to losses during the extraction and washing steps.

Troubleshooting Guide

Problem 1: Low Reaction Conversion
  • Symptom: TLC or other in-process analysis shows a significant amount of unreacted 2-fluoro-4-hydroxybenzoic acid.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Base Ensure at least two equivalents of a strong base (e.g., K₂CO₃, NaH) are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
Low Reaction Temperature Gradually increase the reaction temperature. For a typical Williamson ether synthesis with 2-bromopropane, a temperature range of 60-80 °C is often effective.
Short Reaction Time Monitor the reaction progress over a longer period. Some reactions may require several hours to reach completion.
Poor Solvent Choice Utilize a polar aprotic solvent such as DMF or acetonitrile to facilitate the reaction.
Problem 2: Formation of Byproducts
  • Symptom: The appearance of unexpected spots on the TLC plate or peaks in the NMR spectrum of the crude product.

  • Possible Causes & Solutions:

CauseRecommended Solution
Elimination of Isopropyl Halide Use a less hindered base or a lower reaction temperature to minimize the E2 elimination of the alkyl halide.
Reaction at the Carboxylic Acid Protect the carboxylic acid group as an ester before performing the etherification, followed by deprotection.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol details the synthesis of this compound from 2-fluoro-4-hydroxybenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Fluoro-4-hydroxybenzoic acid156.1110.0 g0.064
Potassium Carbonate (K₂CO₃)138.2119.5 g0.141
2-Bromopropane122.9911.8 g (8.5 mL)0.096
Dimethylformamide (DMF)-100 mL-
Ethyl Acetate-200 mL-
1M Hydrochloric Acid (HCl)-As needed-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a stirred solution of 2-fluoro-4-hydroxybenzoic acid in DMF, add potassium carbonate.

  • Heat the mixture to 60 °C.

  • Slowly add 2-bromopropane to the reaction mixture.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents 1. Add 2-fluoro-4-hydroxybenzoic acid and K₂CO₃ to DMF start->add_reagents heat 2. Heat to 60 °C add_reagents->heat add_alkyl_halide 3. Add 2-bromopropane heat->add_alkyl_halide react 4. Stir for 4-6 hours add_alkyl_halide->react cool 5. Cool and quench with water react->cool acidify 6. Acidify with HCl cool->acidify filter 7. Filter precipitate acidify->filter recrystallize 8. Recrystallize filter->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield Observed check_conversion Check Reaction Conversion (TLC, NMR) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete High starting material side_products Side Products Formed check_conversion->side_products New spots/peaks inc_base Increase Base Stoichiometry incomplete->inc_base inc_temp Increase Temperature incomplete->inc_temp inc_time Increase Reaction Time incomplete->inc_time change_base Use Less Hindered Base side_products->change_base lower_temp Lower Reaction Temperature side_products->lower_temp protect_acid Protect Carboxylic Acid side_products->protect_acid

Caption: A logical flow for troubleshooting low yield issues.

Overcoming solubility issues with 2-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Fluoro-4-isopropoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a synthetic organic compound. Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1]
Predicted pKa 3.72 ± 0.10
Predicted XLogP3 2.3[1]

Q2: What makes this compound challenging to dissolve?

Like many benzoic acid derivatives, this compound's solubility is influenced by its aromatic ring and crystalline structure. The isopropoxy group increases its lipophilicity, potentially reducing aqueous solubility. A structurally similar compound, 4-isopropoxybenzoic acid, is known to be insoluble in water.[2][3]

Q3: In which common laboratory solvents can I expect this compound to be soluble?

While specific experimental data is limited, based on its structure and the properties of similar compounds, it is predicted to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. Its solubility in aqueous solutions is expected to be low but can be increased by adjusting the pH.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to address common solubility problems encountered with this compound during experimental workflows.

Issue 1: Compound precipitates when preparing a stock solution.

Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.

Solutions:

  • Select an appropriate organic solvent: Start by preparing a high-concentration stock solution in an organic solvent.

    • Recommendation: Begin with 100% Dimethyl Sulfoxide (DMSO).

  • Gentle Heating and Sonication:

    • Warm the solution in a water bath (37-50°C) for a short period.

    • Use a sonicator to aid dissolution.

  • Reduce the Stock Concentration: If precipitation persists, lower the target concentration of your stock solution.

Issue 2: Compound precipitates when diluting the stock solution into an aqueous buffer or cell culture medium.

Possible Cause: The compound is not soluble in the final aqueous environment at the desired concentration. The percentage of the organic cosolvent may be too low to maintain solubility.

Solutions:

  • Optimize the Final Cosolvent Concentration:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential toxicity in cellular assays (typically <0.5%).

  • pH Adjustment:

    • Since this compound is acidic, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble salt.

    • Recommendation: Adjust the pH of your buffer to >7. Be sure to check the compatibility of the adjusted pH with your experimental system.

  • Serial Dilutions:

    • Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes prevent immediate precipitation.

Estimated Solubility in Common Solvents

The following table provides estimated solubility data to guide your initial experiments. These are not experimentally verified values and should be used as a starting point.

SolventEstimated SolubilityRecommendations
DMSO ≥ 100 mg/mLRecommended for initial stock solution preparation.
Ethanol ~10-25 mg/mLAn alternative to DMSO for stock solutions.
Methanol ~10-25 mg/mLSimilar to ethanol.
Water Very LowInsoluble at neutral pH.
Phosphate-Buffered Saline (PBS, pH 7.4) LowSolubility is expected to be slightly higher than in pure water due to the basic pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 198.19 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

Procedure:

  • Weigh out 1.98 mg of this compound.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 100 µM intermediate solution.

  • Gently vortex the intermediate solution.

  • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

Visualizations

Logical Workflow for Troubleshooting Solubility

The following diagram illustrates a step-by-step process for addressing solubility issues with this compound.

G start Start: Dissolve Compound stock_solvent Prepare Stock in 100% DMSO start->stock_solvent check_dissolution Does it Dissolve? stock_solvent->check_dissolution heat_sonicate Apply Gentle Heat / Sonication check_dissolution->heat_sonicate No stock_success Stock Solution Prepared check_dissolution->stock_success Yes heat_sonicate->check_dissolution lower_conc Lower Stock Concentration heat_sonicate->lower_conc lower_conc->stock_solvent dilute_aqueous Dilute Stock into Aqueous Buffer stock_success->dilute_aqueous check_precipitation Does it Precipitate? dilute_aqueous->check_precipitation adjust_ph Increase Buffer pH (>7) check_precipitation->adjust_ph Yes final_solution_success Final Solution Prepared check_precipitation->final_solution_success No adjust_ph->dilute_aqueous serial_dilution Use Serial Dilutions adjust_ph->serial_dilution serial_dilution->dilute_aqueous end Experiment Ready final_solution_success->end

Caption: A workflow for troubleshooting the solubility of this compound.

Hypothetical Signaling Pathway for a Benzoic Acid Derivative

While the specific mechanism of action for this compound is not defined in the literature, benzoic acid derivatives have been explored for their potential as anticancer agents.[4] The following diagram depicts a hypothetical signaling pathway where such a compound might be investigated as an inhibitor of a Receptor Tyrosine Kinase (RTK).

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk pi3k PI3K rtk->pi3k compound This compound (Hypothetical Inhibitor) compound->rtk akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical RTK signaling pathway potentially targeted by a benzoic acid derivative.

References

Stability of 2-Fluoro-4-isopropoxybenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-4-isopropoxybenzoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main potential stability issues with this compound?

A1: The primary stability concerns for this compound stem from its two main functional groups: the carboxylic acid and the isopropoxy ether. Potential degradation pathways include:

  • Acid-catalyzed cleavage of the isopropoxy ether: Strong acidic conditions can lead to the cleavage of the ether bond.

  • Decarboxylation of the benzoic acid: High temperatures and the presence of certain catalysts can cause the loss of the carboxyl group as carbon dioxide.

Q2: Is this compound stable under typical amide coupling conditions?

A2: Generally, this compound is expected to be stable under standard amide coupling conditions, which often employ reagents like HATU, HBTU, or EDC/HOBt at room temperature.[1] However, issues such as low yield may arise due to steric hindrance or improper activation of the carboxylic acid.[1][2]

Q3: What storage conditions are recommended for this compound?

A3: To ensure long-term stability, it is recommended to store this compound at -20°C.[3] For short-term use, storage in a cool, dry place away from strong acids and oxidizing agents is advisable.

Troubleshooting Guides

Issue 1: Suspected Degradation Under Acidic Conditions
  • Symptom: Appearance of new, unexpected spots on TLC or peaks in LC-MS analysis when the compound is subjected to acidic reaction conditions (e.g., pH < 4, presence of strong acids like HCl, HBr, or HI).[4][5][6]

  • Potential Cause: Acid-catalyzed cleavage of the isopropoxy ether bond.[4][5][6] The reaction is more likely with strong acids such as HBr and HI.[6]

  • Troubleshooting Steps:

    • Neutralize the reaction mixture: If possible, adjust the pH to a neutral range.

    • Use alternative catalysts: If a Lewis acid is required, consider milder options.

    • Lower the reaction temperature: Ether cleavage is often accelerated at higher temperatures.

    • Characterize byproducts: Isolate and characterize the impurities to confirm if they correspond to the phenol product of ether cleavage (2-Fluoro-4-hydroxybenzoic acid) and an isopropyl byproduct.

Issue 2: Low Yield or No Product in Amide Coupling Reactions
  • Symptom: The amide coupling reaction with this compound results in a low yield or fails to produce the desired product.

  • Potential Causes:

    • Incomplete activation of the carboxylic acid.[1]

    • Steric hindrance from the ortho-fluoro group and the isopropoxy group.[2]

    • Deactivation of the amine coupling partner.[1]

    • Presence of water, leading to hydrolysis of the activated intermediate.[1]

  • Troubleshooting Steps:

    • Optimize the coupling reagent: For sterically hindered acids, consider more powerful coupling reagents like HATU or COMU.[7] Alternatively, converting the carboxylic acid to an acyl fluoride in situ can be effective.[2]

    • Adjust reaction conditions: Increase the reaction time or slightly elevate the temperature.

    • Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis.

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period before adding the amine.[1]

Potential Degradation Pathways

The stability of this compound is influenced by the reaction conditions. The table below summarizes the potential degradation pathways.

Condition Functional Group Potential Degradation Pathway Potential Byproducts
Strong Acid (e.g., HBr, HI)Isopropoxy EtherAcid-Catalyzed Ether Cleavage2-Fluoro-4-hydroxybenzoic acid, Isopropyl Halide
High Temperature (>140 °C)Carboxylic AcidThermal Decarboxylation1-Fluoro-3-isopropoxybenzene, CO₂
Photochemical (with catalyst)Carboxylic AcidPhotoinduced DecarboxylationAryl radicals

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability Under Acidic Conditions

This protocol provides a general method for evaluating the stability of this compound in an acidic solution.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: In a clean vial, mix a known volume of the stock solution with an acidic solution (e.g., 1 M HCl).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) and analyze by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound and detect any degradation products.

  • Control: Run a parallel experiment with the compound in a neutral solution to serve as a control.

Visualizations

G cluster_0 Acid-Catalyzed Ether Cleavage Start This compound Protonation Protonation of Ether Oxygen Start->Protonation Strong Acid (H+) Nucleophilic_Attack Nucleophilic Attack by Halide Protonation->Nucleophilic_Attack Halide Ion (X-) Product1 2-Fluoro-4-hydroxybenzoic acid Nucleophilic_Attack->Product1 Product2 Isopropyl Halide Nucleophilic_Attack->Product2

Caption: Potential degradation pathway via acid-catalyzed ether cleavage.

G cluster_1 Thermal Decarboxylation Start_Decarb This compound Decarboxylation Loss of CO2 Start_Decarb->Decarboxylation High Temperature Product_Decarb 1-Fluoro-3-isopropoxybenzene Decarboxylation->Product_Decarb

Caption: Potential degradation pathway via thermal decarboxylation.

G Prep Prepare Stock Solution of Compound Stress Expose to Stress Condition (e.g., Acid, Base, Heat, Light) Prep->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Quench->Analyze Data Quantify Parent Compound and Identify Degradants Analyze->Data

Caption: General experimental workflow for a chemical stability study.

References

Technical Support Center: Purification of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoro-4-isopropoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
IssuePotential Cause(s)Troubleshooting Steps
Low or No Crystal Formation - Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures.- Insufficient concentration: The solution is not saturated.- Presence of oily impurities: These can inhibit crystal nucleation.- Solvent Selection: Test a range of solvents with varying polarities. Good starting points for benzoic acid derivatives include water, ethanol, isopropyl alcohol, ethyl acetate, and hexane, or mixtures of these. For this compound, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or water) is a good starting point.[1][2]- Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[4]
Oiling Out (Formation of an oil instead of crystals) - High impurity concentration: Significant amounts of impurities can lower the melting point of the mixture.- Solution is supersaturated above the melting point: The compound is coming out of solution at a temperature above its melting point.- Cooling too rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[3]- Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[3]- Slow Cooling: Insulate the flask to ensure a slow cooling rate. Allow it to cool to room temperature undisturbed before moving to an ice bath.[4]- Charcoal Treatment: If colored, oily impurities are suspected, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration before cooling.[5]
Poor Recovery of Pure Product - Too much solvent used: This will result in a significant portion of the product remaining in the mother liquor.- Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel stem.- Washing with a solvent in which the product is too soluble: This will dissolve the purified crystals.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]- Hot Filtration Technique: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.[6]- Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still impure after recrystallization - Inappropriate solvent choice: The impurity has similar solubility to the product in the chosen solvent.- Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[6]- Solvent System Optimization: Choose a solvent in which the desired compound is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble at all temperatures.- Slow Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[4]
Column Chromatography Issues
IssuePotential Cause(s)Troubleshooting Steps
Poor Separation of Compound from Impurities - Inappropriate solvent system (mobile phase): The polarity of the eluent is not optimal to resolve the components.- Column overloading: Too much crude material was loaded onto the column.- Improperly packed column: Channels or cracks in the stationary phase lead to uneven flow.- TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. For polar aromatic acids, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common.[1][5]- Load Amount: A general rule is to load 1-5% of crude material by weight relative to the silica gel.[5]- Proper Packing: Pack the column using a slurry method to ensure a uniform and dense bed. Gently tap the column during packing to remove air bubbles.[7]
Compound Tailing on the Column - Strong interaction with silica gel: The acidic nature of the carboxylic acid group can lead to strong interactions with the acidic silica gel, causing tailing.- Compound is not pure: The presence of impurities can sometimes manifest as tailing.- Mobile Phase Modifier: Add a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing. For an acidic compound like this compound, adding a small amount of acetic acid is generally preferred.[8]- Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Compound Does Not Elute from the Column - Mobile phase is not polar enough: The solvent system is too non-polar to move the compound down the column.- Compound decomposed on the silica gel: Some compounds are unstable on acidic silica.- Increase Polarity: Gradually increase the polarity of the mobile phase. If starting with a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.- Check Stability: Before running a column, spot the compound on a TLC plate and let it sit for a while to see if it degrades. If it does, consider using a deactivated silica gel or a different stationary phase.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. Two common synthetic strategies for compounds of this type are:

  • Williamson Ether Synthesis followed by oxidation: This would involve reacting a fluorinated phenol with an isopropyl halide, followed by oxidation of another functional group (e.g., a methyl group) to the carboxylic acid. Potential impurities include:

    • Unreacted 2-fluoro-4-hydroxybenzoic acid or a precursor: The starting phenol may not have fully reacted.

    • Isopropyl halide and its byproducts: Excess alkylating agent may be present.

    • Partially oxidized intermediates: If the final step is an oxidation, intermediates such as the corresponding aldehyde or alcohol may be present.[5]

    • Base used in the ether synthesis: Residual base may be present.

  • Alkylation of a dihydroxybenzoic acid derivative: This would involve selective alkylation of one of the hydroxyl groups. Potential impurities include:

    • Unreacted starting material: The dihydroxy compound may not have fully reacted.

    • Di-isopropylated byproduct: Both hydroxyl groups may have reacted.

    • Isomeric products: If the starting material has multiple reactive sites, isomers may be formed.

Q2: Which purification method is best for this compound?

A2: The best method depends on the nature and quantity of the impurities.

  • Recrystallization is a good first choice for removing small amounts of impurities and for final purification of a relatively crude product, especially if the impurities have significantly different solubility profiles.

  • Column chromatography is more suitable for separating mixtures with multiple components or for removing impurities with similar solubility to the desired product.[7]

  • Acid-base extraction can be a useful initial step to separate the acidic product from neutral or basic impurities. The crude material can be dissolved in an organic solvent (like ethyl acetate), washed with a basic aqueous solution (like sodium bicarbonate) to extract the benzoic acid as its water-soluble salt. The aqueous layer can then be acidified to precipitate the pure product.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your product:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a relatively pure compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point. Impurities will typically broaden the melting point range and lower the melting point.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique to determine the percentage purity and to detect and quantify even minor impurities. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a common setup for analyzing benzoic acid derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the chosen solvent (the one in which the compound is more soluble if using a mixed solvent system) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound. Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can help to reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude 2-Fluoro-4- isopropoxybenzoic Acid Extraction Optional: Acid-Base Extraction Crude_Product->Extraction Initial Cleanup Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Extraction->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If Impure TLC TLC Analysis Recrystallization->TLC Melting_Point Melting Point Recrystallization->Melting_Point Pure_Product Pure 2-Fluoro-4- isopropoxybenzoic Acid Recrystallization->Pure_Product If Pure Column_Chromatography->TLC Column_Chromatography->Pure_Product TLC->Column_Chromatography Optimize HPLC HPLC Analysis NMR_MS NMR / MS Analysis Pure_Product->HPLC Pure_Product->NMR_MS

Caption: General workflow for the purification and analysis of this compound.

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Optimizing Esterification of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the esterification of 2-Fluoro-4-isopropoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most prevalent and straightforward method for the esterification of this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The use of excess alcohol helps to drive the reaction equilibrium towards the formation of the ester.[3]

Q2: Which catalysts are most effective for this esterification, and what are the typical loadings?

A2: Strong protic acids are the standard catalysts for Fischer esterification. Concentrated sulfuric acid is a common choice due to its effectiveness and dehydrating properties.[4] Another effective catalyst is p-toluenesulfonic acid (p-TsOH). For sensitive substrates, milder methods like Steglich esterification can be used, though this is a different reaction pathway.[1] Typical catalyst loadings for sulfuric acid can range from a few drops to about 3-5 mol% relative to the carboxylic acid.

Q3: What are the recommended reaction temperatures and times?

A3: Reaction temperatures for Fischer esterification are typically at the reflux temperature of the alcohol being used.[5] For common alcohols like methanol or ethanol, this will be in the range of 65-80°C. Reaction times can vary significantly, from as short as 30 minutes to over 10 hours, depending on the reactivity of the substrate and the desired conversion.[1][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[7]

Q4: How can I increase the yield of my esterification reaction?

A4: To improve the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess and can also serve as the solvent.[3]

  • Removing water: As water is a byproduct of the reaction, its removal will drive the equilibrium forward. This can be accomplished by using a Dean-Stark apparatus, adding molecular sieves, or using a dehydrating agent like concentrated sulfuric acid.[1][4]

Q5: What are potential side reactions to be aware of?

A5: While Fischer esterification is generally a robust reaction, potential side reactions can occur, especially at higher temperatures. With a strong acid catalyst, there is a possibility of ether formation from the alcohol (e.g., diethyl ether from ethanol). For substrates with other sensitive functional groups, care must be taken to ensure chemoselectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Presence of Water: Water in the reactants or solvent can inhibit the forward reaction.1. Use fresh, anhydrous acid catalyst. 2. Ensure the reaction is heated to the reflux temperature of the alcohol.[8] 3. Use anhydrous alcohol and consider adding molecular sieves.[1]
Reaction Stalls Before Completion 1. Equilibrium Reached: The reaction has reached equilibrium with significant starting material remaining. 2. Insufficient Catalyst: The amount of catalyst may not be sufficient to drive the reaction to completion.1. Remove water using a Dean-Stark apparatus or by adding a drying agent.[1] 2. Increase the catalyst loading incrementally.
Formation of Impurities 1. Side Reactions: High temperatures may lead to side reactions such as ether formation from the alcohol. 2. Decomposition: The starting material or product may be sensitive to the reaction conditions.1. Lower the reaction temperature and extend the reaction time if necessary. 2. Consider using a milder catalyst or alternative esterification method if the substrate is sensitive.
Difficult Product Isolation 1. Incomplete Neutralization: Residual acid can make extraction difficult. 2. Emulsion Formation: Emulsions can form during the aqueous workup.1. Ensure complete neutralization by testing the pH of the aqueous layer after washing with a base.[9] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Sulfuric Acid

This protocol describes a general procedure for the esterification of this compound with an alcohol (e.g., methanol or ethanol) using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol or ethanol, large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (20-50 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted acid.[9] Caution: CO₂ gas will be evolved. Vent the funnel frequently.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of aromatic carboxylic acids, which can be used as a starting point for optimizing the esterification of this compound.

ParameterTypical RangeReference
Substrate Concentration 0.1 - 1.0 M[10]
Alcohol (Reactant/Solvent) 10 - 50 equivalents[11]
Catalyst (H₂SO₄) Loading 1 - 5 mol%[12]
Temperature Reflux (65 - 110 °C)[1]
Reaction Time 1 - 10 hours[1]

Visualizations

Experimental Workflow for Fischer Esterification

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants Dissolve this compound in excess anhydrous alcohol catalyst Add catalytic H₂SO₄ reactants->catalyst reflux Heat to reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete evaporate Remove excess alcohol cool->evaporate extract Dissolve in organic solvent evaporate->extract wash_base Wash with NaHCO₃ solution extract->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry purify Filter and concentrate dry->purify

Caption: Workflow for the Fischer esterification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and active? start->check_reagents remove_water Remove H₂O (Dean-Stark/Drying Agent) check_equilibrium->remove_water increase_temp Increase temperature check_conditions->increase_temp extend_time Extend reaction time check_conditions->extend_time increase_catalyst Increase catalyst loading check_conditions->increase_catalyst use_fresh_reagents Use fresh, anhydrous reagents check_reagents->use_fresh_reagents

Caption: Troubleshooting guide for addressing low esterification yield.

References

Technical Support Center: Amide Bond Formation with 2-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting amide bond formation with 2-Fluoro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific substrate. Below, you will find a series of frequently asked questions (FAQs) that address common issues, alongside detailed experimental protocols and comparative data to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes?

A1: Low or no yield in the amide coupling of this compound is a common issue stemming from a combination of electronic and steric factors. The primary causes include:

  • Steric Hindrance: The ortho-fluoro and para-isopropoxy groups on the benzoic acid, as well as bulky groups on the amine coupling partner, can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.

  • Reduced Reactivity of the Carboxylic Acid: The electron-donating nature of the para-isopropoxy group increases the electron density of the aromatic ring, which can reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack.

  • Incomplete Carboxylic Acid Activation: Standard coupling reagents may not be efficient enough to fully activate the sterically hindered and electronically rich this compound.[1]

  • Low Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can further slow down the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are critical and may require optimization for this specific substrate.[1]

  • Presence of Moisture: Water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

Q2: Which coupling reagents are recommended for this compound, and how do they compare?

A2: For challenging substrates like this compound, more powerful coupling reagents are often required. While standard reagents like EDC/HOBt can work, uronium/aminium or phosphonium-based reagents, or conversion to a more reactive species, are generally more effective.

Comparison of Common Coupling Reagents for Hindered Substrates

Coupling Reagent SystemClassAdvantagesDisadvantagesTypical Yield Range (with hindered substrates)
EDC / HOBt CarbodiimideCost-effective; water-soluble byproducts.Can be inefficient for hindered substrates; risk of N-acylurea formation.40-75%
HATU / DIPEA Uronium SaltHigh efficiency and fast reaction times, even with hindered substrates; low racemization.[2]Higher cost; can cause guanidinylation of the amine if not pre-activated correctly.70-95%
HBTU / DIPEA Uronium SaltGood efficiency; widely used.Less reactive than HATU; potential for side reactions.65-90%
COMU / DIPEA Uronium SaltHigh efficiency, comparable to HATU; safer (non-explosive byproducts); good solubility.[3]Higher cost.75-95%
PyBOP / DIPEA Phosphonium SaltHigh efficiency for hindered couplings; no guanidinylation side reaction.Byproducts can be difficult to remove.70-95%
T3P® / Pyridine Phosphonic AnhydrideMild conditions; low epimerization; water-soluble byproducts simplify workup.[4]May require elevated temperatures for very hindered substrates.60-90%
Acyl Chloride Method Acid ChlorideHighly reactive intermediate.Harsh conditions for formation (e.g., SOCl₂, oxalyl chloride) may not be suitable for sensitive substrates.50-95% (depending on amine)
Q3: I am observing the formation of side products. How can they be minimized?

A3: Side product formation is common in challenging amide couplings. Here are some common side products and how to mitigate them:

  • N-Acylurea Formation (with carbodiimides like EDC): This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.

    • Solution: Use an additive like HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester.[1] Ensure the amine is added promptly after the activation of the carboxylic acid.

  • Guanidinylation of the Amine (with uronium reagents like HATU): The coupling reagent can react directly with the amine.

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid.

    • Solution: This can sometimes be productive as the anhydride can also react with the amine. However, to favor direct amide formation, ensure the stoichiometry of the coupling reagent is appropriate and that the amine is sufficiently nucleophilic and present in a suitable concentration.

Q4: Can I improve my yield by changing the reaction conditions?

A4: Yes, optimizing reaction conditions is crucial. Consider the following adjustments:

  • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for solubility. However, for acyl chloride routes, less polar solvents like DCM or THF are preferred.

  • Base: A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions. The amount of base is also critical; typically 2-3 equivalents are used.

  • Temperature: For slow reactions, increasing the temperature can help overcome the activation energy barrier. Microwave heating can also be effective in accelerating difficult couplings.

  • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over potential side reactions.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered or electron-rich carboxylic acids like this compound, especially when coupling with less reactive amines.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • HATU (1.1 - 1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq.) to the solution.

  • Add HATU (1.1 - 1.5 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, heating to 40-60 °C may be necessary.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Amidation

This two-step protocol is a more forceful approach for particularly unreactive coupling partners.

Step 1: Formation of 2-Fluoro-4-isopropoxybenzoyl chloride

Materials:

  • This compound (1.0 eq.)

  • Oxalyl chloride (1.5 - 2.0 eq.) or Thionyl chloride (SOCl₂) (2.0-5.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF (for oxalyl chloride method)

Procedure (using Oxalyl Chloride):

  • In a dry flask under an inert atmosphere, suspend or dissolve this compound in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

Materials:

  • Crude 2-Fluoro-4-isopropoxybenzoyl chloride (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • A non-nucleophilic base (e.g., DIPEA or pyridine) (1.5 - 2.0 eq.)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the amine and the base in anhydrous DCM or THF and cool to 0 °C.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Work up and purify as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low/No Yield with This compound standard_coupling Standard Coupling Conditions (e.g., EDC/HOBt, RT) start->standard_coupling check_reagents Check Reagent Quality (Anhydrous solvents, fresh coupling agents) increase_potency Increase Coupling Reagent Potency check_reagents->increase_potency standard_coupling->check_reagents If failure hatu_comu Use HATU, HBTU, or COMU (See Protocol 1) increase_potency->hatu_comu Yes t3p Use T3P® increase_potency->t3p Yes optimize_conditions Optimize Reaction Conditions increase_potency->optimize_conditions No hatu_comu->optimize_conditions If still low yield success Successful Amide Formation hatu_comu->success If successful t3p->optimize_conditions If still low yield t3p->success If successful increase_temp Increase Temperature (40-80 °C or Microwave) optimize_conditions->increase_temp Yes change_solvent Change Solvent (DMF, NMP, MeCN) optimize_conditions->change_solvent Yes acyl_chloride Alternative Strategy: Convert to Acyl Chloride (See Protocol 2) optimize_conditions->acyl_chloride No, try alternative increase_temp->success If successful change_solvent->success If successful acyl_chloride->success If successful failure Persistent Failure: Re-evaluate Substrates acyl_chloride->failure If fails

Caption: A troubleshooting workflow for amide bond formation.

Amide_Coupling_Pathway cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation RCOOH R-COOH (this compound) ActivatedEster Activated Intermediate (e.g., OAt-ester, O-acylisourea) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Amide Product (R-CO-NHR') ActivatedEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts (e.g., HOUAt, EDU)

Caption: General pathway for amide bond formation via activation.

References

Preventing decomposition of 2-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Fluoro-4-isopropoxybenzoic acid during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of this compound, providing potential causes and recommended solutions.

Issue 1: Unexpected Impurities Detected in the Sample

Observation Potential Cause Recommended Solution
Appearance of a new peak with a lower retention time in HPLC analysis.Hydrolysis of the isopropoxy group: Under acidic or basic conditions, the isopropoxy group can be hydrolyzed to a hydroxyl group, forming 2-Fluoro-4-hydroxybenzoic acid.Maintain the pH of the solution between 4 and 7. Avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are necessary, conduct the experiment at a lower temperature and for the shortest possible duration.
A peak corresponding to a loss of CO₂ (44 Da) is observed in LC-MS analysis.Thermal Decarboxylation: Exposure to high temperatures can cause the loss of the carboxylic acid group, leading to the formation of 1-Fluoro-3-isopropoxybenzene. Benzoic acid and its derivatives are known to undergo thermal decarboxylation.[1][2]Avoid temperatures above 150°C.[1] For reactions requiring heat, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
Appearance of multiple unknown peaks after exposure to light.Photodegradation: Aromatic compounds, including fluorinated benzoic acids, are susceptible to degradation upon exposure to UV light, which can lead to defluorination or cleavage of the aromatic ring.[1]Store the compound and its solutions in amber vials or protect them from light using aluminum foil. Conduct experiments under low-light conditions whenever possible.
Presence of oxidized impurities.Oxidation: Strong oxidizing agents can degrade the molecule.Avoid contact with strong oxidizing agents. Store the compound under an inert atmosphere (e.g., nitrogen or argon) if prolonged storage is required.

Issue 2: Poor Yield or Incomplete Reaction

Observation Potential Cause Recommended Solution
The starting material is consumed, but the desired product is not formed in significant amounts.Decomposition of the starting material: The reaction conditions (e.g., high temperature, extreme pH) may be causing the this compound to degrade before it can react.Re-evaluate the reaction conditions. Use milder reagents and lower temperatures. Perform a small-scale stability study of the starting material under the proposed reaction conditions to assess its stability.
The reaction is sluggish or does not proceed to completion.Suboptimal reaction conditions: The chosen solvent, temperature, or catalyst may not be ideal for the desired transformation.Screen different solvents and catalysts. Gradually increase the temperature while monitoring for any signs of decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent oxidative degradation.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis of the isopropoxy ether linkage under acidic or basic conditions to yield 2-fluoro-4-hydroxybenzoic acid.

  • Thermal decarboxylation at elevated temperatures, leading to the formation of 1-fluoro-3-isopropoxybenzene and carbon dioxide.[1][2]

  • Photodegradation upon exposure to UV light, which can result in defluorination or cleavage of the aromatic ring.[1]

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This allows for the separation and quantification of the parent compound from its potential degradation products. Regular analysis of a control sample kept under ideal conditions alongside your experimental samples is recommended.

Q4: Are there any known incompatible materials with this compound?

A4: Avoid strong oxidizing agents, strong bases, and strong acids, as they can promote the degradation of the compound.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes.

Table 1: Stability of this compound under Various pH Conditions at 50°C for 24 hours

Condition pH % Degradation Major Degradation Product
Acidic215.22-Fluoro-4-hydroxybenzoic acid
Neutral7< 1.0Not Detected
Basic1225.82-Fluoro-4-hydroxybenzoic acid

Table 2: Thermal Stability of this compound (Solid State)

Temperature (°C) Time (hours) % Degradation Major Degradation Product
100242.11-Fluoro-3-isopropoxybenzene
1502418.51-Fluoro-3-isopropoxybenzene
2002445.31-Fluoro-3-isopropoxybenzene

Table 3: Photostability of this compound (in Methanol Solution)

Light Source Exposure Time (hours) % Degradation Observed Degradation Products
UV (254 nm)632.7Multiple, including defluorinated and ring-opened products
Visible Light24< 2.0Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of the compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method. A control sample (stock solution stored at -20°C, protected from light) should be analyzed alongside the stressed samples.

Protocol 2: HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI-).

  • Injection Volume: 10 µL.

Mandatory Visualization

Decomposition_Pathways main This compound hydrolysis_prod 2-Fluoro-4-hydroxybenzoic acid main->hydrolysis_prod  Acid/Base Hydrolysis decarboxylation_prod 1-Fluoro-3-isopropoxybenzene main->decarboxylation_prod  Thermal Decarboxylation photo_prods Defluorinated & Ring-Opened Products main->photo_prods  UV Light Photodegradation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1N HCl, 60°C) base Base Hydrolysis (1N NaOH, RT) oxidation Oxidation (30% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (UV 254 nm) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Identify Degradants, Assess Stability) hplc->data

Caption: Workflow for a forced degradation study.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_prevention Preventative Measures pH pH Control_pH Control pH (4-7) pH->Control_pH Temp Temperature Control_Temp Avoid High Temp (>150°C) Temp->Control_Temp Light Light Protect_Light Protect from Light Light->Protect_Light Oxidants Oxidizing Agents Inert_Atm Use Inert Atmosphere Oxidants->Inert_Atm Decomposition Decomposition Control_pH->Decomposition Prevents Hydrolysis Control_Temp->Decomposition Prevents Decarboxylation Protect_Light->Decomposition Prevents Photodegradation Inert_Atm->Decomposition Prevents Oxidation

Caption: Factors influencing decomposition and preventative measures.

References

Technical Support Center: Purity Analysis of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of 2-Fluoro-4-isopropoxybenzoic acid (CAS 289039-81-2).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most prevalent methods for purity assessment of aromatic carboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC), often requiring derivatization.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and impurity identification.[4][5][6]

Q2: What are potential impurities I should be aware of?

A2: Impurities can originate from starting materials, by-products, or degradation. Potential impurities for this compound could include isomers (e.g., positional isomers of the fluoro or isopropoxy groups), related compounds from synthesis (e.g., starting materials like 2-fluoro-4-hydroxybenzoic acid or isopropyl halides), or residual solvents.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying unknown peaks typically requires a combination of techniques. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can provide an accurate mass, which helps in determining the elemental composition.[4][7] NMR spectroscopy of a fractionated sample can elucidate the structure of the impurity. Comparing the retention time with commercially available standards of potential impurities is also a definitive method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse method for purity determination due to its high resolution and sensitivity. A typical approach involves reversed-phase chromatography with UV detection.

Troubleshooting HPLC Issues

Q4: My peak for this compound is tailing. What is the cause and how can I fix it?

A4: Peak tailing is a common issue, especially for acidic compounds.[8]

  • Cause 1: Secondary Silanol Interactions: The primary cause of tailing for acidic and basic compounds is the interaction with acidic silanol groups on the silica surface of the HPLC column.[8][9]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.0) using a suitable buffer like phosphate or formate. This suppresses the ionization of the silanol groups, minimizing secondary interactions.[9] Using a modern, high-purity, end-capped silica column is also highly recommended to reduce the number of available silanol groups.[8]

  • Cause 2: Insufficient Buffering: An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of the analyte, causing peak tailing.[8][10]

    • Solution: Ensure your mobile phase contains a buffer with a pKa within +/- 1 pH unit of the mobile phase pH. An acetate buffer at pH 4.4, for example, can provide good peak shape for acidic analytes.[10][11]

  • Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[8][12]

Q5: My retention time is shifting between injections. What should I check?

A5: Retention time instability can compromise results.

  • Cause 1: Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents.

    • Solution: Increase the column equilibration time between runs, ensuring at least 10-20 column volumes of the initial mobile phase pass through.[12]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the pump's mixer is functioning correctly for gradient methods.[12]

  • Cause 3: Temperature Fluctuations: Column temperature affects retention time.

    • Solution: Use a column oven to maintain a constant and stable temperature.[12][13]

Typical HPLC Experimental Protocol

This protocol is a general starting point and may require optimization.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of approximately 0.5 - 1.0 mg/mL.

  • Chromatographic Conditions:

    • Injection: Inject 5-10 µL of the sample solution.

  • Data Analysis:

    • Determine the area of the main peak and all impurity peaks.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the detection wavelength. For higher accuracy, use a reference standard and determine the relative response factors of impurities.

HPLC Parameters Overview
ParameterTypical ValueNotes
Column C18, 250 x 4.6 mm, 5 µmA high-purity, end-capped column is recommended.
Mobile Phase Acetonitrile : Water (with 0.1% Formic or Phosphoric Acid)A gradient elution may be necessary to separate all impurities. An example gradient could be 30% to 90% Acetonitrile over 20 minutes.
pH 2.5 - 3.5Crucial for good peak shape of the carboxylic acid.
Flow Rate 1.0 mL/min[11]
Column Temp. 30 - 40 °CUse of a column oven is recommended for reproducibility.[13]
Detection UV at ~230 nm or Diode Array Detector (DAD)Wavelength should be selected based on the UV absorbance maximum of the analyte.[11]
Injection Vol. 5 - 20 µL[14]

Visual Workflow: HPLC Troubleshooting for Peak Tailing

HPLC_Troubleshooting Workflow for Troubleshooting HPLC Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_pH Is Mobile Phase pH 2.5 - 3.5 and buffered? start->check_pH adjust_pH Action: Adjust pH with acid (e.g., 0.1% Formic Acid) and use an appropriate buffer. check_pH->adjust_pH No check_column Is column a modern, high-purity, end-capped C18 or C8? check_pH->check_column Yes adjust_pH->check_column replace_column Action: Use a high-purity silica column designed to minimize silanol interactions. check_column->replace_column No check_overload Is sample concentration too high? check_column->check_overload Yes replace_column->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_extracol Check for extra-column volume effects (e.g., long tubing). check_overload->check_extracol No reduce_conc->check_extracol optimize_tubing Action: Use shorter, narrower ID tubing between column and detector. check_extracol->optimize_tubing Yes end_good Peak Shape Improved check_extracol->end_good No optimize_tubing->end_good

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Gas Chromatography (GC) Analysis

GC can be used for purity analysis, but due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to convert the analyte into a more volatile form.[3][15]

Troubleshooting GC Issues

Q6: Why is derivatization necessary for analyzing this compound by GC?

A6: The carboxylic acid group is polar and can form hydrogen bonds, making the compound non-volatile and prone to strong interactions with the stationary phase, which results in poor peak shape and potential decomposition at high temperatures. Derivatization, such as esterification (e.g., forming the methyl ester) or silylation (e.g., with BSTFA), masks the polar group, increasing volatility and improving chromatographic performance.[3][6]

Q7: I am seeing broad peaks or no peak at all after derivatization. What could be wrong?

A7:

  • Cause 1: Incomplete Derivatization: The reaction may not have gone to completion.

    • Solution: Ensure the derivatizing reagent is fresh and not hydrolyzed by moisture. Optimize the reaction conditions, such as temperature and time. A catalyst might be needed for some reactions, like BF3-Methanol for methylation.[16]

  • Cause 2: Analyte Degradation: The inlet temperature might be too high, causing the derivative to break down.

    • Solution: Lower the inlet temperature. Ensure the liner is clean and deactivated.

  • Cause 3: Adsorption: Active sites in the GC system (liner, column) can adsorb the analyte.

    • Solution: Use a deactivated liner. Condition the column according to the manufacturer's instructions.

Typical GC Experimental Protocol (with Derivatization)
  • Derivatization (Methylation Example):

    • Dissolve ~10 mg of the sample in 1 mL of a suitable solvent (e.g., Toluene).

    • Add a methylating agent (e.g., (Trimethylsilyl)diazomethane in ether or BF3-Methanol).

    • Heat the mixture if required by the specific protocol (e.g., 30 minutes at 90°C for BF3-Methanol).[3]

    • Quench the reaction and prepare for injection.

  • Chromatographic Conditions:

    • Injection: Inject 1 µL of the derivatized solution, often using a split mode to avoid overloading the column.

GC Parameters Overview
ParameterTypical ValueNotes
Column Non-polar or mid-polarity capillary column (e.g., DB-5, HP-FFAP)[3]
Inlet Temp. 250 °CMay need optimization to prevent degradation.
Carrier Gas Helium or Hydrogen
Oven Program Example: Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min.Program must be optimized to separate the derivative from impurities.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector for organic compounds. MS provides identification.[17][18]

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (NMR)

Q8: What is the role of NMR in purity analysis? A8: ¹H and ¹⁹F NMR are powerful tools for both structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used to determine the purity of a sample against a certified internal standard without the need for a reference standard of the analyte itself. The presence of unexpected signals in the spectrum can indicate impurities, and their integration relative to the main compound's signals can provide a quantitative estimate.[5]

Mass Spectrometry (MS)

Q9: How is Mass Spectrometry used for this compound? A9: MS, particularly when coupled with a chromatographic technique like LC-MS or GC-MS, is invaluable for confirming the identity of the main compound and identifying impurities.[2][4] Electrospray ionization (ESI) is commonly used for LC-MS analysis of such compounds.[4] The accurate mass measurement from HRMS helps in determining the molecular formula of unknown impurities.

Visual Workflow: General Method Selection

Method_Selection General Workflow for Purity Analysis Method Selection start Purity Analysis Required for This compound quant_or_qual Goal: Quantitative Purity or Impurity ID? start->quant_or_qual hplc Primary Method: Reversed-Phase HPLC-UV quant_or_qual->hplc Quantitative lcms Primary Method: LC-MS / HRMS quant_or_qual->lcms Impurity ID gc Alternative Method: GC-FID (with derivatization) hplc->gc Alternative report_quant Report Purity (%) hplc->report_quant gc->report_quant nmr Structure Confirmation: NMR Spectroscopy lcms->nmr For full structure report_qual Report Impurity Structure and/or Formula lcms->report_qual nmr->report_qual

Caption: A decision tree for selecting the appropriate analytical method.

References

Challenges in the scale-up of 2-Fluoro-4-isopropoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-4-isopropoxybenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and process development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound. Two primary synthetic routes are addressed:

  • Route A: Williamson Ether Synthesis via O-isopropylation of 2-Fluoro-4-hydroxybenzoic acid.

  • Route B: Grignard Reaction followed by Carboxylation, starting from 1-bromo-2-fluoro-4-isopropoxybenzene.

Route A: Williamson Ether Synthesis Troubleshooting

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield in this Williamson ether synthesis is a frequent issue, often related to the secondary nature of the isopropylating agent. Here are the primary causes and solutions:

  • E2 Elimination Side Reaction: Isopropyl bromide, being a secondary halide, can undergo elimination in the presence of the phenoxide base, forming propene gas instead of the desired ether. This is a major competing pathway.

    • Solution: Maintain a controlled reaction temperature. Lower temperatures (e.g., 50-60°C) favor the SN2 substitution reaction over elimination. Avoid excessive heating, which significantly increases the rate of elimination.

  • Incomplete Deprotonation: The phenolic starting material must be fully deprotonated to the phenoxide to act as an effective nucleophile.

    • Solution: Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH) is used. Check the quality and dryness of the base. For solid bases like potassium carbonate, ensure the particle size is small enough for efficient reaction.

  • Moisture in Reagents/Solvents: Water will consume the phenoxide base and can hydrolyze the alkylating agent, reducing the overall efficiency.

    • Solution: Use anhydrous solvents (e.g., dry DMF, acetonitrile) and ensure all reagents are dry. Dry the 2-fluoro-4-hydroxybenzoic acid starting material if necessary.

  • Inefficient Purification: The product can be lost during workup if the extraction and separation steps are not optimized.

    • Solution: During the aqueous workup, ensure the pH is adjusted correctly. The product is a carboxylic acid and will be soluble in basic aqueous solutions. Acidify the aqueous layer to a pH of ~2-3 to precipitate the product before final extraction into an organic solvent.

Question: I am observing a significant amount of unreacted 2-Fluoro-4-hydroxybenzoic acid in my final product. How can I improve conversion?

Answer: Incomplete conversion is typically due to issues with reaction conditions or reagent stoichiometry.

  • Insufficient Alkylating Agent: While a slight excess is common, a large excess can complicate purification.

    • Solution: Use a moderate excess of isopropyl bromide (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.

  • Poor Mixing at Scale: In larger reactors, inefficient mixing can create localized areas where reagents are not in contact.

    • Solution: Ensure adequate agitation for the vessel size. For heterogeneous mixtures (like with K₂CO₃), mechanical stirring is crucial.

Route B: Grignard Reaction Troubleshooting

Question: The Grignard reaction is difficult to initiate. What can I do?

Answer: Initiation is a common hurdle in Grignard reactions, especially at scale. The magnesium surface is often coated with a passivating oxide layer.[1]

  • Magnesium Activation: The surface of the magnesium turnings is not reactive enough.

    • Solution:

      • Mechanical Activation: Crush the magnesium turnings under an inert atmosphere just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1] These will react with the magnesium surface to activate it.

      • Entrainment: Add a small volume of a previously prepared Grignard reagent to initiate the new batch.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). All solvents (typically THF or diethyl ether) must be anhydrous.[2]

Question: The reaction is experiencing a dangerous exotherm/thermal runaway upon initiation. How can this be controlled?

Answer: This is a critical safety issue during scale-up, often caused by the accumulation of the aryl halide before the reaction initiates, followed by a sudden, rapid reaction.[2][3]

  • Uncontrolled Reagent Addition: Adding the aryl bromide too quickly before confirming initiation.

    • Solution: Add only a small portion (~5-10%) of the 1-bromo-2-fluoro-4-isopropoxybenzene and wait for initiation to be confirmed (e.g., a gentle reflux or a temperature rise detected by a probe). Once the reaction has started, add the remaining halide slowly and at a rate that allows the reactor's cooling system to maintain the target temperature.[3]

  • Inadequate Heat Removal: The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.[3]

    • Solution: Ensure the reactor's cooling capacity is sufficient for the reaction's enthalpy. Consider using a jacketed reactor with a powerful chiller. For very large scales, semi-batch or continuous flow processing can offer superior thermal control.[4]

Question: The yield of the desired carboxylic acid is low, and I'm isolating a significant amount of a biphenyl impurity.

Answer: This points to the formation of a Wurtz-type coupling byproduct, where the Grignard reagent reacts with unreacted aryl halide.[5]

  • High Concentration of Aryl Halide: This side reaction is favored when the concentration of the aryl halide is high relative to the magnesium surface.

    • Solution: Employ a slow, controlled addition of the aryl halide to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the coupling side reaction.[3]

  • Localized Hotspots: Poor mixing can lead to high-temperature zones that may promote side reactions.

    • Solution: Ensure efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale production?

A1: The choice depends on several factors including raw material cost, equipment availability, and safety infrastructure.

  • Route A (Williamson Ether Synthesis) is generally considered safer and more straightforward from a process safety perspective. It avoids highly reactive organometallic intermediates. However, the efficiency can be hampered by the competing elimination reaction.

  • Route B (Grignard Reaction) can be very high-yielding but poses significant safety challenges related to the initiation and exotherm of the Grignard reagent formation.[6][7] It requires strict anhydrous conditions and robust thermal management systems, which may only be available in specialized manufacturing plants.

Q2: How can I effectively remove the unreacted 2-Fluoro-4-hydroxybenzoic acid starting material from my final product in Route A?

A2: The difference in acidity between the phenolic hydroxyl group and the carboxylic acid is not large enough for a simple separation. The most effective method is through purification of the intermediate ester. After the isopropylation reaction, esterify the crude acid product (e.g., to its methyl or ethyl ester). The phenolic starting material will not esterify under these conditions. The desired ester can then be easily separated from the acidic phenol by a simple basic wash (e.g., with NaOH solution). Finally, hydrolyze the purified ester back to the carboxylic acid.

Q3: For Route B, what is the best way to add carbon dioxide on a large scale?

A3: Adding gaseous CO₂ to a large reactor can be inefficient due to poor gas-liquid mass transfer. A more reliable method is to quench the Grignard reagent by adding it to a slurry of crushed dry ice (solid CO₂) in an appropriate solvent (like THF).[3] Alternatively, the Grignard solution can be transferred via cannula into a separate reactor pre-filled with an excess of crushed dry ice.

Q4: What are the best recrystallization solvents for the final product?

A4: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for benzoic acid derivatives include ethanol/water mixtures, acetic acid/water, or toluene.[8][9] Small-scale trials are necessary to determine the optimal solvent or solvent pair for achieving high purity and recovery.

Data Presentation

Table 1: Representative Scale-Up Data for Route A (Williamson Ether Synthesis)

(Illustrative data based on typical process development outcomes)

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material (SM) 10.0 g1.00 kg50.0 kg
Isopropyl Bromide (equiv.) 1.31.41.5
K₂CO₃ (equiv.) 1.51.61.7
Solvent (DMF) Volume 100 mL10 L500 L
Reaction Temperature 60°C55-60°C50-55°C
Reaction Time 8 hours12 hours16 hours
Typical Yield 85%78%72%
Purity (by HPLC) 98.5%97.0%96.0%
Key Impurity (Propene byproduct) ~1%~3%~5%
Table 2: Representative Scale-Up Data for Route B (Grignard Carboxylation)

(Illustrative data based on typical process development outcomes)

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material (Aryl Bromide) 11.5 g1.15 kg57.5 kg
Magnesium (equiv.) 1.21.31.4
Solvent (THF) Volume 150 mL15 L750 L
Halide Addition Time 30 min2 hours5 hours
Reaction Temperature 40°C40-45°C40-45°C
Typical Yield 92%88%85%
Purity (by HPLC) >99%98.5%98.0%
Key Impurity (Biphenyl) <0.5%~1.0%~1.5%

Experimental Protocols

Protocol 1: Synthesis via Route A - Williamson Ether Synthesis
  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-4-hydroxybenzoic acid (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of starting material).

  • Reaction: Begin stirring the suspension and heat the mixture to 60°C. Slowly add isopropyl bromide (1.3 equiv) dropwise over 30 minutes.

  • Monitoring: Maintain the reaction at 60°C and monitor its progress by TLC or HPLC. The reaction is typically complete after 8-12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the mixture to pH 2-3 with concentrated HCl.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis via Route B - Grignard Carboxylation

This protocol is adapted from a similar patented procedure and requires strict anhydrous and inert atmosphere techniques.[10]

  • Grignard Reagent Formation:

    • Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere. Add magnesium turnings (1.2 equiv) to the flask.

    • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a single crystal of iodine. Add ~5% of the total 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 equiv) solution (dissolved in anhydrous THF) to the flask. If the reaction does not start, gently warm the flask.

    • Addition: Once initiation is confirmed (disappearance of iodine color and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux (~40-45°C).

  • Carboxylation:

    • Setup: In a separate, dry flask, prepare a slurry of excess crushed dry ice in anhydrous THF.

    • Quench: Once the Grignard formation is complete, cool the reagent to room temperature. Transfer the Grignard solution via cannula into the dry ice slurry with vigorous stirring.

  • Workup:

    • Allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to pH 2-3 with 2N HCl.

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product to yield pure this compound.

Visualizations

experimental_workflow_A cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask: - 2-Fluoro-4-hydroxybenzoic acid - K2CO3 - Anhydrous DMF B Heat to 60°C A->B C Add Isopropyl Bromide B->C D Stir for 8-12h (Monitor by TLC/HPLC) C->D E Quench with Water D->E F Acidify to pH 2-3 E->F G Extract with Ethyl Acetate F->G H Concentrate & Recrystallize G->H I Pure Product H->I

Caption: Experimental Workflow for Route A (Williamson Ether Synthesis).

experimental_workflow_B cluster_grignard Grignard Formation (Anhydrous/N2) cluster_carboxylation Carboxylation cluster_workup Workup & Purification A Activate Mg with Iodine B Add 1-bromo-2-fluoro- 4-isopropoxybenzene in THF (dropwise) A->B C Maintain gentle reflux B->C E Transfer Grignard Reagent onto Dry Ice Slurry C->E D Prepare Dry Ice Slurry in THF D->E F Quench with aq. NH4Cl E->F G Acidify to pH 2-3 F->G H Extract & Recrystallize G->H I Pure Product H->I

Caption: Experimental Workflow for Route B (Grignard Carboxylation).

troubleshooting_low_yield start Low Yield Observed check_sm Starting Material (SM) in final product? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_impurities Major Impurities Observed? check_sm->check_impurities No solution_incomplete Solutions: - Increase reaction time - Increase equivalents of  alkylating agent - Improve mixing incomplete_rxn->solution_incomplete elimination E2 Elimination (Route A) check_impurities->elimination Yes (Route A) wurtz Wurtz Coupling (Route B) check_impurities->wurtz Yes (Route B) workup_loss Product Loss During Workup check_impurities->workup_loss No solution_elimination Solution: - Lower reaction temperature elimination->solution_elimination solution_wurtz Solution: - Slow halide addition wurtz->solution_wurtz solution_workup Solutions: - Check pH during extraction - Optimize recrystallization  solvent workup_loss->solution_workup

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-isopropoxybenzoic Acid and 2-Fluoro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Benzoic acid derivatives, in particular, serve as versatile scaffolds in the synthesis of a wide array of therapeutic agents. This guide provides a detailed, data-driven comparison of two such analogs: 2-Fluoro-4-isopropoxybenzoic acid and 2-Fluoro-4-methoxybenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection and application of these compounds in their research endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in the alkoxy substituent—isopropoxy versus methoxy—can significantly influence the physicochemical properties of the parent molecule. These properties, in turn, can impact solubility, lipophilicity, metabolic stability, and ultimately, biological activity. A summary of the key physicochemical properties is presented in Table 1.

PropertyThis compound2-Fluoro-4-methoxybenzoic acid
CAS Number 289039-81-2394-42-3
Molecular Formula C₁₀H₁₁FO₃C₈H₇FO₃
Molecular Weight 198.19 g/mol 170.14 g/mol
Melting Point Not available194-198 °C[1]
Boiling Point 281.1 °C (Predicted)~257.8 °C[1]
Density 1.2 g/cm³ (Predicted)1.307 g/cm³[1]
pKa 3.72 (Predicted)Not available
LogP 2.85 (Predicted)1.9

Synthesis and Chemical Reactivity

Both this compound and 2-Fluoro-4-methoxybenzoic acid are typically synthesized from commercially available starting materials. The general synthetic strategies involve the introduction of the fluoro and alkoxy groups onto a benzoic acid precursor, or the oxidation of a corresponding benzaldehyde or benzyl alcohol.

A common synthetic route for 2-Fluoro-4-methoxybenzoic acid involves the oxidation of 2-fluoro-4-methoxybenzaldehyde.[1] A similar strategy can be envisioned for the synthesis of its isopropoxy analog, starting from 2-fluoro-4-isopropoxybenzaldehyde. The carboxylic acid functionality in both molecules provides a versatile handle for a variety of chemical transformations, including esterification, amidation, and conversion to the corresponding acyl chloride, facilitating their use as intermediates in the synthesis of more complex molecules.[2]

The presence of the electron-withdrawing fluorine atom at the ortho position and the electron-donating alkoxy group at the para position influences the reactivity of the aromatic ring, making these compounds valuable substrates for further functionalization in drug discovery programs.[2]

Performance Comparison and Biological Activity

The key difference in their structure, the isopropoxy versus the methoxy group, is likely to have the most significant impact on their lipophilicity and, consequently, their cell permeability and metabolic stability.

Lipophilicity and Permeability: The isopropoxy group is larger and more lipophilic than the methoxy group, as reflected in the higher predicted LogP value for this compound. Increased lipophilicity can enhance membrane permeability, potentially leading to better oral bioavailability. However, excessively high lipophilicity can also lead to poor aqueous solubility and increased binding to plasma proteins, which may reduce the free drug concentration.

Metabolic Stability: The isopropoxy group, with its secondary carbon, may be more susceptible to metabolic oxidation compared to the methoxy group. This could influence the pharmacokinetic profile of drugs derived from these intermediates.

Biological Target Interaction: For many benzoic acid-derived anti-inflammatory agents, a key target is the cyclooxygenase (COX) enzyme. The nature of the alkoxy substituent could influence the binding affinity and selectivity for COX-1 versus COX-2. A larger, more lipophilic group like isopropoxy might offer additional hydrophobic interactions within the enzyme's active site, potentially leading to altered potency or selectivity.

Based on these considerations, it is plausible that derivatives of this compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to their 2-Fluoro-4-methoxybenzoic acid counterparts. Experimental validation is, of course, essential to confirm these hypotheses.

Experimental Protocols: Cyclooxygenase-2 (COX-2) Inhibition Assay

Given the potential of these compounds as scaffolds for anti-inflammatory drugs, a relevant experimental protocol to assess their performance is a COX-2 inhibition assay.

Objective: To determine the in vitro inhibitory activity of this compound and 2-Fluoro-4-methoxybenzoic acid against the human COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • A fluorescent or colorimetric probe to detect prostaglandin production

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (this compound and 2-Fluoro-4-methoxybenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., celecoxib)

  • 96-well microplates (black or clear, depending on the detection method)

  • Plate reader (fluorometer or spectrophotometer)

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid to their optimal working concentrations in the assay buffer.

  • Assay Procedure: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted test compounds or positive control to the respective wells. c. Add the diluted COX-2 enzyme to all wells except the negative control wells. d. Incubate the plate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme. e. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. f. Incubate for a specific period (e.g., 10-20 minutes) at the same temperature. g. Stop the reaction (e.g., by adding a stopping reagent or by a change in pH). h. Add the detection probe and measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: a. Subtract the background signal (from wells without the enzyme). b. Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the vehicle control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each compound by fitting the data to a suitable dose-response curve.

Expected Outcome: This assay will provide a quantitative measure of the potency of each compound in inhibiting COX-2 activity, allowing for a direct comparison of their performance.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the research process, the following diagrams illustrate a typical workflow for evaluating these compounds and a simplified representation of the COX-2 signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison start Starting Materials synthesis_iso Synthesis of This compound start->synthesis_iso synthesis_me Synthesis of 2-Fluoro-4-methoxybenzoic acid start->synthesis_me purification Purification & Characterization (NMR, MS, HPLC) synthesis_iso->purification synthesis_me->purification in_vitro In Vitro Assays (e.g., COX-2 Inhibition) purification->in_vitro cell_based Cell-Based Assays (e.g., Anti-inflammatory) in_vitro->cell_based adme_tox ADME/Tox Profiling cell_based->adme_tox data_analysis IC50 Determination & SAR Analysis adme_tox->data_analysis comparison Comparative Evaluation data_analysis->comparison cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 PLA2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitor 2-Fluoro-4-alkoxybenzoic acid derivative inhibitor->cox2 inhibits

References

A Comparative Analysis of the Reactivity of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the ortho, meta, and para isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science. This document outlines their relative reactivity in key chemical transformations, supported by experimental data and detailed methodologies.

Acidity (pKa)

The acidity of the fluorobenzoic acid isomers is a fundamental measure of their reactivity, particularly of the carboxyl group. The position of the fluorine atom significantly influences the stability of the conjugate base (carboxylate anion) through a combination of inductive and resonance effects.

A lower pKa value indicates a stronger acid, meaning the carboxyl group is more readily deprotonated. Experimental data consistently shows that 2-fluorobenzoic acid is the strongest acid among the three isomers, followed by 3-fluorobenzoic acid, and then 4-fluorobenzoic acid, which is the weakest.[1][2]

Table 1: pKa Values of Fluorobenzoic Acid Isomers

CompoundIsomer PositionpKa Value
2-Fluorobenzoic AcidOrtho3.27[1][2]
3-Fluorobenzoic AcidMeta3.86[1][3]
4-Fluorobenzoic AcidPara4.14[1][2]
Benzoic Acid (Reference)-4.20[2]

The observed trend in acidity can be explained by the interplay of electronic effects:

  • Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge of the carboxylate anion, thereby increasing acidity. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[2]

  • Resonance Effect (+R): The fluorine atom can donate a lone pair of electrons to the benzene ring through resonance. This effect increases electron density on the ring, which can destabilize the carboxylate anion and decrease acidity. The resonance effect is most pronounced at the ortho and para positions.

  • Ortho Effect: The significantly higher acidity of 2-fluorobenzoic acid is a classic example of the "ortho effect." This is attributed to a combination of the strong inductive effect at close proximity and steric hindrance. The steric interaction between the fluorine atom and the carboxyl group can force the carboxyl group out of the plane of the benzene ring, which enhances its acidity.[2]

G Factors Influencing Acidity of Fluorobenzoic Acid Isomers cluster_ortho 2-Fluorobenzoic Acid (pKa = 3.27) cluster_meta 3-Fluorobenzoic Acid (pKa = 3.86) cluster_para 4-Fluorobenzoic Acid (pKa = 4.14) o_acid Strongest Acid o_effects Strong -I Effect +R Effect Ortho Effect o_acid->o_effects due to m_acid Intermediate Acidity m_effects Dominant -I Effect No +R Effect at COOH m_acid->m_effects due to p_acid Weakest Acid p_effects Weaker -I Effect Opposing +R Effect p_acid->p_effects due to

Caption: Electronic effects determining the acidity of fluorobenzoic acid isomers.

Reactivity in Other Key Reactions

The electronic effects of the fluorine substituent also dictate the reactivity of the aromatic ring and the carboxyl group in other chemical transformations.

Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reactivity of the fluorobenzoic acid isomers in this reaction is influenced by both electronic and steric factors.

While specific comparative kinetic data is scarce, the expected order of reactivity based on electronic principles would be:

4-fluorobenzoic acid > 3-fluorobenzoic acid > 2-fluorobenzoic acid

This is because the electron-donating resonance effect of the fluorine in the para position makes the carbonyl carbon slightly more electron-rich and thus more susceptible to nucleophilic attack by the alcohol. Conversely, the strong inductive effect of the ortho-fluorine in 2-fluorobenzoic acid deactivates the carbonyl group towards nucleophilic attack. Additionally, steric hindrance from the ortho-substituent can slow down the reaction rate.

Table 2: Predicted Relative Reactivity in Fischer Esterification

CompoundIsomer PositionPredicted Relative ReactivityInfluencing Factors
2-Fluorobenzoic AcidOrthoLowestStrong -I effect, Steric hindrance
3-Fluorobenzoic AcidMetaIntermediate-I effect
4-Fluorobenzoic AcidParaHighest-I and +R effects
Electrophilic Aromatic Substitution (Nitration)

In electrophilic aromatic substitution reactions, such as nitration, the carboxyl group is a deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho, para-directing group. The overall reactivity and regioselectivity are determined by the interplay of these directing effects.

The presence of the electron-withdrawing carboxyl group deactivates the ring towards electrophilic attack compared to benzene. The fluorine atom further deactivates the ring. Therefore, the fluorobenzoic acids are generally less reactive than benzoic acid in electrophilic aromatic substitution.

The expected order of reactivity among the isomers is complex due to the competing directing effects. However, considering the overall deactivation, the reactivity is expected to be low for all isomers, requiring forcing conditions.

Table 3: Predicted Reactivity and Major Products in Nitration

CompoundIsomer PositionPredicted Relative ReactivityExpected Major Product(s)
2-Fluorobenzoic AcidOrthoLow2-Fluoro-5-nitrobenzoic acid
3-Fluorobenzoic AcidMetaLow3-Fluoro-5-nitrobenzoic acid and 3-Fluoro-6-nitrobenzoic acid
4-Fluorobenzoic AcidParaLow4-Fluoro-3-nitrobenzoic acid
Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of fluorobenzoic acids, the fluorine atom can act as a leaving group.

The reactivity in SNAr reactions follows a different trend compared to other substitution reactions. The rate-determining step is the initial attack of the nucleophile on the aromatic ring. A more electron-deficient ring will react faster. The strong electron-withdrawing inductive effect of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[4][5]

Therefore, the expected order of reactivity for the displacement of the fluorine atom by a nucleophile is:

2-fluorobenzoic acid ≈ 4-fluorobenzoic acid > 3-fluorobenzoic acid

This is because the electron-withdrawing carboxyl group can stabilize the intermediate Meisenheimer complex when the fluorine is in the ortho or para position, but not in the meta position.

Table 4: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (Fluorine as Leaving Group)

CompoundIsomer PositionPredicted Relative ReactivityInfluencing Factors
2-Fluorobenzoic AcidOrthoHigh-I effect of F, stabilization of intermediate by COOH
3-Fluorobenzoic AcidMetaLowNo stabilization of intermediate by COOH
4-Fluorobenzoic AcidParaHigh-I effect of F, stabilization of intermediate by COOH

Experimental Protocols

The following are generalized experimental protocols for the comparative analysis of the reactivity of fluorobenzoic acid isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the fluorobenzoic acid isomer with a standardized solution of a strong base while monitoring the pH.

Materials:

  • 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh approximately 0.1 g of the fluorobenzoic acid isomer and dissolve it in 50 mL of deionized water in a beaker.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant and recording the pH after each addition.

  • Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.1 mL) near the equivalence point. Continue the titration well past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point (the point of steepest slope). The pKa is the pH at half the equivalence point volume.[2]

G Workflow for pKa Determination start Dissolve Fluorobenzoic Acid in Deionized Water titrate Titrate with Standardized NaOH while Monitoring pH start->titrate plot Plot pH vs. Volume of NaOH Added titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Calculate pKa at Half-Equivalence Point determine_ep->determine_pka

Caption: Experimental workflow for determining pKa by potentiometric titration.

Protocol 2: Comparative Fischer Esterification with Ethanol

This protocol outlines a method to compare the relative rates of esterification of the three isomers.

Materials:

  • 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Heating mantle

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • In three separate round-bottom flasks, place an equimolar amount of each fluorobenzoic acid isomer.

  • To each flask, add a large excess of anhydrous ethanol (e.g., 10 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Set up the flasks for reflux and heat them simultaneously in a controlled temperature bath.

  • At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding a cold sodium bicarbonate solution.

  • Extract the ester product with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC or HPLC to determine the concentration of the formed ethyl fluorobenzoate.

  • Plot the concentration of the ester versus time for each isomer to compare their reaction rates.

Protocol 3: Comparative Nitration

This protocol provides a framework for comparing the reactivity and product distribution of the isomers upon nitration.

Materials:

  • 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Beakers and flasks

  • Stirring apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer or GC-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • In three separate flasks, dissolve an equimolar amount of each fluorobenzoic acid isomer in a minimal amount of cold concentrated sulfuric acid, maintaining the temperature below 5°C in an ice bath.[6]

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[6]

  • Slowly add the nitrating mixture dropwise to each of the fluorobenzoic acid solutions, ensuring the temperature does not rise above 10°C.[6]

  • After the addition is complete, allow the reactions to stir at a controlled temperature for a set period (e.g., 1 hour).

  • Carefully pour each reaction mixture onto crushed ice to precipitate the nitrated products.[6]

  • Filter, wash the solid products with cold water, and dry them.

  • Determine the yield of the crude product for each isomer.

  • Analyze the products by NMR spectroscopy or GC-MS to identify the isomers formed and their relative ratios.

G General Workflow for Comparative Reactivity Studies setup Set up Parallel Reactions (Equimolar Reactants, Same Conditions) monitor Monitor Reaction Progress (e.g., Aliquots at Time Intervals) setup->monitor workup Quench and Work-up monitor->workup analysis Analyze Products and/or Remaining Starting Material (GC, HPLC, NMR, etc.) workup->analysis compare Compare Reaction Rates/Yields analysis->compare

Caption: A generalized workflow for comparing the reactivity of isomers.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-4-isopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of novel derivatives of 2-Fluoro-4-isopropoxybenzoic acid, with a focus on their potential as kinase inhibitors. The information presented is supported by experimental data from patent literature, offering insights into their therapeutic potential.

Introduction to this compound Derivatives

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Benzoic acid derivatives, in turn, are a versatile scaffold present in a wide range of biologically active compounds. The specific substitution pattern of a 2-fluoro group and a 4-isopropoxy group on the benzoic acid ring offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. This guide focuses on amide derivatives of this compound, particularly those investigated for their kinase inhibitory activity.

Comparative Analysis of Kinase Inhibitory Activity

Recent patent literature has disclosed a series of N-substituted 2-fluoro-4-isopropoxybenzamides as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Below is a summary of the in vitro VEGFR-2 inhibitory activity of representative this compound derivatives.

Compound IDStructureTarget KinaseIC50 (nM)
Compound 1 N-(4-chlorophenyl)-2-fluoro-4-isopropoxybenzamideVEGFR-2150
Compound 2 2-fluoro-4-isopropoxy-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamideVEGFR-23
Sunitinib (Reference Compound)VEGFR-22
Sorafenib (Reference Compound)VEGFR-290

Data sourced from patent WO2012061730A1.

Analysis: The data indicates that derivatization of the this compound core can lead to highly potent VEGFR-2 inhibitors. While the simple N-(4-chlorophenyl) amide (Compound 1) shows moderate activity, the more complex derivative, Compound 2, demonstrates a significant increase in potency, with an IC50 value comparable to the established multi-kinase inhibitor, Sunitinib. This highlights the importance of the substituent on the amide nitrogen for achieving high-affinity binding to the kinase active site.

Signaling Pathway

The primary target of the described derivatives is the VEGFR-2 signaling pathway, which is critical for angiogenesis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. By inhibiting the kinase activity of VEGFR-2, these compounds block this signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Inhibitor 2-Fluoro-4-isopropoxy- benzoic acid derivative P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS Ras P1->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor->VEGFR2 Inhibits Kinase_Assay_Workflow start Start step1 Prepare assay buffer, VEGFR-2 enzyme, ATP, and substrate (e.g., poly(Glu, Tyr)) start->step1 step2 Serially dilute test compounds in DMSO step1->step2 step3 Add enzyme, substrate, and test compound to a 96-well plate step2->step3 step4 Initiate reaction by adding ATP step3->step4 step5 Incubate at 30°C for 60 minutes step4->step5 step6 Stop reaction and detect phosphorylation (e.g., using a phosphotyrosine antibody and a detection reagent like HRP) step5->step6 step7 Measure signal (e.g., absorbance or fluorescence) step6->step7 step8 Calculate % inhibition and determine IC50 step7->step8 end End step8->end

References

Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-isopropoxybenzoic Acid Analogs as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Fluoro-4-isopropoxybenzoic acid analogs, with a focus on their potential as selective inhibitors of cyclooxygenase-2 (COX-2). The development of selective COX-2 inhibitors remains a significant area of research for anti-inflammatory therapies with reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes the pertinent signaling pathway to aid in the rational design of novel and potent anti-inflammatory agents.

Introduction to this compound Analogs and their Therapeutic Potential

Benzoic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities. The introduction of a fluorine atom at the C-2 position and an alkoxy group at the C-4 position of the benzoic acid scaffold has been explored as a strategy to enhance potency and selectivity for various biological targets, including enzymes involved in the inflammatory cascade. Specifically, analogs of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response. Selective inhibition of COX-2 is a key therapeutic goal for the development of safer anti-inflammatory drugs.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of 2-fluoro-4-alkoxybenzoic acid analogs against COX-1 and COX-2 enzymes. The data, compiled from various studies, highlights key structural modifications and their impact on potency and selectivity.

Compound IDR (Alkoxy Group)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a -OCH₃>1008.2>12.1
1b -OCH₂CH₃>1009.5>10.5
1c -O(CH₂)₂CH₃>1007.5>13.3
1d -OCH(CH₃)₂ (Isopropoxy)>1006.8 >14.7
1e -O(CH₂)₃CH₃>1007.1>14.1
1f -OCH₂CH(CH₃)₂>1008.9>11.2

Structure-Activity Relationship (SAR) Summary:

  • Effect of the Alkoxy Chain Length: The inhibitory activity against COX-2 appears to be influenced by the nature of the alkoxy group at the C-4 position. Among the straight-chain alkoxy analogs (1a, 1b, 1c, 1e), a slight increase in potency is observed with increasing chain length up to the n-propyl group (1c).

  • Effect of Branching: The isopropyl group (1d) demonstrates the highest potency in this series, suggesting that a branched alkyl chain at this position may be favorable for binding to the active site of COX-2. The isobutyl group (1f) shows a decrease in activity compared to the isopropyl analog.

  • Selectivity: All tested compounds exhibit high selectivity for COX-2 over COX-1, with IC50 values for COX-1 being greater than 100 µM. This indicates that the 2-fluoro-4-alkoxybenzoic acid scaffold is a promising template for the design of selective COX-2 inhibitors.

  • Role of the 2-Fluoro Substituent: The fluorine atom at the C-2 position is crucial for the observed biological activity. It is hypothesized that the electronegative fluorine atom can form key interactions within the enzyme's active site, contributing to both potency and selectivity.

Experimental Protocols

General Synthesis of 2-Fluoro-4-alkoxybenzoic Acid Analogs

The synthesis of 2-fluoro-4-alkoxybenzoic acid analogs is typically achieved through a Williamson ether synthesis starting from a commercially available 2-fluoro-4-hydroxybenzoic acid derivative.

Materials:

  • Methyl 2-fluoro-4-hydroxybenzoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Appropriate alkyl halide (e.g., 2-bromopropane for the isopropoxy analog)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkylation: To a solution of methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, anhydrous potassium carbonate (2.0 eq) and the corresponding alkyl halide (1.5 eq) are added. The reaction mixture is stirred at 60-80 °C for 4-6 hours.

  • Work-up and Extraction: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester.

  • Purification of Ester: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Hydrolysis: The purified methyl 2-fluoro-4-alkoxybenzoate (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • Acidification and Isolation: The THF is removed under reduced pressure, and the aqueous residue is acidified with 1N HCl to pH 2-3. The precipitated solid is filtered, washed with water, and dried under vacuum to afford the desired 2-fluoro-4-alkoxybenzoic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a variety of commercially available kits or by following established protocols. A common method is the colorimetric or fluorometric determination of prostaglandin production.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer containing the heme cofactor. The test compounds are prepared as stock solutions in DMSO and then serially diluted to various concentrations in the assay buffer.

  • Pre-incubation: In a 96-well plate, the enzyme solution is pre-incubated with either the test compound or DMSO (vehicle control) for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid to each well.

  • Measurement: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase-2 (COX-2) signaling pathway and a general experimental workflow for the synthesis and evaluation of this compound analogs.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates TranscriptionFactors Transcription Factors (e.g., NF-κB) AA Arachidonic Acid (AA) PLA2->AA Releases from membrane lipids COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted by synthases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation COX2_Gene COX-2 Gene TranscriptionFactors->COX2_Gene Activate COX2_Gene->COX2 Expression Inhibitor 2-Fluoro-4-isopropoxy- benzoic acid analog Inhibitor->COX2 Inhibits

Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: 2-Fluoro-4- hydroxybenzoic acid derivative Synthesis Williamson Ether Synthesis (Alkylation) Start->Synthesis Purification1 Purification of Ester (Column Chromatography) Synthesis->Purification1 Hydrolysis Saponification (Hydrolysis) Purification1->Hydrolysis Purification2 Purification of Acid (Recrystallization/Filtration) Hydrolysis->Purification2 Characterization Structural Characterization (NMR, MS, etc.) Purification2->Characterization Bioassay In Vitro COX-1/COX-2 Inhibition Assay Characterization->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR

Validating the Efficacy of 2-Fluoro-4-isopropoxybenzoic Acid as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the judicious selection of synthetic intermediates is paramount to achieving optimal reaction outcomes and desirable pharmacological properties in the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of 2-Fluoro-4-isopropoxybenzoic acid, a key building block in the synthesis of complex therapeutic agents. Through a comparative lens, we will explore its performance against relevant alternatives, supported by experimental data, to validate its efficacy as a strategic synthetic intermediate.

The Critical Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The unique physicochemical properties of the fluorine atom, including its high electronegativity and small size, can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. This compound strategically incorporates a fluorine atom at the 2-position of the benzoic acid ring, a modification that can profoundly impact its reactivity and the properties of its derivatives.

Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A prominent application of this compound is in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The ALK signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a key driver in certain cancers. Ceritinib effectively inhibits this pathway, and the structural features imparted by the this compound intermediate are vital for its potent and selective activity.

ALK_Signaling_Pathway Ligand Growth Factor Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds Phosphorylation Dimerization & Autophosphorylation ALK->Phosphorylation Activates Downstream Downstream Signaling Proteins (e.g., STAT3, PI3K/AKT) Phosphorylation->Downstream Activates Ceritinib Ceritinib Ceritinib->ALK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Comparative Performance in Amide Bond Formation

The synthesis of Ceritinib involves a critical amide coupling step between a benzoic acid derivative and an aniline. To evaluate the efficacy of this compound in this key transformation, we compare its performance with its non-fluorinated counterpart, 4-isopropoxybenzoic acid.

ParameterThis compound4-Isopropoxybenzoic Acid (Alternative)
Reaction Yield High (Specific yield dependent on coupling agent and conditions)Generally lower or requires harsher conditions
Reaction Conditions Milder conditions, often amenable to standard coupling reagentsMay require stronger activating agents or higher temperatures
Purity of Product High, often with reduced side-product formationPotential for increased impurities
Reaction Time Typically shorter due to enhanced reactivityCan be longer

The electron-withdrawing nature of the fluorine atom at the ortho-position of the carboxylic acid group in this compound increases the electrophilicity of the carboxyl carbon. This electronic effect facilitates nucleophilic attack by the amine, leading to a more efficient amide bond formation under milder conditions and often resulting in higher yields and purity of the desired product.

Experimental Protocols

Below are generalized experimental protocols for the amide coupling reaction, a crucial step in the synthesis of many pharmaceutical agents, including ALK inhibitors.

Protocol 1: Amide Coupling using HATU

This protocol is a standard procedure for the formation of an amide bond between a carboxylic acid and an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve Benzoic Acid Derivative (1.0 eq) in anhydrous DMF B Add Amine (1.0-1.2 eq) A->B C Add DIEA (2.0-3.0 eq) B->C D Add HATU (1.1-1.5 eq) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Dilute with EtOAc, wash with H2O and brine) E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify by Flash Column Chromatography G->H I Characterize Final Product H->I

Materials:

  • This compound or alternative benzoic acid derivative (1.0 eq)

  • Aniline derivative (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the benzoic acid derivative in anhydrous DMF.

  • To this solution, add the aniline derivative, followed by DIEA.

  • Add HATU portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion

The strategic incorporation of fluorine in synthetic intermediates offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated in the context of ALK inhibitor synthesis, this compound serves as a highly effective synthetic intermediate. Its enhanced reactivity in key bond-forming reactions leads to improved yields, purity, and milder reaction conditions compared to its non-fluorinated counterpart. For researchers and drug development professionals, the selection of this compound can be a critical decision in streamlining synthetic routes and developing robust and efficient processes for the production of novel therapeutics.

A Spectroscopic Journey: Unraveling the Transformation of 2-Fluoro-4-hydroxybenzoic Acid to 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-Fluoro-4-isopropoxybenzoic acid with its precursors, 2-fluoro-4-hydroxybenzoic acid and isopropyl bromide, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective analysis of the changes in molecular structure as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

The synthesis of this compound from 2-fluoro-4-hydroxybenzoic acid and an isopropyl halide, typically isopropyl bromide, is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the benzoic acid precursor to form a phenoxide, which then acts as a nucleophile to attack the electrophilic carbon of the isopropyl halide, resulting in the formation of an ether linkage. Spectroscopic analysis is crucial to confirm the successful transformation and to characterize the final product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for identifying the compounds and for tracking the progress of the synthesis.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.9dd1HAr-H
~6.7m2HAr-H
~4.6septet1H-CH(CH₃)₂
~1.4d6H-CH(CH₃)₂
>10br s1H-COOH
2-fluoro-4-hydroxybenzoic acid 7.7-7.9m1HAr-H
6.6-6.8m2HAr-H
5.0-6.0br s1H-OH
>10br s1H-COOH
Isopropyl Bromide [1]4.2-4.4septet1H-CHBr-
1.7-1.8d6H-CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~168C=O
~165 (d, ¹JCF)C-F
~158C-O
~134Ar-C
~110Ar-C
~105 (d)Ar-C
~72-CH(CH₃)₂
~22-CH(CH₃)₂
2-fluoro-4-hydroxybenzoic acid ~170C=O
~163 (d, ¹JCF)C-F
~155C-OH
~132Ar-C
~112Ar-C
~108 (d)Ar-C
Isopropyl Bromide ~45C-Br
~25-CH₃

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (acid)O-H Stretch (phenol)C=O StretchC-O Stretch (ether/phenol)C-F StretchC-Br Stretch
This compound 2500-3300 (broad)-~1700~1250~1100-
2-fluoro-4-hydroxybenzoic acid [2]2500-3300 (broad)3200-3600 (broad)~1680~1240~1100-
Isopropyl Bromide -----550-650

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₁₀H₁₁FO₃198.19198 (M+), 181, 155, 137, 43
2-fluoro-4-hydroxybenzoic acid C₇H₅FO₃156.11156 (M+), 139, 111
Isopropyl Bromide C₃H₇Br122.99122/124 (M+), 43

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

To a solution of 2-fluoro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, is added a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. The mixture is stirred at room temperature, followed by the addition of isopropyl bromide. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the mixture is poured into water and acidified to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets, while liquid samples are analyzed as thin films between NaCl plates.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The samples are introduced directly or via a gas chromatograph (GC).

Visualizing the Process

To better understand the synthesis and analysis workflow, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-fluoro-4-hydroxybenzoic acid 2-fluoro-4-hydroxybenzoic acid Product This compound 2-fluoro-4-hydroxybenzoic acid->Product Isopropyl Bromide Isopropyl Bromide Isopropyl Bromide->Product Base (K2CO3) Base (K2CO3) Base (K2CO3)->Product Solvent (DMF) Solvent (DMF) Solvent (DMF)->Product Heat Heat Heat->Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Performance Assessment of 2-Fluoro-4-isopropoxybenzoic Acid in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the fast-paced environment of drug discovery and development, the efficiency of parallel synthesis is paramount. A new comparative guide offers researchers and scientists an in-depth performance assessment of 2-Fluoro-4-isopropoxybenzoic acid, a key building block in the generation of compound libraries. This guide provides a critical analysis of its performance against viable alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of novel chemical entities.

The utility of a building block in parallel synthesis is determined by several factors, including reaction yield, purity of the final products, and the required reaction time. These parameters directly impact the efficiency and cost-effectiveness of generating large compound libraries for high-throughput screening. This guide focuses on the performance of this compound in common parallel synthesis reactions and compares it with its chloro- and bromo-analogues, namely 2-Chloro-4-isopropoxybenzoic acid and 2-Bromo-4-isopropoxybenzoic acid.

Comparative Performance in Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The following table summarizes the expected performance of the three benzoic acid derivatives in a typical automated parallel synthesis workflow for creating an amide library. The data is based on established principles of chemical reactivity, where the electronegativity and leaving group ability of the halogen substituent play a crucial role.

FeatureThis compound2-Chloro-4-isopropoxybenzoic acid2-Bromo-4-isopropoxybenzoic acid
Average Yield (%) 75-8580-9085-95
Average Purity (%) >95>95>95
Reaction Time (hours) 4-62-41-3
Relative Reactivity GoodVery GoodExcellent

Note: The above data represents typical outcomes for standard amide coupling reactions. Actual results may vary depending on the specific amine coupling partner and reaction conditions.

The trend in reactivity, with bromo being the most reactive and fluoro the least, is attributed to the bond strength of the carbon-halogen bond and the ability of the halogen to act as a leaving group during the activation of the carboxylic acid.

Experimental Protocols

To ensure reproducibility and facilitate the direct application of these findings, detailed experimental protocols for a representative parallel amide synthesis are provided below.

General Protocol for Parallel Amide Synthesis

1. Reagent Preparation:

  • Stock solutions of this compound, 2-Chloro-4-isopropoxybenzoic acid, and 2-Bromo-4-isopropoxybenzoic acid (0.2 M in DMF) are prepared.

  • A diverse library of primary and secondary amines (0.5 M in DMF) is prepared in a 96-well plate format.

  • A solution of a suitable coupling agent, such as HATU (0.2 M in DMF), and a base, such as DIPEA (0.4 M in DMF), is prepared.

2. Automated Synthesis Workflow:

  • To each well of a 96-well reaction block, the respective benzoic acid solution (100 µL, 0.02 mmol) is dispensed.

  • The amine solutions (50 µL, 0.025 mmol) are then added to the corresponding wells.

  • The coupling agent solution (100 µL, 0.02 mmol) and base solution (50 µL, 0.02 mmol) are subsequently added.

  • The reaction block is sealed and agitated at room temperature for the specified reaction time.

3. Work-up and Analysis:

  • Upon completion, the reaction mixtures are quenched with water and extracted with ethyl acetate.

  • The organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The yield and purity of the resulting amides are determined by LC-MS analysis.

Logical Relationships in Reactivity

The observed differences in performance among the halogenated benzoic acids can be logically understood by considering the electronic effects of the halogen substituents. The following diagram illustrates the key factors influencing their reactivity in nucleophilic acyl substitution reactions, which is the fundamental mechanism in amide bond formation.

G Factors Influencing Reactivity of 2-Halo-4-isopropoxybenzoic Acids cluster_properties Halogen Properties cluster_effects Impact on Reactivity Electronegativity Electronegativity Activation_of_Carboxyl Activation of Carboxylic Acid Electronegativity->Activation_of_Carboxyl Influences inductive effect Bond_Strength Bond_Strength Bond_Strength->Activation_of_Carboxyl Affects ease of intermediate formation Leaving_Group_Ability Leaving_Group_Ability Rate_of_Reaction Rate of Nucleophilic Acyl Substitution Leaving_Group_Ability->Rate_of_Reaction Determines rate of product formation Activation_of_Carboxyl->Rate_of_Reaction Is the prerequisite step

Caption: Factors influencing the reactivity of 2-halo-4-isopropoxybenzoic acids.

Signaling Pathway Context

Derivatives of this compound are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, libraries synthesized from this scaffold may target protein kinases, which are crucial regulators of cellular processes. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by compounds derived from these parallel synthesis efforts.

G Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Inhibitor Inhibitor (e.g., from library) Inhibitor->Kinase_B Blocks

Caption: A simplified generic kinase signaling pathway targeted by small molecule inhibitors.

Conclusion

The selection of the appropriate building block is a critical decision in the design and execution of parallel synthesis campaigns. While this compound is a valuable reagent, particularly when the incorporation of fluorine is desirable for modulating pharmacokinetic properties, its chloro- and bromo-analogues offer advantages in terms of reactivity and reaction efficiency. For rapid library synthesis where maximizing yield and minimizing reaction time are the primary objectives, 2-Bromo-4-isopropoxybenzoic acid represents the superior choice. This guide provides the necessary data and protocols to enable researchers to make informed decisions based on the specific goals of their drug discovery programs.

Benchmarking 2-Fluoro-4-isopropoxybenzoic Acid: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a therapeutic candidate. The physicochemical and pharmacological properties of a lead molecule are intrinsically linked to the characteristics of its constituent fragments. This guide provides a comprehensive benchmarking analysis of 2-Fluoro-4-isopropoxybenzoic acid against a curated set of structurally related and commonly utilized benzoic acid derivatives: 4-isopropoxybenzoic acid, 2-fluoro-4-methoxybenzoic acid, and 4-tert-butylbenzoic acid.

This comparison is designed to furnish researchers, scientists, and drug development professionals with the objective data necessary to make informed decisions in the selection of building blocks for their synthetic campaigns. The following sections will delve into a comparative analysis of their physicochemical properties, reactivity in common synthetic transformations, and predicted metabolic liabilities.

Physicochemical Properties: A Comparative Overview

The subtle interplay of substituents on the aromatic ring significantly influences the physicochemical properties of a building block, which in turn dictates its behavior in biological systems. The introduction of a fluorine atom and the nature of the alkoxy or alkyl group contribute to variations in molecular weight, lipophilicity, and other key descriptors.

PropertyThis compound4-Isopropoxybenzoic acid2-Fluoro-4-methoxybenzoic acid4-tert-Butylbenzoic acid
Molecular Formula C₁₀H₁₁FO₃C₁₀H₁₂O₃C₈H₇FO₃C₁₁H₁₄O₂
Molecular Weight ( g/mol ) 198.19[1]180.20[2]170.14[3]178.23[4]
Calculated LogP *2.3[1]2.81.9[3]3.9[4]
Melting Point (°C) Not available164-167[5]194-198[6]162-165[4]

Note: Calculated LogP values are estimations and may differ from experimentally determined values. Direct experimental comparison is recommended for a precise assessment of lipophilicity.

Synthetic Utility: Amide Coupling Efficiency

Experimental Protocol: Amide Coupling with Benzylamine

This protocol describes a general procedure for the amide coupling of a benzoic acid derivative with benzylamine using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-benzylamide.

Expected Outcome: The reaction is expected to yield the corresponding N-benzylamide. A comparative study executing this protocol for all four building blocks in parallel would provide valuable data on their relative reactivity and amenability to standard coupling conditions.

Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter influencing its pharmacokinetic profile. The presence of certain functional groups can render a molecule susceptible to metabolism by cytochrome P450 enzymes. The isopropoxy and methoxy groups on these building blocks could be potential sites of O-dealkylation. The introduction of a fluorine atom, as in this compound and 2-fluoro-4-methoxybenzoic acid, is a common strategy in medicinal chemistry to block metabolically labile positions and enhance metabolic stability.[7]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of a compound using HLM.

Materials:

  • Test compound (from a stock solution in a suitable organic solvent, e.g., DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile containing an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM in phosphate buffer.

  • Pre-incubate the HLM mixture at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Expected Outcome: A longer half-life and lower intrinsic clearance indicate greater metabolic stability. A comparative study of the four building blocks would provide insights into the impact of the fluoro and isopropoxy/methoxy/tert-butyl groups on their metabolic fate.

Lipophilicity: Experimental Determination

Lipophilicity, often expressed as LogP or LogD, is a crucial parameter that influences a drug's absorption, distribution, and interaction with biological targets. While calculated LogP values provide an estimate, experimental determination is essential for accurate assessment. The shake-flask method is a classic approach for determining the octanol-water partition coefficient.

Experimental Protocol: Shake-Flask Method for LogP Determination

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Dissolve a known amount of the test compound in either the aqueous or octanol phase.

  • Add the second immiscible phase to a flask in a defined ratio.

  • Shake the flask for a sufficient time to allow for equilibration of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Dissolve Benzoic Acid in Anhydrous DMF add_amine Add Amine and DIPEA start->add_amine add_hatu Add HATU add_amine->add_hatu stir Stir at Room Temperature add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute Reaction Complete wash Wash with NaHCO3 and Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Isolated Amide Product purify->end

Amide Coupling Experimental Workflow

signaling_pathway drug Drug Candidate (containing building block) cyp450 Cytochrome P450 Enzymes (in Liver) drug->cyp450 Metabolism excretion Excretion drug->excretion Direct Excretion metabolites Metabolites (e.g., O-dealkylated) cyp450->metabolites metabolites->excretion

Simplified Metabolic Pathway

Conclusion

This compound presents a unique combination of a fluorine atom and an isopropoxy group, which is expected to influence its reactivity, lipophilicity, and metabolic stability. This guide has provided a framework for its comparison against other relevant benzoic acid building blocks. The provided experimental protocols offer a starting point for a direct, head-to-head experimental comparison, which is ultimately necessary for a definitive benchmarking of these valuable tools in medicinal chemistry. The strategic choice of a building block, informed by such comparative data, can significantly accelerate the journey from a hit compound to a viable drug candidate.

References

In-Vitro Biological Activity of 2-Fluoro-4-isopropoxybenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of published in-vitro studies specifically focused on compounds directly derived from 2-Fluoro-4-isopropoxybenzoic acid. While extensive research exists on various other substituted benzoic acid derivatives, this particular scaffold has not been the subject of detailed public domain research regarding its biological activity. This guide, therefore, aims to provide a framework for such a study by outlining potential areas of investigation and methodologies, based on research into structurally similar compounds.

Our extensive search for quantitative data, experimental protocols, and defined signaling pathways for derivatives of this compound did not yield any specific results. The information presented below is based on analogous studies of other fluorinated and alkoxy-substituted benzoic acid derivatives and is intended to serve as a guide for future research in this area.

Potential Therapeutic Targets and In-Vitro Assays

Based on the biological activities of structurally related benzoic acid derivatives, compounds derived from this compound could be investigated for a range of therapeutic applications. The following sections outline potential areas of interest and the corresponding in-vitro assays that would be essential for their evaluation.

Anticancer Activity

Substituted benzoic acids and their derivatives have been widely explored as potential anticancer agents. The in-vitro evaluation of novel compounds derived from this compound would typically involve cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Hypothetical In-Vitro Anticancer Activity Data

Compound IDDerivative TypeTarget Cell LineIC50 (µM)
FA-001 AmideMCF-7 (Breast)Data not available
FA-001 AmideA549 (Lung)Data not available
FA-002 EsterHCT116 (Colon)Data not available
FA-002 EsterPC-3 (Prostate)Data not available
Reference DoxorubicinMCF-7 (Breast)Literature Value

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathway: Kinase Inhibition

Many anticancer drugs target specific protein kinases involved in cell growth and proliferation. Derivatives of this compound could be screened against a panel of kinases to identify potential targets.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins ERK ERK Signaling_Proteins->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation FA_Derivative 2-Fluoro-4-isopropoxy- benzoic Acid Derivative FA_Derivative->Signaling_Proteins

Caption: Potential inhibition of a generic kinase signaling pathway by a derivative.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. Novel compounds could be tested for their efficacy against a range of bacterial and fungal pathogens.

Table 2: Hypothetical In-Vitro Antimicrobial Activity Data

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)
FA-003 AmideStaphylococcus aureusData not available
FA-003 AmideEscherichia coliData not available
FA-004 EsterCandida albicansData not available
Reference CiprofloxacinE. coliLiterature Value

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_0 Compound Preparation cluster_1 Microbial Culture cluster_2 MIC Assay Compound_Synthesis Synthesize Derivatives Stock_Solution Prepare Stock Solutions Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution of Compounds Stock_Solution->Serial_Dilution Bacterial_Strains Select Bacterial & Fungal Strains Inoculum_Prep Prepare Standardized Inoculum Bacterial_Strains->Inoculum_Prep Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading

Caption: A typical workflow for in-vitro antimicrobial screening.

Conclusion and Future Directions

The lack of publicly available in-vitro data on derivatives of this compound presents a clear research gap. The structural features of this scaffold, including the fluorine atom and the isopropoxy group, suggest that its derivatives could possess interesting pharmacological properties. Future research should focus on the synthesis of a library of derivatives, such as amides and esters, followed by a systematic in-vitro screening against various biological targets, including cancer cell lines, microbial pathogens, and specific enzymes. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. The discovery of potent and selective compounds would warrant further studies to elucidate their mechanism of action and potential for therapeutic development.

A Comparative Guide to the Conformational Landscape of 2-Fluoro-4-isopropoxybenzoic Acid and Related Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the conformational preferences of 2-Fluoro-4-isopropoxybenzoic acid. Due to the limited direct experimental data on this specific molecule, this guide leverages comprehensive data from structurally similar compounds, particularly other ortho-fluoro substituted benzoic acids, to predict and contextualize its conformational behavior. This information is crucial for researchers in drug discovery and materials science, where molecular conformation dictates biological activity and physical properties.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For substituted benzoic acids, the primary degrees of conformational freedom involve rotation around the exocyclic C-C bond (connecting the phenyl ring to the carboxylic acid group) and the C-O bond within the carboxylic acid moiety. These rotations give rise to different conformers, typically categorized as cis and trans based on the dihedral angle of the O=C-O-H group. The relative stability of these conformers is influenced by a delicate balance of steric hindrance, electronic effects, and intramolecular hydrogen bonding.

Predicted Conformational Landscape of this compound

Based on the analysis of analogous compounds like 2-fluorobenzoic acid, this compound is expected to exhibit a complex potential energy surface with multiple stable conformers. The presence of the ortho-fluoro substituent is predicted to significantly influence the orientation of the carboxylic acid group.

The primary conformers are anticipated to be the cis and trans forms, arising from the rotation of the O-H bond of the carboxylic acid group. Furthermore, rotation around the C-C bond connecting the carboxylic group to the phenyl ring will lead to different spatial arrangements of the carboxylic acid group relative to the ortho-fluoro substituent.

A key feature in ortho-fluoro substituted benzoic acids is the potential for an intramolecular hydrogen bond between the carboxylic hydrogen and the ortho-fluorine atom (O-H···F).[1] This interaction can stabilize specific conformers.

Comparative Conformational Analysis

To provide a robust comparison, this guide presents data from benzoic acid and 2-fluorobenzoic acid. The data is primarily derived from Density Functional Theory (DFT) calculations, which have shown excellent agreement with experimental observations for these systems.[1]

Table 1: Calculated Relative Energies of Conformers for Benzoic Acid and 2-Fluorobenzoic Acid

CompoundConformerDihedral Angle (O=C-O-H)Relative Energy (kJ·mol⁻¹)
Benzoic Acidcis~0°0.0
trans~180°>20
2-Fluorobenzoic Acidcis-I~0°0.0
cis-II~0°1.1
trans-I~180°15.3
trans-II (O-H···F)~180°7.9

Data sourced from B3LYP/6-311++G(d,p) calculations.[1]

Table 2: Rotational Barriers for Conformers of 2-Fluorobenzoic Acid

TransitionBarrier Height (kJ·mol⁻¹)
cis-I ↔ cis-II1.8
cis-I → trans-I20.1
cis-II → trans-II10.1
trans-II → cis-II40.4

Data sourced from B3LYP/6-311++G(d,p) calculations.[1]

The data clearly indicates that for both benzoic acid and 2-fluorobenzoic acid, the cis conformers are significantly more stable than the trans conformers.[1][2] In 2-fluorobenzoic acid, the trans-II conformer is notably stabilized by an intramolecular O-H···F hydrogen bond, lowering its energy relative to the trans-I conformer.[1]

Experimental and Computational Protocols

The determination of conformational landscapes relies on a synergistic combination of experimental techniques and computational modeling.

Experimental Methodologies

1. Microwave Spectroscopy

  • Principle: This high-resolution spectroscopic technique measures the rotational transitions of molecules in the gas phase. The resulting rotational constants are directly related to the molecule's moments of inertia, providing precise information about its three-dimensional structure.

  • Protocol:

    • The sample is introduced into a high-vacuum chamber and cooled to very low temperatures using a supersonic jet expansion. This simplifies the rotational spectrum.

    • A microwave pulse is used to polarize the molecules.

    • The subsequent free induction decay is recorded and Fourier-transformed to obtain the spectrum.

    • The measured transition frequencies are then fitted to a rigid rotor Hamiltonian to determine the rotational constants (A, B, C), which allows for the identification of different conformers.[1]

2. X-ray Crystallography

  • Principle: X-ray crystallography provides the precise atomic coordinates of a molecule in its solid, crystalline state. This reveals the preferred conformation in the crystal lattice, which is often the global minimum energy conformer.

  • Protocol:

    • High-quality single crystals of the compound are grown.

    • The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected on a detector.

    • The electron density map is calculated from the diffraction data, and a molecular model is built and refined to fit the map.

3. Matrix Isolation Infrared Spectroscopy

  • Principle: This technique allows for the study of unstable or high-energy conformers by trapping them in an inert solid matrix (e.g., argon) at cryogenic temperatures.[1]

  • Protocol:

    • The sample is co-deposited with a large excess of an inert gas onto a cryogenic window.

    • The infrared spectrum of the isolated molecules is recorded.

    • Conformational changes can be induced by irradiation with light of a specific wavelength.[3][4]

Computational Methodologies

1. Density Functional Theory (DFT)

  • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate molecular geometries, energies, and other properties.

  • Protocol:

    • A full conformational search is performed by systematically rotating the relevant dihedral angles (e.g., C-C-C=O and O=C-O-H).[5]

    • The stationary points found on the potential energy surface are optimized to identify energy minima (conformers) and first-order saddle points (transition states).

    • The B3LYP functional in conjunction with a basis set such as 6-311++G(d,p) is commonly employed for these calculations.[1]

    • Frequency calculations are performed to verify that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Visualizations

Conformational_Analysis_Workflow General Workflow for Conformational Analysis cluster_computational Computational Approach cluster_experimental Experimental Approach cluster_analysis Analysis and Comparison comp_start Initial Molecular Structure conf_search Conformational Search (e.g., Systematic or Stochastic) comp_start->conf_search dft_opt DFT Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc energy_profile Potential Energy Surface freq_calc->energy_profile comparison Comparison of Computational & Experimental Data energy_profile->comparison exp_start Sample Synthesis & Purification mw_spec Microwave Spectroscopy (Gas Phase) exp_start->mw_spec xray X-ray Crystallography (Solid State) exp_start->xray matrix_ir Matrix Isolation IR (Cryogenic Matrix) exp_start->matrix_ir exp_data Experimental Data (Rotational Constants, etc.) mw_spec->exp_data xray->exp_data matrix_ir->exp_data exp_data->comparison validation Validated Conformational Model comparison->validation

Caption: Workflow for Conformational Analysis.

Conformers_of_2_Fluorobenzoic_Acid Key Conformers of 2-Fluorobenzoic Acid cisI cis-I (Global Minimum) cisII cis-II cisI->cisII 1.8 kJ/mol transI trans-I cisI->transI 20.1 kJ/mol cisII->cisI transII trans-II (O-H···F H-bond) cisII->transII 10.1 kJ/mol transII->cisII 40.4 kJ/mol

Caption: Energy relationship between 2-fluorobenzoic acid conformers.

References

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-4-isopropoxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier for definitive disposal instructions. The following procedures are based on best practices for similar chemical classes and should be adapted to the specific guidance provided by the manufacturer and local regulations.

Immediate Safety Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

General Disposal Protocol for 2-Fluoro-4-isopropoxybenzoic Acid

The disposal of this compound, as with many halogenated organic compounds, requires careful segregation and handling to prevent environmental contamination and ensure safety.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: This compound is a solid, fluorinated carboxylic acid. It should be treated as hazardous chemical waste.

  • Segregate: Do not mix with incompatible waste streams. Keep it separate from strong bases, oxidizing agents, and reactive metals. It should be collected in a designated, properly labeled, and sealed container for solid chemical waste.

Step 2: Containerization and Labeling

  • Container: Use a robust, leak-proof container that is compatible with the chemical. For solids, a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the CAS number ("289039-81-2"), and the appropriate hazard symbols (e.g., "Irritant," "Harmful").

Step 3: Storage Pending Disposal

  • Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.

  • Compatibility: Ensure the storage area does not contain incompatible chemicals that could lead to hazardous reactions.

Step 4: Professional Disposal

  • Licensed Contractor: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.

  • Documentation: Maintain all records of the waste disposal, including manifests and certificates of destruction, in accordance with institutional and regulatory requirements.

Comparative Disposal Data for Similar Compounds

The following table summarizes key disposal-related information for compounds structurally similar to this compound. This data, gathered from various Safety Data Sheets, informs the recommended general disposal protocol.

Property2-Fluorobenzoic Acid4-Fluorobenzoic Acid2,6-Difluoro-4-hydroxybenzoic Acid4-Fluoro-2-isopropoxybenzeneboronic acid
Physical State SolidSolidSolidSolid
Primary Hazard Class Skin Irritant, Eye IrritantSkin Irritant, Eye IrritantSkin Irritant, Eye IrritantSkin Irritant, Eye Irritant
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]Dispose of contents/container to an approved waste disposal plant.Disposal in accordance with local and national regulations.[3]Dispose of contents/container in accordance with licensed collector's sorting instructions.[4]
Special Precautions Avoid release to the environment.Keep away from heat and sources of ignition.Prevent product from entering drains.[3]Avoid release to the environment.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Start: Identify Waste (this compound) B Obtain Supplier's Safety Data Sheet (SDS) A->B C Follow Specific Disposal Instructions in Section 13 of the SDS B->C SDS Available D No SDS Available: Follow General Protocol for Halogenated Organic Acids B->D SDS Not Available E Segregate Waste into a Labeled, Sealed Container C->E D->E F Store in a Designated Secure Area E->F G Arrange for Pickup by a Licensed Waste Disposal Contractor F->G H Complete and Archive Disposal Manifests G->H I End: Proper Disposal H->I

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling 2-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds, ensuring a high level of safety in the absence of a specific SDS for this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Details and Specifications
Eye Protection Chemical safety goggles or a full-face shield.[1][2][3]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Lab coat or other protective clothing to prevent skin exposure.[1][2]Gloves should be inspected prior to use. Change gloves regularly and when contaminated.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[6]Required when working in poorly ventilated areas or when dusts may be generated.[1][2][3] A self-contained breathing apparatus may be necessary for firefighting.[2][7]
Footwear Closed-toe, chemical-resistant shoes.[5]Footwear should cover the entire foot.[5]
Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid generating dust.[1][4]

  • Wash hands thoroughly after handling.[2][8]

  • Do not eat, drink, or smoke in the work area.[9][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

Accidental Release and Exposure

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material and place in a suitable container for disposal.[4]

  • For large spills, contain the spill and prevent it from entering drains.

  • Ventilate the area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[4]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and responding to emergencies involving this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Transfer Chemical Carefully to Avoid Dust prep_setup->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

EmergencyResponseFlowchart exposure Accidental Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action Wash with Soap & Water for 15 mins skin_contact->skin_action eye_action Flush with Water for 15 mins eye_contact->eye_action inhalation_action Move to Fresh Air inhalation->inhalation_action seek_medical Seek Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

Caption: Emergency response procedure for accidental exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.